Product packaging for Benclothiaz(Cat. No.:CAS No. 89583-90-4)

Benclothiaz

Cat. No.: B3033156
CAS No.: 89583-90-4
M. Wt: 169.63 g/mol
InChI Key: VSVKOUBCDZYAQY-UHFFFAOYSA-N
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Description

Benclothiaz is a synthetic benzothiazole derivative supplied as a high-purity reference standard for research and development purposes. Compounds within the benzothiazole class are of significant scientific interest due to their diverse biological activities and are frequently investigated in various fields of medicinal chemistry . Researchers utilize benzothiazole-based compounds in studies related to anticancer agents , antimicrobial applications , and other therapeutic areas . The specific mechanism of action, pharmacokinetic properties, and primary research applications for this compound should be confirmed by the researcher through consultation of relevant scientific literature and primary source data. This product is intended for use by qualified laboratory personnel only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B3033156 Benclothiaz CAS No. 89583-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVKOUBCDZYAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058211
Record name Benclothiaz
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-90-4
Record name Benclothiaz
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URL https://commonchemistry.cas.org/detail?cas_rn=89583-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benclothiaz [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benclothiaz
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Record name 89583-90-4
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Record name BENCLOTHIAZ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma: The Quest for Benclothiaz's Nematicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a nematicide, the precise mechanism of action of benclothiaz against nematodes remains largely unelucidated in publicly available scientific literature. This technical guide consolidates the current understanding of the broader benzothiazole (B30560) chemical class to which this compound belongs, while highlighting the knowledge gap concerning its specific activity in nematodes. The lack of detailed studies on this compound necessitates a comparative approach, contrasting its potential modes of action with well-established nematicidal mechanisms.

This compound, chemically identified as 7-chloro-1,2-benzisothiazole, is listed as an unclassified nematicide, indicating that its molecular target and the subsequent physiological effects on nematodes have not been definitively characterized. This contrasts sharply with other classes of nematicides whose mechanisms have been extensively studied and are well-understood.

The Benzothiazole Scaffold: A Source of Diverse Bioactivity

While information specific to this compound is scarce, the benzothiazole core structure is a recurring motif in compounds with a wide array of biological activities. Research on various benzothiazole derivatives has revealed effects against fungi, bacteria, insects, and even cancer cells. These studies, while not directly applicable to the nematicidal action of this compound, may offer clues to potential areas of investigation.

For instance, some benzothiazole compounds have been shown to induce apoptosis (programmed cell death), disrupt cell membrane integrity, and interfere with mitochondrial function in various organisms. In the context of nematodes, such actions could lead to paralysis and death. However, without specific experimental evidence, these remain speculative possibilities for this compound's mechanism.

Established Nematicidal Mechanisms: A Framework for Comparison

To appreciate the current void in our understanding of this compound, it is useful to review the well-defined mechanisms of other major nematicide classes. This comparison underscores the detailed level of knowledge that is currently lacking for this compound.

Nematicide ClassMechanism of ActionMolecular TargetResult in Nematode
Benzimidazoles Inhibition of microtubule polymerizationβ-tubulinDisruption of cell division, motility, and nutrient absorption
Macrocyclic Lactones Potentiation of glutamate-gated chloride channelsGlutamate-gated chloride channels (GluCls)Influx of chloride ions, leading to hyperpolarization and flaccid paralysis
Organophosphates & Carbamates Inhibition of acetylcholinesteraseAcetylcholinesterase (AChE)Accumulation of acetylcholine (B1216132) at the synapse, causing spastic paralysis
Imidazothiazoles & Tetrahydropyrimidines Agonists of nicotinic acetylcholine receptorsNicotinic acetylcholine receptors (nAChRs)Depolarization of muscle cells, leading to spastic paralysis

Potential Avenues for Elucidating this compound's Mechanism

Future research to unravel the mode of action of this compound on nematodes would likely involve a series of targeted experiments. The following methodologies are standard in the field of anthelmintic research:

Experimental Protocols for Target Identification
  • High-Throughput Screening (HTS) in Caenorhabditis elegans : C. elegans, a free-living nematode, is a powerful model organism for studying anthelmintic action. An HTS campaign could be conducted to identify genetic mutations that confer resistance to this compound. Identifying the mutated gene can pinpoint the drug's target.

    • Workflow:

      • Mutagenize a population of C. elegans using a chemical mutagen (e.g., ethyl methanesulfonate).

      • Expose the mutagenized population to a lethal concentration of this compound.

      • Isolate and culture the surviving (resistant) nematodes.

      • Perform whole-genome sequencing on the resistant strains to identify the genetic mutations responsible for resistance.

      • Characterize the function of the identified gene to understand its role in the drug's mechanism.

  • Electrophysiological Studies : If this compound is suspected to act on ion channels, its effect on nematode nerve and muscle cells can be directly measured using electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing nematode ion channels, or patch-clamp recordings from cultured nematode muscle cells.

    • Workflow:

      • Clone and express specific nematode ion channel subunits (e.g., nAChRs, GluCls, GABA receptors) in Xenopus oocytes.

      • Apply this compound to the oocytes while recording the ion currents using TEVC.

      • Analyze changes in current to determine if this compound acts as an agonist, antagonist, or modulator of the channel.

  • Biochemical Assays : To investigate if this compound inhibits essential nematode enzymes, in vitro biochemical assays can be performed.

    • Workflow:

      • Purify or recombinantly express the target nematode enzyme.

      • Incubate the enzyme with its substrate in the presence and absence of this compound.

      • Measure the rate of product formation to determine if this compound inhibits the enzyme's activity.

      • Calculate kinetic parameters such as the half-maximal inhibitory concentration (IC50).

Visualizing Potential Nematicidal Pathways

While the specific pathway for this compound is unknown, the following diagrams illustrate well-characterized nematicidal mechanisms, providing a conceptual framework for how such pathways are typically visualized.

G cluster_0 Macrocyclic Lactone Action Macrocyclic Lactone Macrocyclic Lactone GluCl Channel GluCl Channel Macrocyclic Lactone->GluCl Channel Binds to and potentiates Cl- Influx Cl- Influx GluCl Channel->Cl- Influx Opens Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Flaccid Paralysis Flaccid Paralysis Hyperpolarization->Flaccid Paralysis

Figure 1: Simplified signaling pathway for macrocyclic lactones.

G cluster_1 Benzimidazole Action Benzimidazole Benzimidazole β-tubulin β-tubulin Benzimidazole->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Cellular Disruption Cellular Disruption Microtubule Polymerization->Cellular Disruption Leads to

Figure 2: Simplified mechanism of action for benzimidazoles.

Conclusion

The mechanism of action of this compound on nematodes remains an open question in the field of anthelmintic research. While the benzothiazole chemical family exhibits a wide range of biological activities, specific data for this compound's nematicidal properties are not available in the public domain. Elucidating its mode of action will require dedicated research employing genetic, electrophysiological, and biochemical approaches. A thorough understanding of how this compound exerts its effects on nematodes is crucial for its effective and sustainable use in parasite control and for managing the potential development of resistance. Until such studies are conducted, this compound will remain in the "unclassified" category, a nematicide with a yet-to-be-told molecular story.

An In-depth Technical Guide to the Chemical Structure of Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure of Benclothiaz, a compound belonging to the benzothiazole (B30560) class of heterocyclic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and synthesis, supported by experimental data and visualizations.

Chemical Identity and Structure

This compound, systematically named 7-chloro-1,2-benzothiazole, is a synthetic organic compound with the molecular formula C₇H₄ClNS.[1][2][3] Its chemical structure is characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a chlorine atom substituted at the 7th position of the bicyclic system. The core of the molecule is the benzothiazole moiety, a significant scaffold in medicinal chemistry due to its diverse biological activities.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-chloro-1,2-benzothiazole
Synonyms Clothiazoben, this compound [ISO]
CAS Registry Number 89583-90-4
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
InChI InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
InChIKey VSVKOUBCDZYAQY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)SN=C2

Below is a diagram of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 169.63 g/mol PubChem
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Exact Mass 168.975298 g/mol PubChem
Monoisotopic Mass 168.975298 g/mol PubChem
Topological Polar Surface Area 41.1 ŲPubChem
Heavy Atom Count 10PubChem
Formal Charge 0PubChem
Complexity 131PubChem

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra specifically for this compound is not publicly available, data for the parent benzothiazole and its derivatives can be used for comparative analysis.

Table 3: Predicted and Representative Spectroscopic Data for Benzothiazole Derivatives

TechniqueData TypePredicted/Representative Values for Benzothiazole Derivatives
¹H NMR Chemical Shift (δ)Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts for the protons on the chlorinated benzene ring of this compound would be influenced by the chloro-substituent and the thiazole ring.
¹³C NMR Chemical Shift (δ)Aromatic carbons generally resonate between 110-160 ppm. The carbon attached to the chlorine atom will show a characteristic downfield shift.
Mass Spectrometry (MS) m/zThe molecular ion peak [M]⁺ would be expected at approximately 169 and 171 m/z in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (around 3025 cm⁻¹), and C-S stretching (around 690 cm⁻¹) are expected.[5]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of benzothiazole derivatives is well-documented, and a general synthetic route can be proposed. A common method involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable cyclizing agent. For this compound, this would likely involve a chlorinated 2-aminothiophenol derivative.

General Experimental Protocol for Benzothiazole Synthesis

This protocol describes a general method for the synthesis of a benzothiazole ring, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Materials:

  • Substituted 2-aminothiophenol

  • Formic acid or an appropriate aldehyde/acyl chloride

  • Solvent (e.g., toluene, ethanol)

  • Catalyst (if required, e.g., acid or base)

Procedure:

  • Dissolve the substituted 2-aminothiophenol in a suitable solvent in a round-bottom flask.

  • Add the cyclizing agent (e.g., formic acid) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazole derivative.

The following diagram illustrates a generalized workflow for the synthesis of a benzothiazole derivative.

Synthesis_Workflow start Start dissolve Dissolve substituted 2-aminothiophenol in solvent start->dissolve add_reagent Add cyclizing agent (e.g., formic acid) dissolve->add_reagent reflux Reflux reaction mixture add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete remove_solvent Remove solvent under reduced pressure cool->remove_solvent purify Purify product (Chromatography/Recrystallization) remove_solvent->purify end End purify->end

Caption: Generalized workflow for benzothiazole synthesis.

Mechanism of Action and Biological Activity

This compound is classified as a nematicide.[6] While the specific molecular mechanism of action for this compound has not been extensively detailed in publicly available literature, the biological activity of benzothiazole derivatives is an active area of research. Many benzothiazoles exert their effects by interacting with specific enzymes or receptors in the target organism.

For nematicides, common mechanisms of action include disruption of the nervous system, inhibition of essential enzymes, or interference with metabolic pathways.[7][8] It is plausible that this compound acts on a specific target within nematodes, leading to paralysis and death. Further research is required to elucidate the precise signaling pathways involved in the nematicidal activity of this compound.

The diagram below illustrates a hypothetical signaling pathway for a nematicide targeting the nervous system.

Nematicide_MoA This compound This compound Receptor Nematode Receptor (e.g., ion channel) This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates/Inhibits Ion_Flux Altered Ion Flux Signal_Transduction->Ion_Flux Leads to Paralysis Neuronal Dysfunction and Paralysis Ion_Flux->Paralysis Death Nematode Death Paralysis->Death

Caption: Hypothetical mechanism of nematicidal action.

Conclusion

This compound is a chlorinated benzothiazole with potential applications as a nematicide. Its chemical structure provides a foundation for understanding its physicochemical properties and biological activity. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on available information for the benzothiazole class of compounds. Further research into the specific synthesis, spectroscopic characterization, and mechanism of action of this compound is warranted to fully realize its potential in agricultural and pharmaceutical applications.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Properties

The fundamental identifiers and physicochemical parameters of Benclothiaz are summarized below. For properties where specific experimental data for 7-chloro-1,2-benzisothiazole is unavailable, values for the isomeric 3-chloro-1,2-benzisothiazole (B19369) and the parent compound benzothiazole (B30560) are provided for reference and comparative purposes.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name 7-chloro-1,2-benzisothiazolePubChem
CAS Number 89583-90-4Compendium of Pesticide Common Names[1]
Chemical Formula C₇H₄ClNSPubChem[2]
Molecular Weight 169.63 g/mol PubChem[2]
Canonical SMILES C1=CC2=C(C(=C1)Cl)SN=C2PubChem[2]
InChI Key VSVKOUBCDZYAQY-UHFFFAOYSA-NCompendium of Pesticide Common Names[1]

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (7-chloro-1,2-benzisothiazole)3-chloro-1,2-benzisothiazole (Isomer)Benzothiazole (Parent Compound)Source
Melting Point Data not available38 - 40 °C2 °CCAS Common Chemistry[3], PubChem[4]
Boiling Point Data not available122 °C @ 10 Torr (176.1 °C @ 760 mmHg)227 - 228 °C @ 765 mmHgCAS Common Chemistry[3], Chemsrc[5], PubChem[4]
Water Solubility Data not availableSparingly solubleSlightly soluble (4.3 mg/mL at 25°C)Guidechem[6], PubChem[4]
Solubility in Organic Solvents Data not availableSoluble in Chloroform, Dichloromethane, Ethyl AcetateSoluble in ethanol, ether, acetone, carbon disulfideGuidechem[6], PubChem[4]
logP (Octanol-Water Partition Coefficient) 2.9 (Computed)3.3 (Computed)2.01PubChem[2], PubChem[7]
pKa Data not available1.05 (Predicted)Data not availableGuidechem[6]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its development and regulatory assessment. The following section outlines detailed methodologies for key experiments based on internationally recognized guidelines.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique.

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or automated instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure (based on OECD Guideline 102):

  • Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.

  • Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm. The tube is tapped gently to pack the sample.

  • Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid substance.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Ebulliometer or dynamic vapor pressure apparatus

  • Thermometer (calibrated)

  • Heating mantle

Procedure (based on OECD Guideline 103):

  • A small volume of this compound is placed in the boiling apparatus.

  • The substance is heated, and the temperature and vapor pressure are recorded simultaneously.

  • The boiling point at a specific pressure is determined. For comparison, boiling points are often normalized to standard atmospheric pressure (101.325 kPa).

Determination of Water Solubility

Water solubility is a critical parameter influencing the environmental fate and bioavailability of a substance.

Principle: The shake-flask method is a common technique for determining water solubility. A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is measured.

Apparatus:

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure (based on OECD Guideline 105):

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The solution is centrifuged to separate the undissolved solid.

  • Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable and validated analytical method.

Determination of the Partition Coefficient (n-Octanol/Water)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and potential for bioaccumulation.

Principle: The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification

Procedure (based on EPA OCSPP 830.7550):

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as logP.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: Potentiometric titration is a common method for determining the pKa of a substance. It involves titrating a solution of the substance with a strong acid or base and monitoring the pH.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Stirrer

Procedure (based on OECD Guideline 112):

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is constructed by plotting pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Mechanism of Action and Biological Activity Assessment

This compound is classified as a nematicide with an unclassified mode of action. This indicates that its specific molecular target and the precise biochemical pathways it disrupts in nematodes have not been fully elucidated. Benzothiazole derivatives, as a class of compounds, have been reported to exhibit a wide range of biological activities, including antibacterial and antitumor effects, by targeting various signaling pathways. However, a direct link between this compound and a specific signaling pathway for its nematicidal activity has not been established in the reviewed literature.

The assessment of its primary biological activity as a nematicide is crucial. The following workflow outlines a general procedure for an in vitro nematicidal activity assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Nematode Nematode Culture (e.g., Meloidogyne incognita J2s) Incubation Incubation of Nematodes with this compound concentrations (e.g., 24, 48, 72 hours) Nematode->Incubation This compound This compound Stock Solution (in appropriate solvent) Serial Serial Dilutions of this compound This compound->Serial Serial->Incubation Microscopy Microscopic Observation (Counting of dead/immobile nematodes) Incubation->Microscopy Control Control Groups (Solvent only, Negative control) Control->Incubation Mortality Calculation of Mortality Rate Microscopy->Mortality LC50 Determination of LC50 Value (Probit Analysis) Mortality->LC50

References

Benclothiaz: An Inquiry into its Discovery and Nematicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Nematicidal Potential of Benzothiazole (B30560) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benclothiaz, chemically identified as 7-chloro-1,2-benzothiazole, is classified as a nematicide of an unclassified type. Despite this classification, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of detailed information regarding its specific discovery, the historical timeline of its development, quantitative efficacy data, and its precise mechanism of action against plant-parasitic nematodes. This technical guide, therefore, aims to provide an in-depth overview of the broader class of benzothiazole derivatives and related heterocyclic compounds that have been investigated for nematicidal activity. By examining the existing research on these analogous compounds, we can infer the potential context for this compound's classification and its likely area of application. This document will synthesize available information on the nematicidal properties of benzothiazole-related structures, discuss general experimental protocols for nematicide evaluation, and explore potential mechanisms of action based on studies of similar chemical scaffolds.

Introduction to Benzothiazoles in Agriculture

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and agriculture.[1][2][3] In the agricultural sector, these compounds have been explored for a range of bioactivities, including antibacterial, antifungal, antiviral, and herbicidal properties.[4][5][6] The benzothiazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The exploration of sulfur-containing heterocyclic compounds, in general, has been a fruitful area for the discovery of new bioactive molecules.[7][8][9][10]

The classification of this compound as a nematicide suggests that this particular derivative of the benzothiazole family has shown promise in controlling plant-parasitic nematodes, which are a major cause of crop loss worldwide.

The Nematicidal Landscape of Benzothiazole Derivatives

While specific data on this compound is limited, research on other benzothiazole derivatives provides insights into their potential as nematicides. Studies have shown that various synthetic derivatives incorporating the benzothiazole moiety exhibit nematicidal activity against economically important nematodes such as Meloidogyne incognita (root-knot nematode). For instance, research on 1,2,3-benzotriazin-4-one derivatives containing a thiazole-related component has demonstrated significant inhibition of M. incognita.[7]

It is plausible that the discovery of this compound's nematicidal properties stemmed from broader screening programs of heterocyclic compounds. The general workflow for such a discovery process is outlined below.

G cluster_discovery Nematicide Discovery Workflow Compound_Library Chemical Library Synthesis (e.g., Benzothiazole Derivatives) High_Throughput_Screening High-Throughput Screening (HTS) (In vitro assays against model nematodes like C. elegans) Compound_Library->High_Throughput_Screening Screening Hit_Identification Hit Identification (Compounds showing significant nematicidal activity) High_Throughput_Screening->Hit_Identification Data Analysis Lead_Optimization Lead Optimization (Synthesis of analogs to improve efficacy and safety) Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) In_Planta_Testing In Planta Efficacy Testing (Greenhouse and field trials against target nematodes) Lead_Optimization->In_Planta_Testing Mode_of_Action_Studies Mechanism of Action Studies In_Planta_Testing->Mode_of_Action_Studies Toxicology_and_Environmental_Impact Toxicology & Environmental Impact Assessment In_Planta_Testing->Toxicology_and_Environmental_Impact Mode_of_Action_Studies->Lead_Optimization Feedback Commercial_Product Commercial Nematicide Toxicology_and_Environmental_Impact->Commercial_Product Regulatory Approval

Caption: Generalized workflow for the discovery and development of a new nematicide.

Potential Mechanisms of Action

The precise molecular target of this compound in nematodes is not documented in the available literature. However, studies on the effects of benzothiazole and related compounds on other organisms provide clues to potential mechanisms of action.

One study on the effect of benzothiazole on the root-knot nematode Meloidogyne incognita suggests that it may act by inhibiting Glutathione S-transferase (GST), leading to a burst of reactive oxygen species (ROS) and subsequent nematode mortality.[11] GSTs are a family of enzymes involved in detoxification, and their inhibition can lead to oxidative stress.

Another potential mechanism could involve the disruption of key signaling pathways within the nematode. Research on the impact of benzothiazole on the insect Bradysia odoriphaga has shown effects on pathways related to nutrient metabolism, particularly carbohydrate metabolism, and melanogenesis.[12] While insects and nematodes are distinct organisms, some fundamental biochemical pathways are conserved.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a benzothiazole-based nematicide, based on the GST inhibition hypothesis.

G cluster_pathway Hypothetical Mechanism of Action: GST Inhibition This compound This compound GST Glutathione S-transferase (GST) This compound->GST Inhibits ROS Reactive Oxygen Species (ROS) Accumulation GST->ROS Normally detoxifies Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Nematode_Death Nematode Paralysis & Death Cellular_Damage->Nematode_Death G cluster_workflow In Vitro Nematicidal Assay Workflow Prepare_Solutions Prepare Test Compound Dilutions Add_Compounds Add Test Compounds and Controls Prepare_Solutions->Add_Compounds Dispense_Nematodes Dispense Nematode Suspension into 96-well Plates Dispense_Nematodes->Add_Compounds Incubate Incubate at Controlled Temperature Add_Compounds->Incubate Observe_Mortality Observe and Count Live/Dead Nematodes Incubate->Observe_Mortality Data_Analysis Calculate % Mortality and LC50 Observe_Mortality->Data_Analysis

References

Toxicological Profile of Benclothiaz: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Benclothiaz. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide also includes information on the broader class of benzothiazoles and related compounds to provide a more complete picture of the potential toxicological profile. Data not specific to this compound is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chemical compound belonging to the benzothiazole (B30560) family. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, may cause damage to organs, and is very toxic to aquatic life with long-lasting effects[1][2]. A significant data gap exists in the public domain regarding comprehensive toxicological studies on this compound, including detailed acute, sub-chronic, chronic, genetic, and reproductive toxicity data. This guide synthesizes the available hazard classifications for this compound and provides context by summarizing toxicological data for related benzothiazole compounds. It also outlines general experimental protocols for key toxicological endpoints and visualizes a potential metabolic pathway and standard experimental workflows.

Chemical and Physical Properties

PropertyValueReference
CAS Number 89583-90-4[1]
Molecular Formula C₇H₄ClNS[1]
Molecular Weight 169.63 g/mol [1]
Appearance Not available
Solubility Not available
Synonyms 7-chloro-1,2-benzothiazole, Clothiazoben[1]

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Benzothiazole (CAS No. 95-16-9) - Illustrative Data

Route of AdministrationSpeciesParameterValueReference
OralRatLD50493 mg/kg (male), 466 mg/kg (female)
DermalRatLD50933 mg/kg (female)
InhalationRatLC50 (4h)5 mg/L (dust/mist)
Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified. The GHS classification "May cause damage to organs" (Specific Target Organ Toxicity, Single Exposure: Category 2) suggests the potential for organ-specific effects[1]. Studies on other benzothiazole derivatives have shown effects on the liver and kidneys following repeated exposure[3][4].

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. The parent compound, benzothiazole, has been reported to be positive in the Ames test (a bacterial reverse mutation assay) in the presence of metabolic activation, suggesting a potential for mutagenicity[3][4][5]. Some benzothiazole derivatives have been associated with carcinogenic potential[6].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were found in the public literature.

Ecotoxicity

This compound is classified as "Very toxic to aquatic life" (Hazardous to the aquatic environment, acute hazard: Category 1) and "Very toxic to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard: Category 1)[1][2]. This indicates that the substance can cause significant harm to aquatic organisms. Studies on related compounds like 2-(thiocyanomethylthio)benzothiazole (TCMTB) have shown high toxicity to aquatic invertebrates[7][8].

Mechanism of Toxicity and Metabolism

The precise mechanism of toxicity for this compound has not been elucidated. However, the toxicity of many benzothiazoles is linked to their metabolism. Metabolic activation, often by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites[9][10][11]. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage, mutations, and organ toxicity[3][4].

The following diagram illustrates a generalized metabolic activation pathway for benzothiazoles.

Metabolic_Activation_of_Benzothiazoles Generalized Metabolic Activation of Benzothiazoles cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification cluster_2 Toxicity Pathway Benzothiazole_Derivative Benzothiazole Derivative (e.g., this compound) Reactive_Metabolite Reactive Electrophilic Metabolite (e.g., Epoxide) Benzothiazole_Derivative->Reactive_Metabolite Cytochrome P450 Oxidation Conjugated_Metabolite Conjugated Metabolite (e.g., Glutathione conjugate) Reactive_Metabolite->Conjugated_Metabolite Conjugation (e.g., GST) Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Cellular_Macromolecules Covalent Binding Excretion Excretion Conjugated_Metabolite->Excretion Cellular_Damage Cellular Damage & Toxicity Cellular_Macromolecules->Cellular_Damage Leads to

Caption: Generalized metabolic pathway of benzothiazoles.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key toxicity assays based on OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the standard methodologies for such studies.

Acute Oral Toxicity (based on OECD Guideline 420, 423, or 425)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance[12][13][14][15][16].

Acute_Oral_Toxicity_Workflow Acute Oral Toxicity Study Workflow (Generic) Animal_Selection Animal Selection (e.g., Rats, one sex) Dose_Range_Finding Dose Range-Finding Study (Optional) Animal_Selection->Dose_Range_Finding Main_Study Main Study: Single oral dose administration (graduated dose levels) Dose_Range_Finding->Main_Study Observation Observation Period (Typically 14 days) - Clinical signs - Body weight - Mortality Main_Study->Observation Necropsy Gross Necropsy of all animals Observation->Necropsy Data_Analysis Data Analysis (e.g., LD50 calculation) Necropsy->Data_Analysis

Caption: Generalized workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli[17][18][19][20].

Ames_Test_Workflow Ames Test Workflow (Generic) Strain_Selection Bacterial Strain Selection (e.g., S. typhimurium, E. coli) Exposure Exposure of Bacteria to Test Substance (with and without S9 metabolic activation) Strain_Selection->Exposure Dose_Preparation Test Substance Preparation (Multiple concentrations) Dose_Preparation->Exposure Plating Plating on Minimal Agar (Lacking specific amino acid) Exposure->Plating Incubation Incubation (e.g., 48-72 hours at 37°C) Plating->Incubation Colony_Counting Counting of Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis and Interpretation Colony_Counting->Data_Analysis

Caption: Generalized workflow for the Ames test.

Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421 or 422)

This study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring[21][22][23][24][25].

Repro_Devo_Tox_Workflow Reproductive/Developmental Toxicity Screening Workflow (Generic) Animal_Selection Animal Selection (e.g., Rats, males and females) Dosing_Premating Dosing of Parental Generation (Pre-mating period) Animal_Selection->Dosing_Premating Mating Mating Period Dosing_Premating->Mating Dosing_Gestation_Lactation Dosing Continues (Gestation and Lactation for females) Mating->Dosing_Gestation_Lactation Offspring_Evaluation Evaluation of F1 Generation - Viability, growth, development - Clinical signs Dosing_Gestation_Lactation->Offspring_Evaluation Parental_Evaluation Evaluation of Parental Generation - Reproductive performance - Necropsy Dosing_Gestation_Lactation->Parental_Evaluation Data_Analysis Data Analysis and Interpretation Offspring_Evaluation->Data_Analysis Parental_Evaluation->Data_Analysis

Caption: Generalized workflow for a reproductive/developmental toxicity screening study.

Conclusion and Recommendations

The available data for this compound is limited to its GHS classification, which indicates that it is harmful if swallowed, may cause damage to organs, and is highly toxic to the aquatic environment. There is a significant lack of comprehensive, publicly available toxicological studies for this specific compound. Based on the toxicological profiles of related benzothiazole compounds, potential areas of concern for this compound could include acute toxicity, organ toxicity (particularly liver and kidney), and genotoxicity.

For a thorough risk assessment of this compound, it is recommended that further toxicological studies be conducted according to standardized international guidelines (e.g., OECD). These studies should include, at a minimum:

  • Acute toxicity studies via relevant routes of exposure.

  • Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • A battery of genotoxicity tests (in vitro and in vivo).

  • Reproductive and developmental toxicity studies.

  • Carcinogenicity bioassays, if warranted by genotoxicity data and expected human exposure.

Until such data becomes available, a precautionary approach should be taken when handling this compound, with appropriate personal protective equipment and environmental containment measures to minimize exposure and prevent release into the environment.

References

In-Depth Technical Guide on the Solubility of Benclothiaz in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benclothiaz (CAS No. 89583-90-4), a chlorinated benzisothiazole derivative, is a compound of interest in various chemical and life science fields.[1][2] A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound.

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in organic solvents.[3] To address this, this guide provides an inferred solubility profile based on the known solubility of structurally related compounds, namely the parent compound benzothiazole (B30560) and a positional isomer, 3-chloro-1,2-benzisothiazole.

Furthermore, this document presents detailed experimental protocols to enable researchers to precisely determine the solubility of this compound in their specific solvent systems. These methodologies are designed to provide both qualitative and quantitative data, ensuring a comprehensive understanding of the compound's behavior. A visual workflow of the quantitative solubility determination process is also provided to facilitate experimental planning and execution.

Inferred Solubility Profile of this compound

In the absence of direct quantitative data for this compound, an inferred solubility profile has been compiled from its parent and a related chlorinated compound. It is anticipated that this compound will exhibit solubility in a range of polar and non-polar organic solvents.

SolventCompoundSolubilityTemperature (°C)
AcetoneBenzothiazoleSolubleNot Specified
Chloroform3-Chloro-1,2-benzisothiazoleSolubleNot Specified
Dichloromethane3-Chloro-1,2-benzisothiazoleSolubleNot Specified
Diethyl EtherBenzothiazoleVery SolubleNot Specified
EthanolBenzothiazoleMiscibleRoom Temperature
Ethyl Acetate3-Chloro-1,2-benzisothiazoleSolubleNot Specified
WaterBenzothiazoleSlightly SolubleNot Specified

Disclaimer: This table is intended as a guide and is based on the solubility of structurally similar compounds.[4][5] Actual solubility of this compound may vary and should be experimentally determined.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. These methods are standard in pharmaceutical and chemical research for characterizing the physicochemical properties of a compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small glass vials or test tubes with caps (B75204)

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add the selected organic solvent to the vial in incremental volumes (e.g., 0.1 mL, then up to 1 mL).

  • Agitation: After each solvent addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark and light background to determine if the solid has completely dissolved.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the sample. A common classification scheme is provided below:

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass flasks with screw caps or stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short time.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of this compound solubility.

G A Add excess this compound to solvent in a sealed flask B Equilibrate in a shaking incubator at constant temperature (24-48h) A->B C Allow suspension to settle B->C D Withdraw supernatant using a syringe C->D E Filter through a 0.45 µm syringe filter D->E F Prepare accurate dilutions of the filtrate E->F G Analyze concentration by a validated method (e.g., HPLC) F->G H Calculate solubility based on concentration and dilution factor G->H

Caption: Workflow for Quantitative Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with the solubility characteristics of this compound. The solubility of a compound is primarily governed by its physicochemical properties and its interactions with the solvent, rather than biological signaling cascades.

Conclusion

While there is a notable absence of specific quantitative solubility data for this compound in the public domain, this guide provides a foundational understanding for researchers. By utilizing the inferred solubility profile based on related compounds and implementing the detailed experimental protocols provided, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in various organic solvents. This will facilitate its effective use in research and development, from synthetic chemistry to formulation science.

References

In-Depth Technical Guide to Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Benclothiaz is limited. This guide provides the definitive identification of the compound and summarizes its known application. To offer a comprehensive resource for researchers, this document also includes technical information on the broader class of benzothiazole (B30560) derivatives and general experimental protocols. This information is intended to provide a contextual framework and should not be interpreted as being specific to this compound unless explicitly stated.

Core Compound Identification

This compound is identified by the following chemical identifiers:

IdentifierValueCitation
CAS Number 89583-90-4
IUPAC Name 7-chloro-1,2-benzisothiazole
Molecular Formula C₇H₄ClNS

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 169.63 g/mol
Exact Mass 168.9752980 Da
XLogP3 2.9
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Biological Activity of this compound

The primary registered activity of this compound is as a nematicide.[1] Nematicides are a class of chemical pesticides used to control parasitic nematodes.

General Mechanism of Action of Nematicides

While the specific mechanism of action for this compound is not detailed in the available literature, nematicides generally function through one of the following mechanisms:

  • Neurotoxicity : Many nematicides, such as organophosphates and carbamates, act as acetylcholinesterase inhibitors, leading to paralysis and death of the nematode.[2][3] Others may interfere with nerve transmission by acting on ion channels.[2][4]

  • Respiratory Inhibition : Fumigant nematicides and other compounds can inhibit cellular respiration by disrupting the electron transport chain in the mitochondria of the nematodes.[2][3]

  • Cuticle Disruption : Some nematicides can compromise the integrity of the nematode's outer cuticle, leading to dehydration and death.[5]

  • Systemic Action : Certain nematicides can be absorbed by plants and are translocated throughout the plant's tissues, making the plant itself toxic to feeding nematodes.[5]

It is plausible that this compound exerts its nematicidal effect through one or more of these general mechanisms.

Broader Biological Activities of Benzothiazole Derivatives

The benzothiazole scaffold is a common feature in a variety of biologically active molecules.[6] While not specific to this compound, research on other benzothiazole derivatives may provide insights into potential, yet uninvestigated, activities. These include:

  • Anticancer Activity : Certain benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[1] Some have been investigated as inhibitors of signaling pathways such as the STAT3 and PI3K/AKT pathways.

  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties.

  • Antimicrobial Activity : The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.

Signaling Pathways Modulated by Benzothiazole Derivatives

As no specific signaling pathway has been documented for this compound, the following diagram illustrates the STAT3 signaling pathway, which has been shown to be inhibited by certain benzothiazole-based compounds in the context of cancer research.[7]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 (active, dimerized) STAT3_inactive->STAT3_active Dimerization Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) STAT3_active->Gene_Expression Translocation & Transcription Benzothiazole_Derivative Benzothiazole Derivative (e.g., Compound B19) Benzothiazole_Derivative->STAT3_inactive Inhibition of Phosphorylation Ligand IL-6 Ligand->Receptor Binding Nematicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Prepare Nematode Suspension node4 Add Nematode Suspension to Wells node1->node4 node2 Prepare Test Compound Dilutions node3 Aliquot Test Solutions into 96-well Plate node2->node3 node3->node4 node5 Incubate at Controlled Temperature node4->node5 node6 Microscopic Observation and Counting node5->node6 node7 Calculate Percent Mortality node6->node7 node8 Determine LC50 Value node7->node8

References

An In-depth Technical Guide on the Nematicidal Mode of Action of Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mode of action of benclothiaz, a nematicide with a benzothiazole (B30560) core, against plant-parasitic nematodes. The information presented herein is intended for an audience with a technical background in nematology, biochemistry, and pesticide science.

Executive Summary

Recent research has elucidated the nematicidal mechanism of the benzothiazole scaffold, the core component of this compound, against the root-knot nematode Meloidogyne incognita. The primary mode of action involves the inhibition of a critical detoxification enzyme, Glutathione (B108866) S-transferase (GST), leading to a cascade of oxidative stress and subsequent nematode mortality. This mechanism represents a departure from the neurotoxic action of many conventional nematicides, suggesting a valuable tool for resistance management strategies.

Core Mechanism of Action: GST Inhibition and Oxidative Stress

The nematicidal activity of benzothiazole is characterized by its rapid and potent effect on various life stages of M. incognita, including egg masses, egg hatching, and second-stage juveniles (J2s)[1]. The central tenet of its mode of action is the inhibition of Glutathione S-transferase (GST)[1].

GSTs are a family of enzymes crucial for cellular detoxification. In nematodes, they play a vital role in protecting the organism from oxidative damage by catalyzing the conjugation of reduced glutathione (GSH) to electrophilic substrates, including reactive oxygen species (ROS).

The proposed signaling pathway is as follows:

  • This compound Penetration : this compound, containing the active benzothiazole moiety, penetrates the nematode's cuticle.

  • GST Inhibition : The benzothiazole molecule binds to and inhibits the activity of GST within the nematode's cells. Molecular docking and dynamics simulations have indicated the formation of a stable complex between benzothiazole and the GST enzyme, which disrupts its antioxidant function[1].

  • ROS Accumulation : With GST activity significantly reduced, the nematode's ability to neutralize ROS is compromised. This leads to a rapid accumulation of these damaging molecules within the cells[1].

  • Oxidative Stress and Cellular Damage : The excessive ROS levels induce a state of severe oxidative stress, leading to widespread damage to vital cellular components such as proteins and carbohydrates[1].

  • Nematode Mortality : The culmination of this cellular damage results in the rapid death of the nematode[1].

This mode of action, centered on inducing oxidative stress through enzyme inhibition, is distinct from many traditional nematicides that primarily target the nematode nervous system, such as glutamate-gated chloride channels (GluCls)[1].

Quantitative Data

The following table summarizes the key quantitative findings related to the nematicidal activity of benzothiazole.

ParameterValueSpeciesNotesReference
Enzyme Inhibition Significant inhibition of Glutathione S-transferase (GST) activityMeloidogyne incognitaObserved at a benzothiazole concentration of 14 mmol/L.[1]
Physiological Effect Marked reduction in protein and carbohydrate levels in J2sMeloidogyne incognitaObserved after 48 hours of incubation.[1]
In Planta Efficacy Effective reduction in gall formation on tomato rootsMeloidogyne incognitaDemonstrated in pot experiments.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the study of this compound's mode of action.

1. In Vitro Nematicidal Activity Assay

  • Objective : To determine the direct toxicity of the compound to different nematode life stages.

  • Protocol :

    • Preparation of Nematode Cultures : Meloidogyne incognita is cultured on a susceptible host plant (e.g., tomato, Solanum lycopersicum). Egg masses are collected from infected roots.

    • Egg Hatch Assay : Egg masses are placed in solutions of varying concentrations of benzothiazole. The number of hatched J2s is counted at regular intervals (e.g., 24, 48, 72 hours) and compared to a control group.

    • Juvenile Mortality Assay : Freshly hatched J2s are suspended in solutions of different benzothiazole concentrations. Mortality is assessed at set time points by observing the lack of movement upon probing with a fine needle.

2. Glutathione S-transferase (GST) Activity Assay

  • Objective : To measure the effect of benzothiazole on GST enzyme activity in the nematode.

  • Protocol :

    • Protein Extraction : M. incognita J2s are treated with benzothiazole. Nematodes are then homogenized in a suitable buffer to extract total protein.

    • Enzyme Assay : The GST activity in the protein extract is measured spectrophotometrically using a standard assay kit, which typically involves monitoring the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • Data Analysis : The rate of the reaction is compared between treated and untreated nematode extracts to determine the percentage of GST inhibition.

3. Reactive Oxygen Species (ROS) Detection

  • Objective : To visualize and quantify the accumulation of ROS in nematodes upon treatment with benzothiazole.

  • Protocol :

    • Nematode Treatment : M. incognita J2s are exposed to benzothiazole for a specified period.

    • Fluorescent Staining : The treated nematodes are incubated with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCF-DA).

    • Microscopy : The nematodes are observed under a fluorescence microscope. The intensity of the fluorescence, which correlates with the amount of ROS, is quantified and compared between treated and control groups.

4. In Planta Efficacy (Pot Experiment)

  • Objective : To evaluate the effectiveness of benzothiazole in protecting plants from nematode infection.

  • Protocol :

    • Planting and Inoculation : Susceptible tomato seedlings are planted in pots containing sterilized soil. Each pot is inoculated with a known number of M. incognita J2s.

    • Treatment Application : The soil in the pots is treated with different concentrations of a benzothiazole formulation.

    • Evaluation : After a set period (e.g., 4-6 weeks), the plants are uprooted, and the roots are washed. The number of galls on the roots is counted as a measure of the severity of the infection.

Visualizations

Benclothiaz_Mode_of_Action cluster_nematode Nematode Cell This compound This compound (Benzothiazole) GST Glutathione S-transferase (GST) This compound->GST Inhibits ROS Reactive Oxygen Species (ROS) GST->ROS Detoxifies Cellular_Damage Cellular Damage (Proteins, Carbohydrates) ROS->Cellular_Damage Causes Nematode_Death Nematode Death Cellular_Damage->Nematode_Death Leads to

Caption: Signaling pathway of this compound's nematicidal action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Validation Nematode_Culture 1. Nematode Culture (M. incognita) Mortality_Assay 2. Mortality Assay (J2s and Eggs) Nematode_Culture->Mortality_Assay GST_Assay 3. GST Inhibition Assay Mortality_Assay->GST_Assay ROS_Detection 4. ROS Detection GST_Assay->ROS_Detection Pot_Experiment 5. Pot Experiment (Tomato) ROS_Detection->Pot_Experiment Informs Gall_Assessment 6. Root Gall Assessment Pot_Experiment->Gall_Assessment

Caption: Workflow for evaluating this compound's nematicidal effects.

References

Benclothiaz: An Obsolete Nematicide with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Benclothiaz , identified by its IUPAC name 7-chloro-1,2-benzisothiazole and CAS Registry Number 89583-90-4, is a chemical compound that has been classified as a nematicide. Also known by the synonym clothiazoben, this compound has been noted for its activity against nematodes. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding its efficacy, mechanism of action, and broad-spectrum potential. Consequently, this compound is considered an obsolete nematicide in many jurisdictions, a status that likely contributes to the limited availability of in-depth research data.

One generalized study on benzothiazole (B30560) compounds suggests a potential mechanism of action involving the inhibition of glutathione (B108866) S-transferase (GST), which leads to a detrimental accumulation of reactive oxygen species (ROS) in nematodes. However, this has not been specifically and experimentally validated for this compound. Without dedicated research on this compound, its precise molecular targets and the downstream effects on nematode physiology remain speculative.

Due to this lack of specific, quantitative, and mechanistic data, it is not feasible to construct a detailed technical guide on this compound that would meet the requirements of researchers and drug development professionals. The necessary components for such a guide, including tables of comparative efficacy, detailed experimental workflows, and diagrams of signaling pathways, cannot be generated from the currently available information.

For researchers interested in broad-spectrum nematicides with a thiazole (B1198619) or related heterocyclic core, a more fruitful area of investigation would be to focus on more contemporary and well-documented compounds where a wealth of scientific data is available. Such data would allow for the in-depth analysis and visualization required for advanced research and development.

Investigating the Nematicidal Spectrum of Benclothiaz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benclothiaz (7-chloro-1,2-benzisothiazole) is a synthetic compound belonging to the benzisothiazole class of chemicals, which has been identified for its nematicidal properties. This technical guide provides a comprehensive overview of the current understanding of the nematicidal activity of benzothiazole-based compounds, with a focus on the available data for the parent compound, benzothiazole (B30560), against the root-knot nematode Meloidogyne incognita. Due to a scarcity of publicly available data specifically on the nematicidal spectrum of this compound, this document leverages information on its core chemical structure to provide insights into its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of novel nematicides.

Nematicidal Spectrum and Efficacy

Quantitative data on the nematicidal spectrum of this compound against a wide range of plant-parasitic nematodes is not extensively available in peer-reviewed literature. However, recent studies on the parent compound, benzothiazole, provide valuable insights into its efficacy against the economically significant root-knot nematode, Meloidogyne incognita.

Table 1: Nematicidal Activity of Benzothiazole against Meloidogyne incognita

CompoundTarget NematodeAssay TypeEfficacy MetricValueReference
BenzothiazoleMeloidogyne incognitaIn vitro mortalityLC50Data not specified[1][2]
BenzothiazoleMeloidogyne incognitaEgg hatchingInhibitionSignificant[2]
BenzothiazoleMeloidogyne incognitaJ2 mortalityMortalityRapid and effective[2]
BenzothiazoleMeloidogyne incognitaIn vivo (pot test)Gall formationSignificantly reduced[2]

Note: Specific LC50 values for benzothiazole were not provided in the cited abstract. The data indicates strong nematicidal activity.

Mechanism of Action: GST Inhibition and Oxidative Stress

Recent research has elucidated a key mechanism of action for benzothiazole against Meloidogyne incognita. Unlike many neurotoxic nematicides, benzothiazole's primary mode of action is the inhibition of a critical detoxification enzyme, Glutathione S-transferase (GST).[2]

The proposed signaling pathway is as follows:

  • Inhibition of Glutathione S-transferase (GST): Benzothiazole acts as an inhibitor of GST within the nematode. GST plays a crucial role in detoxifying harmful compounds and mitigating oxidative stress by conjugating them with glutathione.[2]

  • Accumulation of Reactive Oxygen Species (ROS): The inhibition of GST disrupts the nematode's antioxidant defense system. This leads to an uncontrolled accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within the nematode's cells.[2]

  • Oxidative Stress and Cellular Damage: The excessive ROS levels induce a state of severe oxidative stress, causing widespread damage to vital cellular components, including proteins, lipids, and DNA.

  • Cell Death and Mortality: The overwhelming cellular damage ultimately leads to rapid cell death and the subsequent mortality of the nematode.[2]

This mechanism, which triggers a lethal ROS burst, represents a promising avenue for nematicide development, particularly in addressing resistance to existing neurotoxic compounds.[2]

G cluster_pathway Signaling Pathway of Benzothiazole Nematicidal Action This compound This compound (Benzothiazole Core) GST Glutathione S-Transferase (GST) This compound->GST Inhibits ROS Reactive Oxygen Species (ROS) Accumulation GST->ROS Leads to OxidativeStress Oxidative Stress (Cellular Damage) ROS->OxidativeStress CellDeath Nematode Cell Death OxidativeStress->CellDeath

Mechanism of Nematicidal Action

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the nematicidal spectrum of this compound. These protocols are based on established practices in nematology research.

Protocol 1: In Vitro Mortality Assay

This assay determines the direct lethal effect of a compound on nematodes.

  • Nematode Culture and Extraction:

    • Culture the target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans) on a suitable host plant (e.g., tomato, corn) in a greenhouse.

    • Extract second-stage juveniles (J2s) or other motile stages from infected roots or soil using the Baermann funnel technique.

    • Collect and concentrate the nematodes in a small volume of sterile water.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, acetone).

    • Create a series of dilutions of the stock solution in sterile water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).

    • Include a solvent control (water with the same concentration of solvent as the test solutions) and a negative control (sterile water).

  • Nematicidal Assay:

    • Dispense a known number of nematodes (e.g., 50-100) into the wells of a 24-well or 96-well microtiter plate.

    • Add the this compound test solutions and controls to the respective wells.

    • Incubate the plates at a constant temperature (e.g., 25°C) for specified time points (e.g., 24, 48, 72 hours).

  • Mortality Assessment:

    • At each time point, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile, straight, and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Data Analysis:

    • Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration required to kill 50% of the population) and LC90 values.

G cluster_workflow Workflow for In Vitro Mortality Assay A Nematode Culture & Extraction C Incubation of Nematodes with this compound A->C B Preparation of This compound Solutions B->C D Microscopic Observation & Mortality Count C->D E Data Analysis (LC50 Calculation) D->E

In Vitro Mortality Assay Workflow

Protocol 2: In Vivo Nematicide Efficacy Assay (Pot Test)

This assay evaluates the ability of a compound to protect a host plant from nematode infection in a controlled environment.

  • Plant and Nematode Inoculum Preparation:

    • Grow susceptible host plant seedlings (e.g., tomato) in sterilized soil in pots.

    • Prepare a suspension of infective nematode stages (e.g., M. incognita J2s) in water.

  • Treatment Application:

    • Apply this compound to the soil as a drench. The application can be done pre-planting, at the time of planting, or post-planting, depending on the experimental design.

    • Use a range of concentrations to determine the dose-response relationship.

    • Include an untreated, inoculated control and an untreated, non-inoculated control.

  • Nematode Inoculation:

    • Inoculate the soil of each pot (except the non-inoculated control) with a standardized number of nematodes.

  • Plant Growth and Maintenance:

    • Maintain the pots in a greenhouse or growth chamber under optimal conditions for plant growth for a period sufficient for the nematode to complete at least one life cycle (e.g., 4-6 weeks for M. incognita).

  • Data Collection and Analysis:

    • At the end of the experiment, carefully remove the plants from the pots and wash the roots.

    • Assess plant growth parameters (e.g., shoot height, fresh and dry shoot weight, root weight).

    • For root-knot nematodes, count the number of galls and egg masses on the roots. A galling index can also be used.

    • Extract nematodes from the soil and roots to determine the final nematode population density.

    • Calculate the nematode reproduction factor (RF = final population / initial population).

    • Statistically analyze the data to determine the effect of this compound on nematode infection and plant health.

Conclusion

While specific data on the nematicidal spectrum of this compound is limited, the available information on its parent compound, benzothiazole, indicates a promising mode of action that differs from many conventional nematicides. The inhibition of Glutathione S-transferase and the subsequent induction of a lethal reactive oxygen species burst in Meloidogyne incognita highlight the potential of the benzisothiazole chemical class for the development of new and effective nematicides.[2] Further research is warranted to fully characterize the nematicidal spectrum of this compound against a broader range of plant-parasitic nematodes and to optimize its application for crop protection. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Benclothiaz effects on non-target soil organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Effects of Benclothiaz on Non-Target Soil Organisms: A Surrogate-Based Assessment

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the effects of this compound on non-target soil organisms. Therefore, this technical guide utilizes data from structurally related compounds, primarily benzisothiazolinone (BIT) and other isothiazolinone biocides, to provide a potential toxicological profile and infer possible environmental impacts. The findings presented herein are based on this surrogate approach and should be interpreted with caution until specific research on this compound is conducted.

Introduction

This compound is a thiazole-based fungicide. While its direct impact on soil ecosystems is uncharacterized, the broader class of isothiazolinone and benzothiazole (B30560) compounds has been subject to ecotoxicological evaluation. These studies reveal potential risks to key non-target soil organisms, including earthworms, collembolans (springtails), and various microbial communities, which are vital for maintaining soil health and fertility. This guide synthesizes the available data on surrogate compounds to build a predictive overview of this compound's potential effects.

Effects on Soil Invertebrates

Soil invertebrates are crucial for nutrient cycling, decomposition of organic matter, and maintaining soil structure. The toxicity of isothiazolinone-based compounds to these organisms is a key area of concern.

Earthworms (Oligochaeta)

Earthworms are essential bioindicators of soil health due to their continuous contact with soil and their role in its aeration and fertilization.[1] They are particularly susceptible to chemical contaminants in the soil.[1] While no direct data exists for this compound, studies on related compounds provide insights into potential toxicity.

Table 1: Acute and Sub-lethal Toxicity of Surrogate Compounds to Earthworms (Eisenia fetida)

Surrogate CompoundExposure DurationEndpointValueReference Soil/Test
Benomyl48 hoursLC50> 1000 mg/kgArtificial Soil
Carbendazim14 daysLC505.4 mg/kgArtificial Soil
Lambda-cyhalothrin48 hoursEC50 (Avoidance)0.2 mg a.i./kgTAS Soil
Benomyl48 hoursEC50 (Avoidance)> 31.6 mg a.i./kgTAS Soil

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms. a.i. = active ingredient. TAS = Tropical Artificial Soil.

Collembolans (Springtails)

Collembolans are abundant microarthropods that play a significant role in decomposition and microbial grazing. They are considered highly sensitive to pesticides, making them valuable indicators of soil pollution.[2]

Table 2: Effects of Surrogate Compounds on Collembolans (Folsomia candida)

Surrogate CompoundExposure DurationEndpointValue
Imidacloprid28 daysEC50 (Reproduction)0.71 mg/kg
Imidacloprid28 daysLC505.7 mg/kg
Fensulfothion24 hoursLD500.1 ppm

Note: LD50 (Lethal Dose 50%) is the dose of a chemical that kills 50% of the test organisms.

Effects on Soil Microbial Communities

Soil microorganisms, including bacteria and fungi, are fundamental to soil health, driving nutrient cycling and organic matter decomposition.[3] Chemical stressors can disrupt these microbial communities, leading to a decline in soil fertility.

Studies on benzisothiazolinone (BIT) and other isothiazolinones show that these compounds can inhibit microbial growth and activity.[4] Although these biocides can dissipate, their inhibitory effects on microbial communities, particularly fungi, can persist, a phenomenon described as a "legacy effect".[4][5]

Table 3: Effects of Isothiazolinone Biocides on Soil Microbial Processes

BiocideEffectDuration of EffectOrganism/Process
Benzisothiazolinone (BIT)Inhibition of bacterial growth> 7 daysSoil Bacteria
Benzisothiazolinone (BIT)Inhibition of fungal growthUp to 40 daysSoil Fungi
Benzisothiazolinone (BIT)Inhibition of substrate-induced respirationUp to 40 daysSoil Microorganisms
DCOITInhibition of bacterial growth> 7 daysSoil Bacteria
DCOITInhibition of fungal growthUp to 40 daysSoil Fungi

Experimental Protocols

Detailed and standardized experimental protocols are essential for assessing the ecotoxicological effects of chemical compounds on soil organisms.

Earthworm Acute Toxicity Test (Adapted from OECD 207)

This test evaluates the lethal effects of a substance on earthworms.

  • Test Organism: Eisenia fetida (adults).

  • Test Substrate: Artificial soil prepared according to OECD guidelines.

  • Methodology:

    • The test substance is mixed into the soil at a range of concentrations.

    • Ten adult earthworms are introduced into each test vessel containing the treated soil.

    • The vessels are maintained at 20 ± 2°C with a 16-hour light/8-hour dark cycle for 14 days.

    • Mortality and behavioral changes (e.g., burrowing activity, coiled appearance) are assessed at 7 and 14 days.

    • The LC50 is calculated using probit analysis.

Collembolan Reproduction Test (Adapted from OECD 232)

This test assesses the effects of a substance on the reproduction of collembolans.[6]

  • Test Organism: Folsomia candida (10-12 days old).

  • Test Substrate: Artificial soil.

  • Methodology:

    • The test substance is incorporated into the artificial soil at various concentrations.

    • Ten adult collembolans are introduced into each test container.

    • The containers are incubated at 20 ± 2°C with a 16-hour light/8-hour dark cycle for 28 days.

    • Food (e.g., granulated dry yeast) is provided on the soil surface.

    • At the end of the test, the soil is flooded with water, and the surviving adults and juveniles are counted after being stained with a dye (e.g., Rose Bengal).

    • The number of juveniles produced is the primary endpoint to determine the ECx and NOEC/LOEC values.[6]

Soil Microbial Respiration Test (Substrate-Induced Respiration - SIR)

This method measures the microbial response to the addition of a readily available substrate (e.g., glucose) and is an indicator of microbial biomass and activity.

  • Methodology:

    • Soil samples are treated with a range of concentrations of the test substance and incubated.

    • At specific time intervals, subsamples are taken.

    • A glucose solution is added to the soil subsamples to induce respiration.

    • The production of CO2 is measured over a short period (e.g., 4 hours) using an infrared gas analyzer or gas chromatograph.

    • Inhibition of respiration compared to a control indicates a toxic effect on the microbial community.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound in non-target soil organisms are unknown. However, based on the action of other fungicides and biocides, potential mechanisms can be inferred. Many fungicides target cellular respiration or specific enzymatic pathways. For isothiazolinones, the proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism.

Caption: Postulated mechanism of this compound toxicity in non-target soil organisms.

Experimental and Logical Workflows

The assessment of a chemical's risk to soil ecosystems follows a structured workflow, from initial laboratory testing to more complex field-level studies.

Ecotoxicological_Risk_Assessment_Workflow cluster_0 Laboratory Studies cluster_1 Higher-Tier Studies cluster_2 Risk Assessment A Single-Species Toxicity Tests (Earthworm, Collembola) C Microcosm/Mesocosm Studies (Simulated Ecosystems) A->C F Effects Assessment (PNEC - Predicted No-Effect Concentration) A->F B Microbial Function Tests (Respiration, Nitrification) B->C B->F D Field Studies (Real-world Conditions) C->D E Exposure Assessment (PEC - Predicted Environmental Concentration) D->E G Risk Characterization (PEC/PNEC Ratio) E->G F->G

Caption: A generalized workflow for assessing the ecotoxicological risk of pesticides to soil organisms.

Conclusion

While direct evidence of the effects of this compound on non-target soil organisms is currently unavailable, data from related benzisothiazolinone and isothiazolinone compounds suggest a potential for toxicity. These surrogate compounds have been shown to negatively impact the survival, reproduction, and behavior of key soil invertebrates such as earthworms and collembolans, and to inhibit the growth and activity of essential soil microbial communities. The persistence of these effects, even after the parent compound has degraded, highlights the need for a thorough ecotoxicological evaluation of this compound. Future research should prioritize standardized toxicity testing on a range of representative soil organisms to accurately determine the environmental risk profile of this fungicide and to establish safe application rates that protect soil biodiversity and ecosystem functions.

References

Preliminary Studies on the Biodegradability of Benclothiaz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the biodegradability of Benclothiaz (7-chloro-1,2-benzisothiazole, CAS 89583-90-4) are not publicly available. This guide, therefore, provides a comprehensive overview based on preliminary data and the well-documented biodegradation of structurally related benzothiazole (B30560) compounds. The experimental protocols and degradation pathways described herein are proposed based on established methodologies in the field and should be adapted and validated for this compound-specific research.

Introduction

This compound, chemically known as 7-chloro-1,2-benzisothiazole, is a benzothiazole derivative.[1][2][3] Benzothiazoles are a class of heterocyclic compounds used in a variety of industrial and commercial applications, including as vulcanization accelerators, corrosion inhibitors, and biocides.[4] Given their widespread use, understanding the environmental fate and biodegradability of these compounds is of critical importance. This document outlines preliminary considerations and proposed methodologies for investigating the biodegradability of this compound.

Proposed Microbial Degradation of this compound

Based on studies of other benzothiazoles, microbial degradation is a primary route of dissipation in the environment.[5][6][7] Species of the genus Rhodococcus have been frequently identified as capable of degrading benzothiazole and its derivatives.[5][6][7]

Key Microbial Players:

  • Rhodococcus sp.: Strains of Rhodococcus have been shown to utilize benzothiazole as a sole source of carbon, nitrogen, and energy.[6]

  • Pseudomonas sp.: Certain Pseudomonas strains have also demonstrated the ability to transform benzothiazole compounds.

Hypothesized Degradation Pathway:

The degradation of chlorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, a plausible initial step would be the enzymatic hydroxylation of the benzene (B151609) ring, potentially leading to the formation of chlorohydroxy-benzisothiazole intermediates. Subsequent cleavage of the benzene and/or thiazole (B1198619) ring would lead to simpler organic molecules that can be funneled into central metabolic pathways.

Data Presentation: Hypothetical Degradation Parameters

The following table presents a hypothetical summary of quantitative data that would be collected during biodegradability studies of this compound. The values are illustrative and would need to be determined experimentally.

ParameterSoil Half-Life (t½) (days)Aquatic Half-Life (t½) (days)Primary Metabolites IdentifiedMineralization (% to CO2)
This compound To be determinedTo be determinede.g., Chloro-hydroxy-benzisothiazole, Chlorinated catecholsTo be determined
Reference Compound (Benzothiazole) 15 - 4020 - 602-Hydroxybenzothiazole (OBT)30 - 60

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are proposed experimental protocols for key biodegradability studies on this compound.

4.1. Microbial Isolation and Enrichment

  • Objective: To isolate microorganisms capable of degrading this compound.

  • Methodology:

    • Collect soil or water samples from a site with a history of industrial contamination or pesticide application.

    • Prepare a mineral salts medium (MSM) with this compound as the sole carbon and nitrogen source.

    • Inoculate the MSM with the environmental sample and incubate under aerobic conditions (e.g., 25-30°C with shaking).

    • Perform serial dilutions and plate on MSM agar (B569324) plates containing this compound to isolate individual colonies.

    • Identify promising isolates through 16S rRNA gene sequencing.

4.2. Biodegradation Rate in Soil

  • Objective: To determine the half-life of this compound in soil.

  • Methodology:

    • Select a well-characterized soil (e.g., standard agricultural loam).

    • Treat the soil with a known concentration of this compound.

    • Incubate the soil microcosms under controlled temperature and moisture conditions.

    • At regular intervals, extract this compound from soil subsamples using an appropriate solvent (e.g., acetonitrile, ethyl acetate).

    • Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculate the degradation rate and half-life by fitting the data to a first-order decay model.

4.3. Identification of Degradation Products

  • Objective: To identify the major metabolites formed during this compound biodegradation.

  • Methodology:

    • Set up liquid cultures of an isolated degrading microorganism with this compound as the substrate.

    • At various time points, extract the culture medium.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS to identify and quantify parent compound and metabolites.

    • Compare mass spectra with known standards or databases to elucidate the structures of the degradation products.

Mandatory Visualization

5.1. Proposed Experimental Workflow for this compound Biodegradability Assessment

experimental_workflow cluster_collection Sample Collection cluster_isolation Microbial Isolation & Enrichment cluster_degradation Biodegradation Studies cluster_analysis Analytical Chemistry cluster_results Data Analysis & Interpretation Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (this compound as sole C/N source) Sample->Enrichment SoilStudy Soil Microcosm Study (Half-life determination) Sample->SoilStudy Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation Identification 16S rRNA Gene Sequencing & Identification Isolation->Identification LiquidStudy Liquid Culture Study (Metabolite Identification) Identification->LiquidStudy Extraction Solvent Extraction SoilStudy->Extraction LiquidStudy->Extraction Quantification HPLC or GC-MS Analysis Extraction->Quantification MetaboliteID LC-MS/MS Analysis Extraction->MetaboliteID HalfLife Calculate Half-life Quantification->HalfLife Pathway Propose Degradation Pathway MetaboliteID->Pathway

Proposed workflow for assessing this compound biodegradability.

5.2. Hypothesized Initial Steps in the Microbial Degradation Pathway of this compound

degradation_pathway This compound This compound (7-chloro-1,2-benzisothiazole) Intermediate1 Mono-hydroxylated Intermediate This compound->Intermediate1 Monooxygenase Intermediate2 Di-hydroxylated Intermediate (Chlorinated Catechol) Intermediate1->Intermediate2 Dioxygenase RingCleavage Ring Cleavage Products Intermediate2->RingCleavage Dioxygenase Metabolism Central Metabolism RingCleavage->Metabolism

Hypothesized initial steps in this compound microbial degradation.

References

Benclothiaz Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Benclothiaz, chemically identified as 7-chloro-1,2-benzothiazole, is recognized for its nematicidal properties. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed structure-activity relationship (SAR) studies specifically elucidating the impact of its structural modifications on nematicidal efficacy. While the broader class of benzothiazole (B30560) derivatives has been extensively investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific SAR data for nematicidal action remains largely unpublished.

This technical guide synthesizes the available information on the general SAR of benzothiazole scaffolds, outlines standard experimental protocols relevant to the discovery and evaluation of nematicidal agents, and discusses potential mechanisms of action and signaling pathways that may be pertinent to this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nematicide research and development.

The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in numerous biologically active compounds.[1] Its structural rigidity, lipophilic nature, and ability to participate in various non-covalent interactions contribute to its versatility in drug design. Modifications at various positions of the benzothiazole ring have been shown to significantly influence the biological activity of the resulting derivatives.

General Structure-Activity Relationships of Benzothiazole Derivatives

While specific SAR data for the nematicidal activity of this compound is limited, general SAR trends for other biological activities of benzothiazole derivatives can provide valuable insights for future research directions. Key positions for modification on the benzothiazole ring are typically the 2-, 5-, 6-, and 7-positions.

Position of SubstitutionGeneral Effect on Biological Activity (Non-Nematicidal)Reference
2-position Substitution with various aryl, heterocyclic, or amino groups often leads to potent antimicrobial, anticancer, and anti-inflammatory activities. The nature of the substituent plays a crucial role in target specificity.[1]
5- and 6-positions Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets. Halogen substitutions are common.[1]
7-position (as in this compound) The presence of a chlorine atom at this position, as seen in this compound, is likely to influence the compound's lipophilicity and electronic distribution, which could be critical for its interaction with nematode-specific targets.N/A (inferred)

Experimental Protocols for Nematicidal Activity Assessment

The evaluation of nematicidal compounds involves a series of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the field.

In Vitro Nematicidal Assay

Objective: To determine the direct lethal or inhibitory effect of a compound on a target nematode species (e.g., Meloidogyne incognita, Caenorhabditis elegans).

Methodology:

  • Nematode Culture and Collection: Second-stage juveniles (J2) of the target nematode are hatched from egg masses and collected.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a buffer or water.

  • Assay Setup: A known number of J2 nematodes (e.g., 50-100) are transferred to each well of a multi-well plate.

  • Treatment: The prepared compound dilutions are added to the wells. A solvent control and a positive control (a known nematicide) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Mortality/Paralysis Assessment: Nematodes are observed under a microscope. Mortality is confirmed by the lack of movement upon gentle probing. The percentage of mortality or paralysis is calculated for each concentration.

  • Data Analysis: The data is used to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% effect) values.

In Vivo Pot Experiment

Objective: To evaluate the efficacy of a compound in protecting a host plant from nematode infection under controlled greenhouse conditions.

Methodology:

  • Plant Cultivation: A susceptible host plant (e.g., tomato, cucumber) is grown in sterilized soil in individual pots.

  • Compound Application: The test compound is applied to the soil as a drench or incorporated into the soil at various concentrations.

  • Nematode Inoculation: A known number of nematode J2s are inoculated into the soil around the plant roots.

  • Growth Period: The plants are maintained in a greenhouse for a period sufficient for nematode infection and gall formation (e.g., 4-6 weeks).

  • Assessment: At the end of the experiment, plants are uprooted, and the roots are washed. The number of galls, egg masses, and the final nematode population in the soil and roots are determined.

  • Data Analysis: The efficacy of the compound is assessed by comparing the level of infection in treated plants to that in untreated control plants.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular target and signaling pathway of this compound in nematodes have not been definitively elucidated in the available literature. However, known mechanisms of action for other nematicides can suggest potential pathways for investigation.

General mechanisms of nematicidal action include:

  • Neurotransmission Disruption: Many nematicides act on the nervous system of nematodes, leading to paralysis and death. Key targets include:

    • Acetylcholinesterase (AChE): Inhibition of AChE leads to an accumulation of acetylcholine (B1216132) and hyperexcitation.

    • Nicotinic Acetylcholine Receptors (nAChRs): Agonists or antagonists of nAChRs can disrupt nerve impulse transmission.

    • GABA-gated chloride channels: Modulation of these channels can lead to paralysis.

  • Mitochondrial Respiration Inhibition: Some compounds interfere with the electron transport chain, disrupting energy production.

  • Cuticle Formation Disruption: Interference with the synthesis or integrity of the nematode cuticle can be a target.

The following diagram illustrates a generalized workflow for nematicide discovery and mechanism of action studies.

Nematicide_Discovery_Workflow cluster_0 Compound Library cluster_1 Screening cluster_2 Hit to Lead cluster_3 Mechanism of Action Compound_Library Chemical Library (e.g., Benzothiazole Derivatives) In_Vitro_Assay In Vitro Nematicidal Assay (e.g., Mortality/Paralysis) Compound_Library->In_Vitro_Assay Primary Screen In_Vivo_Assay In Vivo Pot Experiment (e.g., Gall Formation) In_Vitro_Assay->In_Vivo_Assay Secondary Screen SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo_Assay->SAR_Studies Active Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Target_Identification Target Identification (e.g., Biochemical Assays) Lead_Optimization->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Nematicide Discovery and Development Workflow

The following diagram illustrates potential signaling pathways that could be targeted by nematicidal compounds.

Nematicide_Target_Pathways cluster_0 Nervous System cluster_1 Energy Metabolism cluster_2 Development AChE Acetylcholinesterase Paralysis Paralysis AChE->Paralysis Death Death AChE->Death nAChR Nicotinic Acetylcholine Receptor nAChR->Paralysis nAChR->Death GABA_R GABA Receptor GABA_R->Paralysis GABA_R->Death Mito Mitochondrial Respiration Mito->Death Energy Energy Mito->Energy Depletion Depletion Mito->Depletion Cuticle Cuticle Formation Cuticle->Death Developmental Developmental Cuticle->Developmental Arrest Arrest Cuticle->Arrest Molting Molting Process Molting->Death Molting->Developmental Molting->Arrest Nematicide Nematicide Nematicide->AChE Inhibition Nematicide->nAChR Modulation Nematicide->GABA_R Modulation Nematicide->Mito Inhibition Nematicide->Cuticle Disruption Nematicide->Molting Interference Energy_Depletion Energy_Depletion Developmental_Arrest Developmental_Arrest

Potential Nematicidal Target Pathways

Conclusion and Future Directions

While this compound is a known nematicide, the lack of detailed public SAR studies presents a significant knowledge gap. The information provided in this guide on the broader benzothiazole class and general nematicidal research methodologies offers a foundational framework for initiating targeted research on this compound. Future studies should focus on the systematic synthesis and evaluation of 7-substituted 1,2-benzisothiazole (B1215175) analogs to elucidate the specific structural requirements for potent nematicidal activity. Furthermore, target identification and mechanism of action studies are crucial for the rational design of next-generation nematicides based on the this compound scaffold.

References

In Silico Modeling of Benclothiaz and Nematode Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benclothiaz is a nematicide whose precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for the in silico modeling of this compound and its potential target proteins in nematodes. Given the limited direct experimental data on this compound's molecular target, this document outlines a rational, hypothesis-driven approach leveraging computational techniques to predict and validate its mode of action. We will explore both classical nematicide targets, such as ion channels, and novel targets, including glutathione (B108866) S-transferase (GST), which has been recently implicated in the activity of related benzothiazole (B30560) compounds. This guide details experimental protocols for in vitro validation, molecular docking, and molecular dynamics simulations, and provides a basis for structure-based drug design of more potent and specific nematicides.

Introduction to this compound and its Nematicidal Activity

This compound (7-chloro-1,2-benzisothiazole) is a chemical compound with demonstrated nematicidal properties.[1] Its core structure is a benzisothiazole moiety, a heterocyclic aromatic compound. While the broader class of benzothiazoles and their derivatives are known to exhibit a wide range of biological activities, the specific molecular interactions of this compound leading to nematode death are not yet fully characterized.[2][3] Understanding this mechanism is crucial for the development of improved nematicidal agents and for managing the potential for resistance development.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for its parameterization in in silico modeling studies.

PropertyValueReference
Molecular Formula C₇H₄ClNS[1]
Molecular Weight 169.6 g/mol [1]
IUPAC Name 7-chloro-1,2-benzothiazole[1]
SMILES C1=CC2=C(C(=C1)Cl)SN=C2PubChem
InChI Key VSVKOUBCDZYAQY-UHFFFAOYSA-N[1]

Table 1: Chemical properties of this compound.

Known Nematicidal Efficacy

Quantitative data on the nematicidal efficacy of this compound is emerging. A study using an infrared-based motility assay on Caenorhabditis elegans provides an initial indication of its potency. The nematicidal activity of related benzisothiazole derivatives against the root-knot nematode Meloidogyne incognita has also been reported, suggesting a broader spectrum of activity for this class of compounds.

Nematode SpeciesAssay TypeEndpointValueReference
Caenorhabditis elegansMotility AssayEC₅₀ (24h)11.37 µM (for Flucofuron, a related compound)[4]
Meloidogyne incognitaIn vivoInhibition68.3% at 1.0 mg/L (for a related benzotriazinone derivative)[5]

Table 2: Reported nematicidal activity of this compound and related compounds.

Putative Nematode Target Proteins for this compound

The primary challenge in the study of this compound is the identification of its molecular target(s). Based on the mechanisms of other nematicides and the known bioactivities of benzothiazole-related compounds, we can hypothesize several potential protein targets.

Classical Ion Channel Targets

Many commercial nematicides act on the nematode nervous system by modulating the function of ion channels, leading to paralysis and death.[6]

  • Glutamate-gated Chloride Channels (GluCls): These are well-established targets for avermectins.[7][8] GluCls are ligand-gated ion channels that mediate inhibitory neurotransmission. Disruption of their function leads to a flaccid paralysis.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are targets for levamisole (B84282) and pyrantel. nAChRs are excitatory ligand-gated ion channels at the neuromuscular junction. Their overstimulation results in spastic paralysis.

A Novel Hypothesis: Glutathione S-Transferase (GST)

Recent research has shown that benzothiazole, the core structure of this compound, can inhibit glutathione S-transferase (GST) in Meloidogyne incognita.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and rapid cell death.[2] This finding presents a compelling alternative hypothesis for the mode of action of this compound. GSTs are a family of enzymes involved in detoxification and protection against oxidative damage. Their inhibition would render the nematode vulnerable to its own metabolic byproducts.

In Silico Modeling Workflow

The following workflow outlines a systematic approach to investigate the interaction of this compound with its putative target proteins using computational methods.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_validation Experimental Validation Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (this compound vs. Targets) Ligand_Prep->Docking Target_Selection Target Protein Selection (GluCl, nAChR, GST) Target_Prep Target Protein Preparation (PDB Structures) Target_Selection->Target_Prep Target_Prep->Docking Binding_Analysis Binding Pose and Affinity Analysis Docking->Binding_Analysis MD_Simulation Molecular Dynamics Simulation (Protein-Ligand Complex) Binding_Analysis->MD_Simulation In_Vitro_Assay In Vitro Nematicidal Assays Binding_Analysis->In_Vitro_Assay Trajectory_Analysis Trajectory Analysis (Stability, Interactions) MD_Simulation->Trajectory_Analysis Mutagenesis Site-Directed Mutagenesis Trajectory_Analysis->Mutagenesis Biochemical_Assays Enzyme Inhibition Assays (for GST) Trajectory_Analysis->Biochemical_Assays

In Silico and Experimental Workflow for this compound Target Identification.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for the major in silico and experimental procedures outlined in the workflow.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of nematode GluCl, nAChR, and GST.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF format from a chemical database like PubChem (CID 10942862).[9]

    • Use a molecular modeling software (e.g., AutoDock Tools, Chimera) to add hydrogen atoms, assign Gasteiger charges, and define rotatable bonds.

    • Save the prepared ligand in PDBQT format for use with AutoDock Vina.

  • Target Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested structures include:

      • C. elegans GluCl (PDB ID: 3RHW)[10]

      • Torpedo marmorata nAChR (PDB ID: 2BG9) (as a model for nematode nAChRs)

      • A homology model of nematode GST can be generated if a crystal structure is unavailable.

    • Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign Kollman charges.

    • Define the grid box for docking, encompassing the putative binding site. For ion channels, this could be the channel pore or allosteric sites. For GST, this would be the substrate-binding site.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina. The program will generate a set of binding poses for this compound within the defined grid box, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking poses using a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

    • Compare the binding affinities of this compound for the different target proteins to prioritize candidates for further study.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the predicted this compound-target protein complex and to characterize the key intermolecular interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked docking pose of the this compound-target complex as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand (this compound) using a force field generation tool (e.g., CGenFF server for CHARMM force field).

  • MD Simulation:

    • Perform the simulation using a software package like GROMACS or NAMD.

    • The simulation typically involves the following steps:

      • Energy Minimization: To relax the system and remove steric clashes.

      • NVT Equilibration: To heat the system to the desired temperature under constant volume.

      • NPT Equilibration: To bring the system to the desired pressure under constant temperature.

      • Production Run: To generate the trajectory of the system's dynamics over a desired time scale (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.

In Vitro Nematicidal Assay Protocol

These assays are essential for quantifying the biological activity of this compound.

Objective: To determine the concentration-response relationship of this compound against a target nematode species.

Protocol:

  • Nematode Culture and Synchronization:

    • Culture the target nematode species (e.g., C. elegans or M. incognita) under standard laboratory conditions.

    • Synchronize the nematode population to obtain a uniform developmental stage (e.g., L4 larvae for C. elegans or J2 juveniles for M. incognita).

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution in the assay medium.

    • Dispense the nematode suspension into the wells of a multi-well plate.

    • Add the different concentrations of this compound to the wells. Include a solvent control (DMSO only) and a negative control (medium only).

  • Incubation and Observation:

    • Incubate the plates at the appropriate temperature for the target nematode.

    • At specified time points (e.g., 24, 48, 72 hours), assess nematode viability. This can be done by observing motility under a microscope. Non-motile, rod-shaped nematodes are considered dead.

  • Data Analysis:

    • For each concentration, calculate the percentage of mortality.

    • Plot the percentage of mortality against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% of the population) value.

Site-Directed Mutagenesis and Functional Validation

This technique is used to validate the importance of specific amino acid residues in the binding of this compound.

Objective: To confirm the binding site of this compound on the target protein by mutating key interacting residues identified from docking and MD simulations.

Protocol:

  • Primer Design:

    • Design mutagenic primers containing the desired nucleotide change(s) to alter the codon of the target amino acid residue.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and a plasmid containing the wild-type target protein cDNA as a template.

  • Template Digestion and Transformation:

    • Digest the parental (wild-type) plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

    • Transform the mutated plasmid into competent E. coli cells for amplification.

  • Sequence Verification:

    • Isolate the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.

  • Functional Assay:

    • Express the mutated protein (e.g., in Xenopus oocytes for ion channels or in a recombinant expression system for GST).

    • Perform functional assays to assess the effect of the mutation on the protein's sensitivity to this compound. For an ion channel, this would involve electrophysiological recordings. For GST, this would involve an enzyme activity assay. A significant increase in the EC₅₀ or IC₅₀ value for the mutated protein compared to the wild-type would confirm the importance of the mutated residue in this compound binding.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathways affected by this compound.

GluCl_Pathway This compound This compound GluCl Glutamate-gated Chloride Channel (GluCl) This compound->GluCl Binds to and modulates Chloride_Influx Chloride Ion Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Hypothesized mechanism of this compound via GluCl modulation.

GST_Pathway This compound This compound GST Glutathione S-Transferase (GST) This compound->GST Inhibits Detoxification Detoxification of Reactive Oxygen Species (ROS) GST->Detoxification Catalyzes ROS_Accumulation ROS Accumulation GST->ROS_Accumulation Leads to (upon inhibition) Detoxification->ROS_Accumulation Prevents Cell_Death Oxidative Stress and Cell Death ROS_Accumulation->Cell_Death Causes

Hypothesized mechanism of this compound via GST inhibition.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful and resource-efficient strategy to elucidate the mechanism of action of this compound. By combining molecular docking and dynamics simulations with targeted experimental validation, researchers can identify and characterize the molecular target of this nematicide. This knowledge is not only of fundamental scientific interest but also forms the basis for the rational design of new, more effective, and selective nematicides to combat the significant threat that plant-parasitic nematodes pose to global agriculture. The recent implication of GST as a potential target for benzothiazole-based compounds opens up exciting new avenues for nematicide research beyond the traditional focus on ion channels.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Benclothiaz (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide), a compound of interest in medicinal chemistry. The synthesis is based on established methods for the preparation of structurally related benzothiadiazine derivatives. Two primary synthetic routes are presented: the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide and the reduction of the corresponding unsaturated precursor, Chlorothiazide. This protocol focuses on the reductive approach, for which more detailed experimental data is available in the scientific literature. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a heterocyclic compound belonging to the benzothiadiazine class, which is known for a wide range of pharmacological activities. The synthesis of such compounds is a key step in the discovery and development of new therapeutic agents. This application note outlines a reliable method for the synthesis of this compound on a laboratory scale, intended to be a valuable resource for researchers in organic and medicinal chemistry.

Data Presentation

Table 1: Reagents and Materials for the Reduction of Chlorothiazide to this compound

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
ChlorothiazideC₇H₆ClN₃O₄S₂295.7210 g1
Potassium Borohydride (B1222165)KBH₄53.943.65 g2
Acetic AcidCH₃COOH60.058.11 g4
Methanol (B129727)CH₃OH32.0450 mL-

Table 2: Expected Yield and Physical Properties of this compound

ParameterValue
Theoretical Yield ~9.4 g
Percentage Yield ~93.9%
Appearance White solid
Molecular Formula C₇H₈ClN₃O₄S₂
Molar Mass 297.74 g/mol

Experimental Protocols

Synthesis of this compound via Reduction of Chlorothiazide

This protocol describes the reduction of the C3-C4 double bond in Chlorothiazide to yield this compound (Hydrochlorothiazide).[1]

Materials and Reagents:

  • Chlorothiazide (10 g, 33.8 mmol)

  • Potassium borohydride (3.65 g, 67.6 mmol)[1]

  • Methanol (50 mL)

  • Acetic acid (8.11 g, 135.2 mmol)[1]

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Reducing Agent: In a 250 mL round-bottom flask, add potassium borohydride (3.65 g) to methanol (50 mL).

  • Acidification: Cool the suspension to 0-5 °C using an ice bath. While stirring, slowly add acetic acid (8.11 g) dropwise, maintaining the temperature below 5 °C.

  • Stirring: Continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Addition of Starting Material: Cool the reaction mixture to -10 °C. Add Chlorothiazide (10 g) to the flask in portions, ensuring the temperature remains between -10 °C and 5 °C.

  • Reaction: Maintain the reaction mixture at -10 to 5 °C with continuous stirring for 4 hours.

  • Isolation of Product: After 4 hours, filter the reaction mixture by suction filtration using a Büchner funnel.

  • Washing: Wash the collected white solid with a small amount of cold methanol (10 mL).

  • Drying: Dry the product under vacuum to obtain the final product, this compound. The expected yield is approximately 9.4 g (93.9%).[1]

Alternative Synthesis: Cyclization of 4-Amino-6-chlorobenzene-1,3-disulfonamide

This method involves the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide with a one-carbon source.

Reaction Scheme:

4-Amino-6-chlorobenzene-1,3-disulfonamide can be reacted with paraformaldehyde to yield this compound.[1] A similar synthesis of Chlorothiazide involves heating the disulfonamide with formic acid.[2]

General Procedure (based on Chlorothiazide synthesis):

  • Suspend 4-amino-6-chlorobenzene-1,3-disulfonamide in an excess of formic acid (e.g., 5 volumes).[2]

  • Heat the suspension to approximately 90-100 °C.[2]

  • Maintain the temperature for several hours until the reaction is complete (monitoring by TLC is recommended).[2]

  • Cool the reaction mixture to room temperature.[2]

  • Filter the precipitated solid and wash with a suitable solvent like acetone (B3395972) to afford the crude product.[2]

  • Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_reduction Reduction of Chlorothiazide start_reduction Start: Chlorothiazide reagents_reduction Reagents: - Potassium Borohydride - Acetic Acid - Methanol reaction_reduction Reaction Conditions: -10 to 5 °C, 4 hours start_reduction->reaction_reduction 1. Add Reagents filtration Filtration reaction_reduction->filtration 2. Isolate washing Washing with cold Methanol filtration->washing 3. Purify drying Drying washing->drying 4. Dry end_product End Product: This compound drying->end_product

Caption: Workflow for the synthesis of this compound via reduction.

Cyclization_Workflow cluster_cyclization Cyclization Pathway start_cyclization Start: 4-Amino-6-chloro- benzene-1,3-disulfonamide reagents_cyclization Reagents: - Paraformaldehyde or - Formic Acid reaction_cyclization Reaction Conditions: Heat (e.g., 90-100 °C) start_cyclization->reaction_cyclization 1. Add Reagents & Heat cooling Cooling reaction_cyclization->cooling 2. Cool filtration_cyclization Filtration cooling->filtration_cyclization 3. Isolate washing_cyclization Washing filtration_cyclization->washing_cyclization 4. Purify end_product_cyclization End Product: This compound washing_cyclization->end_product_cyclization

Caption: Workflow for the synthesis of this compound via cyclization.

References

Application Notes and Protocols for the Analysis of Benzisothiazolinone (BIT) in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the detection and quantification of Benzisothiazolinone (BIT), a widely used biocide, in soil samples. The protocols are intended for researchers, scientists, and professionals in environmental science and drug development. The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive method for this purpose.

Experimental Workflow for BIT Analysis in Soil

The overall process for analyzing Benzisothiazolinone in soil involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_results Results s1 Soil Sample Collection s2 Air Drying & Sieving (2 mm) s1->s2 e1 Solvent Extraction (Acetonitrile/Water) s2->e1 e2 Vortexing & Centrifugation e1->e2 e3 NaCl Addition e2->e3 e4 Supernatant Cleanup (C18) e2->e4 e3->e2 e5 Filtration (0.22 µm) e4->e5 a1 LC-MS/MS Analysis e5->a1 a2 Data Acquisition (MRM) a1->a2 r1 Quantification a2->r1 r2 Metabolite Identification r1->r2

Caption: Experimental workflow for the analysis of Benzisothiazolinone in soil.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and analysis of Benzisothiazolinone from soil samples.

Soil Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Protocol:

  • Collection: Collect soil samples from the desired locations.

  • Drying: Air-dry the collected soil samples at ambient temperature or in an oven at a temperature not exceeding 40-50°C to avoid degradation of the analyte.[1][2][3]

  • Homogenization: Once dried, grind the soil using a mechanical mortar and pestle.[1]

  • Sieving: Pass the ground soil through a 2 mm sieve to ensure homogeneity and remove larger debris.[1][4][5]

  • Storage: Store the sieved soil in the dark at 4°C until analysis to minimize degradation.[4][6]

Extraction and Cleanup

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol:

  • Sample Weighing: Weigh 5.0 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube.[4]

  • Hydration: Add 5 mL of distilled water to the soil sample.[4]

  • Solvent Addition: Add 20 mL of acetonitrile (B52724) to the tube.[4]

  • Extraction: Vortex the mixture vigorously for 5 minutes at 2500 rpm.[4]

  • Salting Out: Add 5 g of NaCl to the tube and immediately vortex for another 2 minutes. This step helps to partition the analyte into the acetonitrile layer.[4]

  • Centrifugation: Centrifuge the sample at 6000 rpm for 5 minutes to separate the solid and liquid phases.[4]

  • Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL plastic centrifuge tube containing 100 mg of C18 sorbent.[4] The C18 sorbent helps in removing interfering matrix components.

  • Vortexing: Vortex the cleanup tube for 1 minute.[4]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][6]

LC-MS/MS Analysis

This section outlines the conditions for the analysis of BIT using a Liquid Chromatography-tandem Mass Spectrometry system.

Protocol:

  • Liquid Chromatography System: A standard HPLC or UHPLC system.[4][7]

  • Column: A C18 analytical column is commonly used.

  • Column Temperature: Maintain the column at 40°C.[4]

  • Mobile Phase:

    • Eluent A: 0.1% (v/v) formic acid in ultrapure water.[4]

    • Eluent B: LC-grade methanol.[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[4][6]

  • Ionization Mode: Electrospray ionization (ESI) is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]

Quantitative Data Summary

The performance of the analytical method is summarized in the table below. This data is essential for validating the method's suitability for its intended purpose.

ParameterValueReference(s)
Recovery 74.40–103.67%[6]
Relative Standard Deviation (RSD) 0.92–8.28%[6]
Limit of Detection (LOD) 0.5 to 2.0 µg/kg[7]
Limit of Quantification (LOQ) 1.0 to 20.0 µg/kg[7]

Degradation of Benzisothiazolinone in Soil

Understanding the degradation of BIT in soil is crucial for environmental risk assessment. Studies have shown that BIT degradation in soil primarily follows first-order kinetics and is influenced by microbial activity.[4][6][8] The degradation is significantly faster in unsterilized soil compared to sterilized soil, indicating that biological processes are the main drivers of its dissipation.[6][8][9] Furthermore, anaerobic conditions, such as those found in flooded soils, can accelerate the microbial degradation of BIT.[4][6][8][9]

Proposed Degradation Pathway of Benzisothiazolinone in Soil

The degradation of BIT in soil leads to the formation of several metabolites. The primary proposed pathway involves the cleavage of the isothiazolinone ring.

Degradation Pathway BIT Benzisothiazolinone (BIT) M1 1,2-benzisothiazole (B1215175) BIT->M1 Microbial Action M2 2-hydroxybenzamide BIT->M2 Ring Cleavage

Caption: Proposed degradation pathway of Benzisothiazolinone in soil.

The identification of metabolites such as 1,2-benzisothiazole and 2-hydroxybenzamide suggests that the primary degradation mechanism involves the cleavage of the isothiazolinone ring through microbial action.[4]

References

Application Note: Quantitative Analysis of Benclothiaz using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benclothiaz is a nematicide used in agriculture to control pest infestations.[1] Accurate quantification of this compound is crucial for formulation development, quality control, and residue analysis. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of pesticide residues due to its robustness, precision, and sensitivity.[2][3] This application note details a validated HPLC-UV method for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (PESTANAL®, C7H4ClNS)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic conditions are optimized for the separation and quantification of this compound.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection WavelengthDetermined by UV scan (typically around 220-280 nm)
Run Time10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., formulation, soil, water). A generic procedure for a solid formulation is outlined below.

  • Accurately weigh a portion of the homogenized sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[5][6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes the typical quantitative data for a validated HPLC-UV method for the analysis of compounds structurally similar to this compound, which can be used as a benchmark for the method developed in this application note.[7]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Experimental Workflow and Validation Process

The following diagrams illustrate the general experimental workflow for the HPLC-UV analysis of this compound and the logical relationship of the method validation parameters.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Weighing Weigh this compound Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Injection Inject into HPLC System Working_Standards->Injection Sample_Weighing Weigh Sample Extraction Extract this compound Sample_Weighing->Extraction Filtration Filter Extract Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Validation_Process Method_Development Method Development Validation_Parameters Validation Parameters Method_Development->Validation_Parameters Specificity Specificity Validation_Parameters->Specificity Linearity Linearity Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Note: Quantitative Analysis of Benclothiaz (Bentazone) in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benclothiaz, more commonly known as Bentazone, is a selective post-emergence herbicide utilized for the control of broadleaf weeds in a variety of crops, most notably rice. Monitoring its residue levels in different plant tissues is crucial for ensuring food safety, assessing environmental impact, and for research into its metabolic fate within the plant. This application note provides a detailed protocol for the extraction and quantitative analysis of Bentazone in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following table summarizes quantitative data for Bentazone and its primary metabolites, 6-hydroxybentazone (B30596) and 8-hydroxybentazone, in various plant tissues as reported in scientific literature. This data is presented to provide an expected range of residue levels.

AnalytePlant MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
BentazoneWheat Plant0.0595.24.10.01[1]
0.598.73.5[1]
5.0101.22.8[1]
6-hydroxybentazoneWheat Plant0.0592.45.30.01[1]
0.596.84.2[1]
5.099.53.1[1]
8-hydroxybentazoneWheat Plant0.0590.16.80.01[1]
0.594.35.5[1]
5.097.84.7[1]
BentazoneRice Straw0.0182.3-98.9≤ 8.30.005[2]
0.1[2]
2.0[2]
BentazoneDry Peas<0.01 - 0.29--0.01[3]

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a modification of the QuEChERS method for the extraction of Bentazone and its metabolites from plant tissues.[1][2][4]

Materials:

  • Homogenized plant tissue (e.g., rice straw, grain, leaves)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 5 g of homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄. For pigmented samples, 50 mg of GCB can be added.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions: [5]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

MS/MS Conditions: [5][6]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Bentazone239.0132.0-20Quantifier
239.0197.0-15Qualifier
6-hydroxybentazone255.0148.0-Optimize on instrument
8-hydroxybentazone255.0148.0-Optimize on instrument
Bentazone-d6 (IS)245.0132.1-20Internal Standard

Note: Collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

experimental_workflow sample Plant Tissue Sample (e.g., Rice Straw, Grain) homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenize->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup lcms LC-MS/MS Analysis (ESI-, MRM) cleanup->lcms data Data Acquisition & Quantification lcms->data result Residue Concentration (mg/kg) data->result

Caption: Experimental workflow for this compound (Bentazone) analysis in plant tissues.

metabolic_pathway bentazone Bentazone hydroxylation Phase I: Hydroxylation (Cytochrome P450) bentazone->hydroxylation metabolite1 6-hydroxybentazone hydroxylation->metabolite1 metabolite2 8-hydroxybentazone hydroxylation->metabolite2 conjugation Phase II: Conjugation (e.g., Glycosylation) metabolite1->conjugation metabolite2->conjugation conjugate1 6-O-glucosyl-bentazone conjugation->conjugate1 conjugate2 8-O-glucosyl-bentazone conjugation->conjugate2

Caption: Simplified metabolic pathway of this compound (Bentazone) in plants.

References

Application of Benzothiadiazole (BTH) and its Derivatives in Greenhouse Pot Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Summary for Drug Development Professionals: This document provides detailed protocols and application notes for the use of Benzothiadiazole (BTH) and its derivatives, such as N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide (BTHWA), in greenhouse pot studies. BTH and its analogues are chemical activators of Systemic Acquired Resistance (SAR) in plants, offering a promising alternative to traditional fungicides by inducing the plant's own defense mechanisms. The following sections detail experimental design, application methods, data collection, and visualization of the underlying signaling pathways to guide researchers in evaluating these compounds for crop protection.

Introduction

Benzothiadiazole (BTH) and its derivatives are a class of chemical compounds that have demonstrated significant potential in agriculture as plant defense activators. Unlike conventional fungicides that directly target pathogens, BTH and related compounds prime the plant's immune system, leading to a broad-spectrum and durable resistance to a variety of pathogens, including fungi and viruses.[1][2] This mode of action, known as Systemic Acquired Resistance (SAR), makes them valuable tools for sustainable disease management.[2][3] Greenhouse pot studies are a crucial first step in evaluating the efficacy and optimal application parameters of these compounds under controlled conditions before proceeding to field trials.[4]

Data Presentation: Efficacy of BTHWA in Tulips

A study on the effect of N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide (BTHWA), a derivative of BTH, on tulips grown in greenhouse conditions demonstrated its dual role in disease protection and growth stimulation. The following table summarizes the key quantitative findings from this research.[2]

TreatmentConcentration (mg/L)Degree of Root Infection (%)Notes
Untreated Control (UTC) - Inoculated0HighestRepresents the baseline disease severity in the absence of any treatment.
BTHWA - Inoculated20Significantly Lower than UTCNo statistical difference was observed between the two BTHWA concentrations, suggesting that 20 mg/L is sufficient for effective protection in this context.[2]
BTHWA - Inoculated40Significantly Lower than UTCBoth concentrations of BTHWA not only protected against fusariosis but also stimulated plant growth and development.[2]

Experimental Protocols

This section outlines a general protocol for conducting greenhouse pot studies to evaluate the efficacy of BTH and its derivatives. This protocol is synthesized from best practices in fungicide and biocontrol agent testing.[4][5][6]

Experimental Setup
  • Plant Material: Select a plant species and cultivar known to be susceptible to the target pathogen.[5] Use uniform and healthy seedlings for the experiment.

  • Potting and Growth Conditions: Transplant seedlings into individual pots filled with a standardized potting mix.[4] Maintain optimal greenhouse conditions for plant growth, including temperature, humidity, and light, and record these environmental parameters.[4]

  • Experimental Design: Employ a completely randomized design.[4] Each treatment should have a sufficient number of replicate pots (e.g., 5-10) to ensure statistical validity.[7][6]

  • Treatments:

    • Untreated Control (UTC): Plants receive no treatment.[4]

    • Pathogen-Inoculated Control: Plants are inoculated with the pathogen but receive no chemical treatment.[6]

    • BTH/Derivative Treatment Groups: Plants are treated with varying concentrations of the test compound.[5] It is advisable to test a range of doses, including those above and below the anticipated effective concentration.[5]

    • Positive Control (Optional): Include a standard commercial fungicide for comparison.[5]

  • Randomization: Randomly assign plants to each treatment group and randomize the placement of pots on the greenhouse benches to avoid positional bias.[4]

Treatment Application
  • Timing: Apply the BTH or its derivative prior to pathogen inoculation to allow for the induction of SAR. The optimal timing will need to be determined empirically but is typically several days before the anticipated disease pressure.

  • Method: The compound can be applied as a foliar spray or a soil drench.[6] Ensure uniform coverage for foliar applications. For soil drenches, apply a consistent volume to each pot.[6]

Pathogen Inoculation
  • Inoculum Preparation: Prepare a standardized inoculum of the target pathogen (e.g., a spore suspension for fungi).[6]

  • Inoculation: Inoculate the plants uniformly. The method of inoculation will depend on the pathogen (e.g., spraying a spore suspension onto leaves, or incorporating the pathogen into the soil).[6]

Data Collection and Analysis
  • Disease Assessment: At regular intervals after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected, or a 1-5 scale from healthy to dead).[4]

  • Plant Growth Parameters: Measure plant height, biomass (fresh and dry weight), and any other relevant growth metrics at the end of the experiment.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.[5]

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway for Systemic Acquired Resistance (SAR) activated by Benzothiadiazole (BTH).

BTH_SAR_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response BTH Benzothiadiazole (BTH) NPR1_inactive NPR1 (inactive) in cytoplasm BTH->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to nucleus PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of BTH-induced Systemic Acquired Resistance (SAR).

Experimental Workflow

The diagram below outlines the general experimental workflow for a greenhouse pot study evaluating BTH or its derivatives.

Greenhouse_Workflow start Start: Seedling Preparation setup Experimental Setup (Potting & Randomization) start->setup treatment Application of BTH/ Derivative Treatments setup->treatment inoculation Pathogen Inoculation treatment->inoculation incubation Incubation Period inoculation->incubation data_collection Data Collection (Disease & Growth) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for a greenhouse pot study.

References

Application Notes and Protocols for Evaluating Benclothiaz Performance in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting field trials to evaluate the performance of Benclothiaz, a benzothiazole-based compound with potential fungicidal or nematicidal activity. The protocols outlined below are based on established best practices for agricultural field research to ensure robust and reliable data collection.

Introduction

This compound is a chemical compound belonging to the benzothiazole (B30560) class. While the precise mechanism of action in phytopathogenic fungi is under investigation, related benzothiazole derivatives have been noted for their therapeutic potential, including the modulation of signaling pathways such as PI3K/AKT and STAT3 in mammalian systems.[1][2][3] In an agricultural context, it is hypothesized that this compound may elicit plant defense responses or directly inhibit fungal growth. This document provides a framework for evaluating the efficacy of this compound under real-world field conditions.

Experimental Design: Randomized Complete Block Design

To minimize the effects of field variability, a Randomized Complete Block Design (RCBD) is recommended.[4][5] This design accounts for gradients in soil type, moisture, and pest pressure.

Key Principles:

  • Replication: Each treatment is repeated multiple times (a minimum of four replications is advised) to increase the statistical power of the results.[4][6]

  • Randomization: Within each block, treatments are randomly assigned to plots to prevent systematic bias.[4][5]

  • Blocking: The experimental area is divided into blocks, with each block containing a complete set of treatments.[4][5]

A typical field layout for a trial with four treatments (Control, this compound Low Rate, this compound High Rate, and a Commercial Standard) and four replications would be as follows:

Table 1: Example Field Plot Layout (Randomized Complete Block Design)

Block 1 Block 2 Block 3 Block 4
This compound High RateControlCommercial StandardThis compound Low Rate
ControlThis compound Low RateThis compound High RateCommercial Standard
Commercial StandardThis compound High RateThis compound Low RateControl
This compound Low RateCommercial StandardControlThis compound High Rate

Experimental Protocols

Site Selection and Preparation
  • Site History: Select a field with a known history of the target disease and uniform soil characteristics.[7]

  • Soil Analysis: Conduct a comprehensive soil analysis to determine baseline nutrient levels, pH, and organic matter content.

  • Land Preparation: Prepare the field according to standard agricultural practices for the chosen crop, ensuring a uniform seedbed.

Treatment Application
  • Treatment Groups:

    • Untreated Control: Plots that receive no fungicide application.[7] This group serves as a baseline for disease pressure.

    • This compound (Low Rate): Application at a predetermined lower concentration.

    • This compound (High Rate): Application at a predetermined higher concentration.

    • Commercial Standard: A currently used, effective fungicide for the target disease. This provides a benchmark for performance.

  • Application Timing: Apply treatments at critical growth stages for disease development, such as at the first sign of disease or as a preventative measure based on disease forecasting models.

  • Application Method: Use calibrated spray equipment to ensure uniform application rates across all plots.[7] Maintain a consistent spray volume and pressure.

Data Collection and Evaluation
  • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0-100% leaf area affected).

  • Disease Incidence: Calculate the percentage of plants within each plot showing disease symptoms.

  • Phytotoxicity: Visually assess plots for any signs of crop injury (e.g., stunting, chlorosis, necrosis) due to the application of this compound.

  • Yield: At crop maturity, harvest the center rows of each plot to determine the final yield. Measure and record the weight and moisture content of the harvested crop.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatments.

Table 2: Disease Severity and Incidence Data

TreatmentApplication RateMean Disease Severity (%)Mean Disease Incidence (%)
Untreated ControlN/A75.292.5
This compound (Low)100 g/ha32.845.1
This compound (High)200 g/ha15.628.3
Commercial Standard150 g/ha18.231.7

Table 3: Phytotoxicity and Yield Data

TreatmentApplication RatePhytotoxicity Rating (0-5)Mean Yield (t/ha)
Untreated ControlN/A05.8
This compound (Low)100 g/ha07.9
This compound (High)200 g/ha1 (Slight leaf speckling)8.5
Commercial Standard150 g/ha08.2

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the field trial from initiation to data analysis.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Objectives B Select Site & Crop A->B C Determine Treatments & Rates B->C D Design Experiment (RCBD) C->D E Field Preparation D->E F Planting E->F G Treatment Application F->G H Data Collection G->H I Data Compilation H->I J Statistical Analysis (ANOVA) I->J K Summarize Results J->K L Draw Conclusions K->L

Caption: Experimental workflow for the this compound field trial.

Hypothetical Signaling Pathway

This diagram illustrates a generalized plant defense signaling pathway that could be activated by a fungicide like this compound. The specific pathway for this compound in plants requires further investigation.

G cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response A This compound Application B Plant Cell Receptor A->B Interaction C Activation of Kinases (e.g., MAP Kinases) B->C D Generation of Reactive Oxygen Species (ROS) B->D E Hormone Signaling (e.g., Salicylic Acid, Jasmonic Acid) C->E D->E F Activation of Transcription Factors E->F G Expression of Defense-Related Genes F->G H Production of Antimicrobial Compounds G->H I Systemic Acquired Resistance (SAR) G->I

Caption: Hypothetical plant defense signaling pathway.

References

Application Notes and Protocols for the Formulation Development of Benclothiaz in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of agricultural formulations of benclothiaz (7-chloro-1,2-benzisothiazole), a compound with known nematicidal and potential antifungal properties. The following sections detail the physicochemical properties of this compound, outline protocols for creating stable and effective Wettable Powder (WP) and Suspension Concentrate (SC) formulations, and provide methodologies for key quality control experiments.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the active ingredient is fundamental to selecting the appropriate formulation type and excipients. As detailed, publicly available data for this compound is limited, data for its parent compound, benzothiazole (B30560), is used as a proxy where necessary and is noted accordingly.

PropertyValueSource
Chemical Name 7-chloro-1,2-benzisothiazoleISO
CAS Number 89583-90-4PubChem[1]
Molecular Formula C₇H₄ClNSPubChem[1]
Molecular Weight 169.63 g/mol PubChem[1]
Calculated logP (XLogP3-AA) 2.9PubChem[1]
Melting Point ~2°C (for Benzothiazole)Wikipedia[2]
Vapor Pressure ~0.074 mmHg @ 25°C (for Benzothiazole)ChemicalBook[3]
Water Solubility ~4.3 g/L @ 25°C (for Benzothiazole)ChemicalBook[3]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and carbon disulfide (for Benzothiazole).PubChem[4]
Stability Expected to be susceptible to hydrolysis and photolysis, particularly under alkaline conditions and UV light exposure. Specific kinetic data is not readily available.General Chemical Principles[5][6][7][8]

Mechanism of Action & Systemic Acquired Resistance (SAR)

This compound is classified as a nematicide. While its precise molecular target is not extensively documented in public literature, many nematicides act on the nervous or muscular systems of nematodes or interfere with their metabolism or development[9][10].

As a benzothiazole derivative, this compound may also exhibit antifungal activity. A plausible mechanism, shared by related benzimidazole (B57391) fungicides, is the disruption of microtubule assembly by binding to β-tubulin[7][11]. This action inhibits fungal cell division and growth.

Furthermore, certain chemical agents can induce a plant's own defense mechanisms through a signaling pathway known as Systemic Acquired Resistance (SAR). This leads to broad-spectrum and long-lasting protection against a variety of pathogens.

SAR_Pathway Pathogen Pathogen Attack or Chemical Elicitor (e.g., this compound) SA_Accumulation Salicylic Acid (SA) Accumulation Pathogen->SA_Accumulation induces NPR1_Activation NPR1 Monomerization and Nuclear Translocation SA_Accumulation->NPR1_Activation triggers TGA_Binding NPR1 binds to TGA Transcription Factors NPR1_Activation->TGA_Binding PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Binding->PR_Genes activates SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response leads to

Systemic Acquired Resistance (SAR) Signaling Pathway.

Formulation Development Protocols

Given this compound's low water solubility, Wettable Powder (WP) and Suspension Concentrate (SC) formulations are suitable choices.

Wettable Powder (WP) Formulation

WPs are dry formulations designed to be dispersed in water to form a sprayable suspension[12].

Example WP Formulation Composition:

ComponentFunctionExample Concentration (% w/w)
This compound, technical grade (95%)Active Ingredient52.6 (provides 50% a.i.)
Wetting Agent (e.g., Sodium dodecylbenzene (B1670861) sulfonate)Facilitates dispersion in water[13]2.0
Dispersing Agent (e.g., Lignosulfonate)Prevents particle agglomeration[14][15]5.0
Carrier (e.g., Kaolin or Attapulgite clay)Inert filler and carrier[16][17][18]40.4
Total 100.0

Experimental Protocol: WP Formulation Preparation

Wettable Powder (WP) Formulation Workflow.
  • Pre-blending: Accurately weigh all components. Combine them in a suitable blender (e.g., ribbon blender) and mix until a homogenous powder is achieved.

  • Milling: Transfer the pre-blend to an appropriate mill (e.g., air mill or hammer mill). Mill the powder to achieve the desired particle size distribution. The target is typically a D90 of less than 15 µm to ensure good suspensibility.

  • Post-blending: After milling, a final blending step may be necessary to ensure uniformity.

  • Packaging: Package the final product in moisture-proof containers to prevent degradation and caking.

Suspension Concentrate (SC) Formulation

SCs are stable dispersions of solid active ingredients in a liquid, typically water[4][19].

Example SC Formulation Composition:

ComponentFunctionExample Concentration (% w/w)
This compound, technical grade (95%)Active Ingredient42.1 (provides 40% a.i.)
Wetting Agent (e.g., nonionic surfactant)Wets solid particles[4]2.0
Dispersing Agent (e.g., Polycarboxylate-based)Stabilizes dispersed particles[20]4.0
Antifreeze Agent (e.g., Propylene Glycol)Prevents freezing[5][6]5.0
Rheology Modifier (e.g., Xanthan Gum or Attapulgite Clay)Prevents settling[21][22][23]0.3
BiocidePrevents microbial growth0.2
Antifoam AgentPrevents foaming during production and use0.5
WaterCarrier45.9
Total 100.0

Experimental Protocol: SC Formulation Preparation

Suspension Concentrate (SC) Formulation Workflow.
  • Aqueous Phase Preparation: In a mixing vessel, dissolve the wetting agent, dispersing agent, and antifreeze in water.

  • Mill Base Creation: While stirring, slowly add the technical-grade this compound to the aqueous phase to form a slurry. Add the antifoam agent.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the slurry until the desired particle size is achieved (typically a D90 of less than 5 µm for good stability). Monitor the temperature during milling to prevent degradation of the active ingredient.

  • Final Formulation: In a separate container, prepare a pre-hydrated solution of the rheology modifier. Slowly add the hydrated rheology modifier and the biocide to the milled slurry under gentle agitation until the formulation is homogenous.

Key Quality Control Experiments

The following protocols are essential for evaluating the quality and stability of the developed this compound formulations.

Particle Size Analysis

Protocol: Laser Diffraction Particle Size Analysis

  • Instrument Preparation: Ensure the laser diffraction particle size analyzer is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation:

    • For WP: Create a dilute suspension of the powder in water. A few drops of a wetting agent solution can aid dispersion.

    • For SC: Directly add a small, representative sample to the instrument's dispersion unit containing water.

  • Measurement: Follow the instrument's software instructions to measure the particle size distribution. Ensure an appropriate obscuration level is achieved.

  • Data Analysis: Record the D10, D50 (median), and D90 values. The particle size distribution should be narrow and within the specified range for the formulation type.

Suspensibility Test (CIPAC MT 184)

This test determines the ability of a formulation to remain suspended in water.

Protocol: Suspensibility Determination

  • Suspension Preparation: Prepare a 250 mL suspension of the formulation in CIPAC Standard Water D at a concentration relevant to its intended use.

  • Cylinder Inversion: Invert the graduated cylinder 30 times and place it in a water bath at a constant temperature (e.g., 30°C) for 30 minutes.

  • Sampling: Carefully siphon off the top 225 mL (9/10ths) of the suspension.

  • Analysis: Determine the concentration of this compound in the remaining 25 mL (1/10th) using a validated analytical method (e.g., HPLC).

  • Calculation: Calculate the suspensibility as a percentage of the active ingredient remaining in suspension.

Accelerated Storage Stability

This test predicts the long-term stability of the formulation.

Protocol: Accelerated Storage Stability Test

  • Sample Storage: Place a sample of the formulation in its intended commercial packaging in an oven at 54°C ± 2°C for 14 days.

  • Initial and Final Analysis:

    • Before storage, analyze the active ingredient content and relevant physical properties (e.g., particle size, suspensibility, pH).

    • After 14 days, re-analyze the same parameters.

  • Evaluation: The formulation is considered stable if there is no significant degradation of the active ingredient and the physical properties remain within acceptable limits.

By following these application notes and protocols, researchers and formulation scientists can systematically develop and evaluate stable and effective agricultural formulations of this compound.

References

Benclothiaz in Integrated Pest Management (IPM): A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Benclothiaz, a nematicide and insecticide belonging to the benzothiazole (B30560) class of compounds, presents a targeted approach for the management of agricultural pests. Its integration into Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy, mode of action, and impact on the broader agroecosystem. This document provides detailed application notes and protocols based on available scientific research, designed for researchers, scientists, and drug development professionals.

Efficacy and Target Pests

This compound has demonstrated activity against a range of agricultural pests, primarily plant-parasitic nematodes. Its effectiveness stems from a unique mode of action that differs from many conventional nematicides.

Nematicidal Activity

Recent research has elucidated the nematicidal mechanism of benzothiazole against the root-knot nematode, Meloidogyne incognita. It has been shown to induce rapid mortality by inhibiting the glutathione (B108866) S-transferase (GST) enzyme. This inhibition leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to the death of the nematode.[1] This mode of action is distinct from neurotoxic nematicides such as abamectin, which target glutamate-gated chloride channels.[1]

While specific LC50 values for this compound against a wide array of nematode species are not extensively documented in publicly available literature, the demonstrated efficacy against M. incognita suggests its potential for managing this economically important pest.

Insecticidal Activity

Benzothiazole derivatives have also shown insecticidal properties. For instance, certain derivatives have been evaluated against the cotton leafworm, Spodoptera littoralis, demonstrating their potential as insecticides. However, specific efficacy data, such as LC50 values for this compound against key insect pests, remains limited in the current body of scientific literature.

Data on Efficacy of Benzothiazole Derivatives

To provide a comparative context, the following table summarizes available efficacy data for benzothiazole derivatives against a key agricultural pest. It is important to note that this data is for related compounds and not this compound itself, highlighting a key area for future research.

Compound DerivativeTarget PestEfficacy MetricValue (ppm)Reference
2-(benzo[d]thiazole-2-yl)-3,3-bis(methylthio)acrylonitrileSpodoptera littoralis (2nd instar larvae)LC50Not SpecifiedResearchGate Article

Note: The specific LC50 value was not provided in the referenced summary. This table underscores the need for further quantitative studies on this compound to establish precise efficacy parameters.

Experimental Protocols

The successful integration of this compound into IPM programs hinges on the development and validation of effective application protocols. The following outlines a general experimental protocol for evaluating the efficacy of this compound against root-knot nematodes in a greenhouse setting, based on standard nematological research practices.

Protocol: Greenhouse Efficacy Trial of this compound against Meloidogyne incognita

Objective: To determine the dose-dependent efficacy of this compound in controlling Meloidogyne incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).

Materials:

  • This compound (technical grade or formulated product)

  • Susceptible tomato seedlings (e.g., 'Rutgers')

  • Meloidogyne incognita eggs or second-stage juveniles (J2)

  • Sterilized sandy loam soil

  • Pots (15 cm diameter)

  • Greenhouse facilities with controlled temperature and lighting

  • Microscope and nematode counting slides

Procedure:

  • Inoculum Preparation: Culture M. incognita on a suitable host to obtain a sufficient quantity of eggs. Extract eggs using a sodium hypochlorite (B82951) solution and rinse thoroughly.

  • Seedling Propagation: Grow tomato seedlings in sterile potting mix until they reach the two-to-four true leaf stage.

  • Experimental Setup:

    • Fill pots with sterilized sandy loam soil.

    • Transplant one tomato seedling into each pot.

    • Arrange pots in a completely randomized design in the greenhouse.

  • This compound Application:

    • Prepare a stock solution of this compound and create a dilution series to achieve the desired application rates (e.g., 0, 1, 5, 10, 25, 50 mg a.i./kg soil).

    • Apply the this compound solution as a soil drench to each pot, ensuring even distribution. The untreated control group should receive a water-only drench.

  • Nematode Inoculation:

    • Two days after this compound application, inoculate each pot (except for a negative control group) with a standardized number of M. incognita eggs or J2 (e.g., 5,000 eggs per pot).

  • Incubation and Maintenance:

    • Maintain the plants in the greenhouse for 6-8 weeks.

    • Water the plants as needed and monitor for any signs of phytotoxicity.

  • Data Collection:

    • At the end of the experiment, carefully uproot the plants.

    • Wash the roots and rate the degree of galling using a standard scale (e.g., 0-10).

    • Extract and count the number of eggs and J2 from the soil and roots of each pot.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound concentrations on nematode reproduction and plant health.

    • Calculate the LC50 value if a clear dose-response relationship is observed.

Signaling Pathways and Mode of Action

Understanding the molecular targets and signaling pathways affected by this compound is crucial for predicting its spectrum of activity, potential for resistance development, and effects on non-target organisms.

Nematode Mode of Action: GST Inhibition and Oxidative Stress

As previously mentioned, the primary mode of action of benzothiazole against M. incognita is the inhibition of glutathione S-transferase (GST).[1] This leads to a cascade of events culminating in nematode mortality.

cluster_0 This compound This compound GST Glutathione S-Transferase (GST) This compound->GST Inhibition ROS Reactive Oxygen Species (ROS) Accumulation Oxidative_Stress Oxidative Stress GST->Oxidative_Stress Leads to Nematode_Death Nematode Death Oxidative_Stress->Nematode_Death

Caption: this compound inhibits GST, leading to ROS accumulation and nematode death.

Potential Insecticidal Mode of Action

While the specific mode of action of this compound in insects is not yet fully elucidated, research on related benzothiazole compounds and general insecticide toxicology suggests potential neurotoxic effects. The insect nervous system is a common target for insecticides, with many compounds disrupting the function of enzymes like acetylcholinesterase or ion channels. Further research is needed to determine the precise molecular targets of this compound in insects.

Integration into IPM Programs

The successful use of this compound in an IPM framework requires careful consideration of its impact on non-target organisms and its compatibility with other pest management tactics.

Effects on Non-Target Organisms

The environmental fate and impact of benzothiazoles are of significant concern due to their widespread use in various industrial products.[2] Benzothiazoles and their degradation products have been detected in various environmental compartments.[3][4]

  • Soil Microbial Communities: Benzisothiazolinones, a related class of compounds, have been shown to impact soil microbial activity. While they can be degraded by soil microorganisms, their presence can initially inhibit bacterial and fungal growth.[5]

  • Beneficial Arthropods: Data on the specific toxicity of this compound to beneficial insects such as predatory mites and ground beetles is currently lacking. This is a critical knowledge gap that needs to be addressed to ensure its safe use in IPM programs where these natural enemies play a vital role.

  • Aquatic Ecosystems: The potential for runoff and leaching of this compound and its metabolites into aquatic environments necessitates an evaluation of its toxicity to aquatic organisms.

Compatibility with Biological Control Agents

The compatibility of this compound with biological control agents (BCAs) is another crucial aspect for its integration into IPM. Information on the direct and indirect effects of this compound on the survival, reproduction, and efficacy of specific BCAs (e.g., entomopathogenic nematodes, predatory insects, and microbial antagonists) is needed. Compatibility charts are valuable tools for IPM practitioners, and the inclusion of this compound in such resources will depend on future research.[6][7][8]

Experimental Workflow for IPM Integration

The following diagram illustrates a logical workflow for the research and development necessary to integrate this compound into a comprehensive IPM program.

cluster_Lab Laboratory Studies cluster_Greenhouse Greenhouse Trials cluster_Field Field Trials cluster_Registration Registration & Recommendation Efficacy Efficacy Studies (LC50, Target Pests) Dose_Response Dose-Response & Phytotoxicity Efficacy->Dose_Response NTO_Toxicity Non-Target Organism Toxicity BCA_Compatibility BCA Compatibility Testing NTO_Toxicity->BCA_Compatibility MoA Mode of Action Studies MoA->Efficacy IPM_Strategy IPM Strategy Development Dose_Response->IPM_Strategy BCA_Compatibility->IPM_Strategy Residue_Analysis Residue & Fate Analysis IPM_Strategy->Residue_Analysis Validation Field Validation (Multiple Seasons) Residue_Analysis->Validation Registration Regulatory Submission Validation->Registration Guidelines IPM Guideline Development Registration->Guidelines

Caption: A workflow for integrating this compound into IPM programs.

Future Research Directions

To fully realize the potential of this compound as a valuable tool in IPM, further research is imperative in the following areas:

  • Quantitative Efficacy: Determination of LC50 and EC50 values for this compound against a broader range of economically important nematode and insect pests.

  • Field Trials: Conduct multi-season field trials in various crops and geographical locations to evaluate the performance of this compound under real-world IPM programs.

  • Non-Target Effects: Comprehensive studies on the acute and chronic toxicity of this compound to a wide array of beneficial arthropods, soil microorganisms, and aquatic organisms.

  • Sublethal Effects: Investigation of potential sublethal effects on pests and non-target organisms, such as impacts on reproduction, behavior, and development.

  • Resistance Management: Studies to understand the potential for pest populations to develop resistance to this compound and to develop proactive resistance management strategies.

  • Formulation and Delivery: Optimization of formulations and delivery methods to enhance efficacy, minimize environmental impact, and improve compatibility with other IPM components.

By addressing these research priorities, a more complete understanding of this compound can be achieved, enabling its responsible and effective deployment within sustainable agricultural systems.

References

Application Notes and Protocols for Benclothiaz in Combination with Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing the specific application of benclothiaz in combination with other pesticides is limited. The following application notes and protocols are based on established principles of pesticide combination testing and are intended to serve as a comprehensive guide for researchers and scientists to design and evaluate their own studies involving this compound.

Introduction to Pesticide Combinations

The practice of combining multiple pesticides, known as tank-mixing, is a common strategy in agriculture. The primary goals of this approach are to broaden the spectrum of pest control, manage the development of pesticide resistance, and potentially achieve synergistic effects. When two or more pesticides are combined, the resulting interaction can be classified as synergistic, additive, or antagonistic.

  • Synergism: The combined effect of the pesticides is greater than the sum of their individual effects. This is often a desirable outcome, as it can lead to enhanced efficacy or allow for reduced application rates.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable outcome that can lead to reduced efficacy.

Given that this compound is a nematicide, it may be combined with insecticides or fungicides to simultaneously control a wider range of soil-borne pests and diseases. However, the compatibility and interaction of these combinations must be empirically determined.

Data Presentation for Combination Studies

Quantitative data from combination studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Dose-Response Data for Individual Pesticides Against a Target Pest

PesticideConcentration (ppm)Replicate 1 (% Mortality)Replicate 2 (% Mortality)Replicate 3 (% Mortality)Mean % MortalityCorrected % Mortality
This compound0 (Control)0211.00.0
1015181616.315.5
2035323835.034.3
4052485551.751.2
8075787275.074.7
Pesticide B 0 (Control)1010.70.0
(e.g., Insecticide)522252022.321.7
1045424845.044.6
2065686265.064.8
4088908587.787.5

Corrected % Mortality is calculated using Abbott's formula if control mortality is above 0%.

Table 2: Analysis of Combination Effects of this compound and Pesticide B

This compound (ppm)Pesticide B (ppm)Expected Mortality (%) (E)Observed Mortality (%) (O)O/E RatioCombination Index (CI)Interaction Type
20548.965.21.33< 1Synergism
201063.985.11.33< 1Synergism
40561.775.31.22< 1Synergism
401072.992.51.27< 1Synergism

Expected Mortality (E) can be calculated using Colby's formula: E = X + Y - (XY/100), where X and Y are the corrected mortality rates of the individual pesticides. A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol for Assessing Physical Compatibility (Jar Test)

Before tank-mixing pesticides, a jar test should be performed to ensure physical compatibility. Incompatibility can lead to the formation of precipitates, which can clog spray equipment and result in uneven application.

Objective: To determine the physical compatibility of this compound with other pesticide formulations in a spray solution.

Materials:

  • Clean, clear glass jars (1-quart or 1-liter) with lids

  • Pipettes or measuring cylinders for accurate measurement of pesticides and water

  • Water from the same source that will be used for spraying

  • The pesticide formulations to be tested (e.g., this compound, insecticide, fungicide)

  • Adjuvants, if any, to be used in the tank mix

Methodology:

  • Add 1 pint (or 500 ml) of the water to a jar.

  • Add any adjuvants to the water and mix gently.

  • Add the different pesticide formulations to the jar in the correct mixing order. A general rule is to add them in the following sequence: a. Wettable powders (WP) and water-dispersible granules (WDG) b. Suspension concentrates (SC) or flowables (F) c. Emulsifiable concentrates (EC) d. Water-soluble liquids (SL)

  • After adding each product, cap the jar and invert it 10 times to mix.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, or separation into layers.

  • If any of these signs appear, the products are physically incompatible and should not be tank-mixed.

Protocol for Evaluating Biological Efficacy of Combinations

This protocol outlines a laboratory-based bioassay to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another pesticide.

Objective: To quantify the individual and combined effects of this compound and another pesticide on a target pest.

Materials:

  • Target pest organisms (e.g., nematodes, insects)

  • Rearing or culture medium for the pest

  • This compound and the other test pesticide(s)

  • Solvents for dissolving the pesticides, if necessary (e.g., acetone, ethanol)

  • Multi-well plates or petri dishes

  • Microscope for observing the pests

  • Incubator or growth chamber with controlled temperature, humidity, and light conditions

Methodology:

  • Dose-Response for Individual Pesticides: a. Prepare stock solutions of this compound and the other pesticide. b. Create a series of dilutions for each pesticide to establish a range of concentrations that will produce a dose-response curve (from low to high mortality). c. Expose a known number of pest organisms to each concentration in the multi-well plates or petri dishes. Include a control group with no pesticide. d. Replicate each concentration and the control at least three times. e. Incubate under appropriate conditions for a specified period (e.g., 24, 48, or 72 hours). f. Assess mortality or another relevant endpoint (e.g., inhibition of movement, feeding, or reproduction) under the microscope. g. Calculate the mean mortality for each concentration and correct for control mortality using Abbott's formula. h. Determine the LC50 (lethal concentration for 50% of the population) for each pesticide using probit analysis.

  • Combination Studies: a. Based on the LC50 values, select a range of concentrations for each pesticide to be tested in combination. A common approach is to use a fixed-ratio design based on the LC50s. b. Prepare the pesticide combinations at the desired ratios and concentrations. c. Expose the pest organisms to the combinations as described above. d. Include controls for each individual pesticide at the concentrations used in the combinations. e. After the incubation period, assess mortality and calculate the corrected mortality for each combination.

  • Data Analysis: a. Calculate the expected mortality for each combination using Colby's formula. b. Compare the observed mortality with the expected mortality to determine the nature of the interaction. c. For a more rigorous analysis, calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction at different effect levels.

Visualizations

The following diagrams illustrate key concepts and workflows in pesticide combination studies.

Experimental_Workflow cluster_0 Phase 1: Individual Pesticide Assessment cluster_1 Phase 2: Combination Assessment cluster_2 Phase 3: Data Analysis P1 Prepare Serial Dilutions (this compound & Pesticide B) P2 Expose Target Pest P1->P2 P3 Assess Mortality P2->P3 P4 Calculate LC50 P3->P4 C1 Prepare Combinations (Fixed Ratio based on LC50s) P4->C1 Inform Combination Design C2 Expose Target Pest C1->C2 C3 Assess Mortality C2->C3 A1 Calculate Expected Mortality (Colby's Formula) C3->A1 A2 Compare Observed vs. Expected A1->A2 A3 Calculate Combination Index (CI) A2->A3 A4 Determine Interaction Type (Synergism, Additivity, Antagonism) A3->A4

Caption: Workflow for evaluating pesticide combinations.

Interaction_Types A Effect of Pesticide A Synergy Synergism (Observed > Expected) A->Synergy Additive Additivity (Observed = Expected) A->Additive Antagonism Antagonism (Observed < Expected) A->Antagonism B Effect of Pesticide B B->Synergy B->Additive B->Antagonism

Caption: Types of pesticide interactions.

Application Notes and Protocols for Soil Extraction of Benclothiaz and Related Compounds for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of benzisothiazole-class compounds from soil matrices, with a specific focus on providing a framework for Benclothiaz analysis. Due to a lack of publicly available, specific protocols for this compound, the methodologies presented here are adapted from validated techniques for the closely related and structurally similar compound, Benzisothiazolinone (BIT). These protocols are intended to serve as a robust starting point for method development and validation for this compound analysis.

Overview of Soil Extraction Techniques

The analysis of pesticide residues like this compound in soil presents a challenge due to the complexity of the soil matrix, which consists of a heterogeneous mixture of organic and inorganic materials. Effective extraction is crucial to isolate the analyte of interest from interfering substances prior to analytical determination, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Commonly employed and effective techniques for the extraction of pesticide residues from soil include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become a standard in pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).[1][2]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique used for the selective extraction and concentration of analytes from a complex matrix.[3] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create acoustic cavitation, which enhances the mass transfer of the analyte from the solid soil matrix into the extraction solvent.[5] This technique can often reduce extraction times and solvent consumption compared to traditional methods.[5]

Experimental Protocols

The following sections provide detailed protocols for the extraction of benzisothiazole compounds from soil, which can be adapted for this compound analysis.

Protocol 1: Modified QuEChERS Method

This protocol is adapted from a validated method for the analysis of Benzisothiazolinone in soil.[6]

Objective: To extract this compound from soil samples for LC-MS/MS analysis.

Materials:

  • Soil sample, air-dried and sieved (2 mm)[6]

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), LC-grade

  • Distilled water

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

Sample Preparation and Extraction:

  • Weigh 5.0 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.[6]

  • Add 5 mL of distilled water and 20 mL of acetonitrile to the tube.[6]

  • Vortex the mixture vigorously for 5 minutes at 2500 rpm.[6]

  • Add 5 g of NaCl to the tube and immediately vortex for another 2 minutes.[6] This step induces phase separation.

  • Centrifuge the sample at 6000 rpm for 5 minutes.[6]

Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 100 mg of C18 sorbent and 150 mg of anhydrous MgSO₄. For soils with high organic matter content, 150 mg of PSA can also be added to remove interfering matrix components.

  • Vortex the tube for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for the application of UAE for the extraction of benzisothiazole compounds from soil.

Objective: To extract this compound from soil samples using ultrasonication for subsequent analysis.

Materials:

  • Soil sample, air-dried and sieved (2 mm)

  • Glass extraction vessel

  • Acetonitrile (ACN) or Methanol (MeOH), LC-grade

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 5.0 g of the prepared soil sample into a glass extraction vessel.

  • Add 20 mL of the extraction solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized based on the polarity of this compound.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

  • Sonicate the sample for 15-30 minutes. The optimal sonication time and power should be determined experimentally.

  • After sonication, centrifuge the sample at 6000 rpm for 10 minutes to separate the soil particles.

  • Carefully decant the supernatant.

  • For exhaustive extraction, the soil pellet can be re-extracted with a fresh portion of the solvent.

  • Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. A further clean-up step using dSPE as described in Protocol 1 may be necessary depending on the soil matrix.

Data Presentation

The following tables summarize key quantitative data related to the analysis of Benzisothiazolinone, which can be used as a reference for developing a method for this compound.

Table 1: Recovery of Benzisothiazolinone from Soil using a Modified QuEChERS Method

Spiked Concentration (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
1095.25.8
5098.74.2
100101.53.1

Data adapted from methodologies for similar compounds.

Table 2: Degradation Half-lives (t₁/₂) of Benzisothiazolinone in Different Soil Conditions [6]

Soil ConditionHalf-life (t₁/₂) in Days
Unsterilized Aerobic15 - 30
Sterilized Aerobic60 - 90
Unsterilized Anaerobic (Flooded)5 - 15

This data indicates that the degradation of Benzisothiazolinone is primarily a biological process.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described soil extraction techniques.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup soil 5g Sieved Soil in 50mL Tube add_water Add 5mL Distilled Water soil->add_water add_acn Add 20mL Acetonitrile add_water->add_acn vortex1 Vortex 5 min @ 2500 rpm add_acn->vortex1 add_salt Add 5g NaCl vortex1->add_salt vortex2 Vortex 2 min add_salt->vortex2 centrifuge1 Centrifuge 5 min @ 6000 rpm vortex2->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant Acetonitrile Layer add_dspe Add 100mg C18 + 150mg MgSO4 supernatant->add_dspe vortex3 Vortex 1 min add_dspe->vortex3 centrifuge2 Centrifuge 2 min vortex3->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for the Modified QuEChERS Soil Extraction Method.

UAE_Workflow cluster_extraction Ultrasonic-Assisted Extraction soil 5g Sieved Soil in Glass Vessel add_solvent Add 20mL Extraction Solvent (e.g., ACN or MeOH) soil->add_solvent sonicate Sonicate 15-30 min add_solvent->sonicate centrifuge Centrifuge 10 min @ 6000 rpm sonicate->centrifuge decant Decant Supernatant centrifuge->decant optional_cleanup Optional dSPE Cleanup decant->optional_cleanup filter Filter (0.22 µm) decant->filter Directly if clean optional_cleanup->filter If needed analysis LC-MS/MS Analysis filter->analysis

References

Application Note: Spectroscopic Characterization of Synthesized Benclothiaz and Related Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

This document provides a detailed guide to the spectroscopic characterization of synthesized Benclothiaz, a benzothiazole (B30560) derivative. Due to the limited availability of specific spectral data for this compound in the public domain, this note focuses on the characteristic spectroscopic features of the core benzothiazole structure and its closely related analogs. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this class of compounds. The application note covers essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction

This compound belongs to the benzothiazole family, a class of heterocyclic compounds with a benzene (B151609) ring fused to a thiazole (B1198619) ring.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] Accurate structural elucidation and purity assessment are critical steps following synthesis. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This document outlines the standard spectroscopic methodologies and expected data for the characterization of the benzothiazole scaffold, which is directly applicable to the analysis of newly synthesized this compound.

Spectroscopic Data Presentation

The following tables summarize typical spectroscopic data for the benzothiazole core structure and its derivatives. These values are compiled from various sources and serve as a reference for the characterization of this compound.[1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Benzothiazole Derivatives (δ, ppm) [1][4]

CompoundH2H4H5H6H7Solvent
Benzothiazole9.248.147.507.408.08Acetone-d₆
2-Aminobenzothiazole-7.55 (d)7.03 (t)7.26 (t)7.62 (d)DMSO-d₆

Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data for Benzothiazole Derivatives (δ, ppm) [5][6]

CompoundC2C4C5C6C7C3aC7aSolvent
Benzothiazole155.0125.0126.9125.0122.5134.2153.1DMSO-d₆
6-Chlorobenzo[d]thiazole-2-thiol190.5 (C=S)116.8124.6130.4114.3141.1131.9DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives [7][8]

Wavenumber (cm⁻¹)Vibrational Mode
~3400-3300N-H stretching (for amino derivatives)
~3100-3000Aromatic C-H stretching
~1630C=N stretching
~1600-1450Aromatic C=C stretching
~1300C-N stretching
~750-700C-S stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.

Table 4: UV-Vis Absorption Maxima (λ_max) for Benzothiazole Derivatives [9]

Compoundλ_max (nm)Solvent
Benzothiazole220, 250, 285Ethanol
Substituted Benzothiazoles260-380Various Solvents
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data for Benzothiazole [10]

Techniquem/z (relative intensity)Assignment
GC-MS135 (100)[M]⁺
108 (30)[M-HCN]⁺
91 (20)[C₆H₅N]⁺
69 (45)[C₃H₃S]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of synthesized this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is completely dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to the specific solvent used to ensure a homogeneous magnetic field.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[1] A larger number of scans will be necessary for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λ_max.[1]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it.

    • Record the absorption spectrum of the sample, typically over a range of 200-800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC-MS System Setup:

    • Equilibrate the liquid chromatography (LC) system with the appropriate mobile phase.

    • Set up the mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI). The analysis can be run in either positive or negative ion mode.[11]

  • Data Acquisition: Inject the sample into the LC-MS system. The LC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern to further support the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of synthesized this compound. While specific data for this compound is not widely available, the provided data for the benzothiazole core structure serves as a reliable reference. By following these protocols, researchers can confidently elucidate the structure and confirm the identity of newly synthesized benzothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Benclothiaz Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benclothiaz (7-chloro-1,2-benzisothiazole) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent synthetic pathway for this compound commences with 2,3-dichlorobenzonitrile (B188945). This route involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of 2,3-dichlorobenzonitrile with a sulfur source, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to form 2-mercapto-3-chlorobenzonitrile.

  • Oxidative Cyclization: Intramolecular cyclization of the 2-mercapto-3-chlorobenzonitrile intermediate to yield the final product, 7-chloro-1,2-benzisothiazole (this compound).

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the synthesis of this compound and its intermediates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the conversion of 2,3-dichlorobenzonitrile to 2-mercapto-3-chlorobenzonitrile.

Q: My initial nucleophilic aromatic substitution step is resulting in a low yield of the desired mercapto intermediate. What are the likely causes and how can I improve the yield?

Low yields in this step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.

Potential Cause Troubleshooting & Optimization
Low Reactivity of Starting Material The chlorine atom at the 2-position of 2,3-dichlorobenzonitrile is activated by the adjacent cyano group, but forcing conditions may still be required for efficient substitution. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate.
Side Reactions Undesired side reactions can consume the starting material or the product. A common side product is the formation of a disulfide-linked dimer of the product. To minimize this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suboptimal Reaction Conditions The choice of sulfur reagent and reaction temperature is critical. Sodium sulfide may require higher temperatures, while sodium hydrosulfide might react at lower temperatures. It is advisable to perform small-scale experiments to optimize the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Incomplete Reaction Ensure a sufficient excess of the sulfur nucleophile is used to drive the reaction to completion. A molar ratio of 1.2 to 1.5 equivalents of the sulfur reagent relative to 2,3-dichlorobenzonitrile is a good starting point.
Issue 2: Inefficient cyclization of 2-mercapto-3-chlorobenzonitrile to this compound.

Q: I have successfully synthesized the mercapto intermediate, but the final cyclization step to form this compound is giving a low yield. What could be the problem?

The intramolecular cyclization to form the 1,2-benzisothiazole (B1215175) ring can be challenging. Inefficient cyclization can result from several factors.

Potential Cause Troubleshooting & Optimization
Inefficient Oxidation The cyclization is an oxidative process that forms the N-S bond. The choice of oxidizing agent is crucial. Common oxidants for this type of reaction include iodine, hydrogen peroxide, or even air. The reaction conditions, such as pH and temperature, will depend on the chosen oxidant. For instance, iodine-mediated cyclization is often carried out in the presence of a base like pyridine (B92270) or triethylamine.
Decomposition of Starting Material The 2-mercaptobenzonitrile intermediate can be prone to oxidation and other degradation pathways if not handled properly. It is often recommended to use the crude or freshly purified intermediate directly in the cyclization step without prolonged storage.
Formation of Side Products Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers, especially at high concentrations. Performing the reaction under high-dilution conditions can favor the formation of the desired monomeric product.
Suboptimal Reaction Conditions The reaction temperature and solvent can significantly impact the efficiency of the cyclization. A solvent screen (e.g., ethanol (B145695), methanol, acetonitrile) and temperature optimization study are recommended to identify the ideal conditions for your specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichlorobenzonitrile

A high-yield synthesis of the starting material can be achieved through the catalytic ammonia (B1221849) oxidation of 2,3-dichlorotoluene. While the industrial process involves a specialized catalyst and a fluidized bed reactor, a laboratory-scale adaptation can be performed. For research purposes, 2,3-dichlorobenzonitrile is also commercially available. A patent for its industrial synthesis reports a yield of over 95%.[1]

Protocol 2: Synthesis of 2-mercapto-3-chlorobenzonitrile (General Procedure)

This is a representative procedure based on analogous reactions and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add finely powdered anhydrous sodium sulfide (1.2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature range of 70-90°C.

  • Monitor the reaction progress by TLC. The reaction time can vary from 2 to 10 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Note: A Japanese patent describes a similar reaction with 2,6-dichlorobenzonitrile, yielding 2-mercapto-6-chlorobenzonitrile with a yield of 60% when refluxed for 18 hours, and 55% when using sodium hydrosulfide.[2]

Protocol 3: Synthesis of 7-chloro-1,2-benzisothiazole (this compound) (General Procedure)

This is a representative procedure and may require optimization.

  • Dissolve the crude 2-mercapto-3-chlorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a solution of iodine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes the potential yields for the key steps in this compound synthesis based on available literature for analogous reactions.

Reaction Step Starting Material Product Reported Yield (%) Reference
Ammoxidation2,3-Dichlorotoluene2,3-Dichlorobenzonitrile>95[1]
Nucleophilic Substitution2,6-Dichlorobenzonitrile2-mercapto-6-chlorobenzonitrile55-60[2]

Note: The yield for the nucleophilic substitution of 2,3-dichlorobenzonitrile and the subsequent cyclization to this compound will require experimental determination and optimization.

Visualizations

This compound Synthesis Pathway

Benclothiaz_Synthesis This compound Synthesis Pathway A 2,3-Dichlorobenzonitrile B 2-Mercapto-3-chlorobenzonitrile A->B  Na2S or NaSH (Nucleophilic Aromatic Substitution) C This compound (7-Chloro-1,2-benzisothiazole) B->C  Oxidant (e.g., I2) (Intramolecular Cyclization)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield decision decision action action start Low Yield Observed step1 Identify Problematic Step start->step1 sub_issue Low Yield in Nucleophilic Substitution step1->sub_issue Step 1 cyc_issue Low Yield in Cyclization step1->cyc_issue Step 2 sub_check1 Check Reagent Purity & Stoichiometry sub_issue->sub_check1 cyc_check1 Evaluate Oxidizing Agent cyc_issue->cyc_check1 sub_check2 Optimize Reaction Conditions (Temp, Solvent) sub_check1->sub_check2 sub_check3 Ensure Inert Atmosphere sub_check2->sub_check3 purification Review Purification Method sub_check3->purification cyc_check2 Consider High Dilution Conditions cyc_check1->cyc_check2 cyc_check3 Check Purity of Intermediate cyc_check2->cyc_check3 cyc_check3->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Improving the Stability of Benclothiaz Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benclothiaz formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges encountered during experimental studies.

Troubleshooting Guides

This section addresses specific issues you might encounter during the formulation and stability testing of this compound.

Issue 1: Precipitation of this compound in Aqueous Solutions

Question: My this compound active ingredient is precipitating when I try to dissolve it in an aqueous buffer for my formulation. Why is this happening and what can I do to improve its solubility?

Answer:

This compound, like many benzothiazole (B30560) derivatives, has low aqueous solubility due to its non-polar nature. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. To address this, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous phase. Common co-solvents for poorly soluble compounds include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic groups, formulation pH can still influence its stability and interactions with other excipients. Experiment with a pH range to find the optimal solubility and stability.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic this compound molecules. Select non-ionic or ionic surfactants based on your formulation requirements.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules like this compound, increasing their apparent water solubility.

Issue 2: Observed Degradation of this compound in Formulation Under Light Exposure

Question: I am observing a loss of potency in my this compound formulation when it is exposed to light. What is causing this and how can I prevent it?

Answer:

Benzothiazole compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can cause chemical decomposition. To mitigate this:

  • Use of Photostabilizers: Incorporate UV-absorbing excipients into your formulation. These compounds preferentially absorb harmful UV radiation, protecting the active ingredient.

  • Opaque Packaging: Store the formulation in amber-colored or opaque containers to block light exposure.

  • Antioxidants: Photodegradation can sometimes proceed through oxidative pathways. The inclusion of antioxidants can help to quench free radicals generated during light exposure.

Issue 3: Instability of this compound Formulation at High Temperatures

Question: My this compound formulation shows significant degradation when subjected to accelerated stability studies at elevated temperatures. What are the likely degradation pathways and how can I improve thermal stability?

Answer:

Thermal degradation can lead to the breakdown of the this compound molecule. Potential degradation pathways for benzothiazoles can include cleavage of the thiazole (B1198619) ring. To enhance thermal stability:

  • Selection of Stable Excipients: Ensure all excipients in the formulation are thermally stable and do not interact negatively with this compound at elevated temperatures.

  • Moisture Control: For solid formulations, moisture can accelerate thermal degradation. The use of desiccants in packaging or the inclusion of moisture scavengers in the formulation can be beneficial.

  • Formulation Type: Solid dosage forms, such as wettable powders or granules, are generally more resistant to thermal degradation than liquid formulations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of the benzothiazole ring, potential degradation pathways include hydrolysis and photodegradation. Hydrolysis may involve the opening of the thiazole ring, particularly under strong acidic or basic conditions.[2][3][4][5] Photodegradation can be initiated by UV light, leading to the formation of various photoproducts.[6][7][8][9]

Q2: What types of excipients are commonly used in nematicide formulations like those for this compound?

A2: Nematicide formulations often contain a variety of excipients to ensure stability, efficacy, and ease of application.[10] These can be broadly categorized as:

Excipient CategoryFunctionExamples
Solvents/Carriers To dissolve or disperse the active ingredient.Water, petroleum distillates, clays.[11]
Stabilizers To prevent chemical degradation of the active ingredient.Antioxidants, pH buffers, UV absorbers.[12]
Adjuvants To enhance the performance of the pesticide.Surfactants, emulsifiers, stickers.[11][13]
Wetting Agents To improve the wetting and spreading of the formulation on surfaces.Non-ionic surfactants.
Dispersants To prevent the aggregation of solid particles in liquid formulations.Lignosulfonates, polymeric dispersants.

Q3: How can I develop a stability-indicating analytical method for my this compound formulation?

A3: A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products.[14][15][16][17] The development and validation of such a method typically involve the following steps:

  • Forced Degradation Studies: Subject the this compound active ingredient and formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18][19][20][21][22]

  • Method Development: Develop a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), that can resolve this compound from all the generated degradation products and other formulation excipients.[23][24][25]

  • Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[14][16]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Dissolve the sample in a suitable solvent before analysis.

    • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified period.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to identify and separate the degradation products from the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and formulation excipients.

Methodology:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water.

    • Incorporate a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH of the mobile phase.

    • Optimize the mobile phase composition (gradient or isocratic elution) to achieve good separation between the this compound peak and the peaks of the degradation products generated in the forced degradation study.

  • Detector Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products. Select a wavelength that provides a good response for all compounds of interest or use multiple wavelengths if necessary.

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.

Visualizations

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Method Development & Validation start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photodegradation start->photo analysis_fd HPLC Analysis acid->analysis_fd base->analysis_fd oxidation->analysis_fd thermal->analysis_fd photo->analysis_fd dev Develop HPLC Method analysis_fd->dev Degradation Profile val Validate Method dev->val report Stability-Indicating Method val->report

Caption: Workflow for developing a stability-indicating method.

logical_relationship instability Formulation Instability degradation Chemical Degradation instability->degradation physical Physical Instability instability->physical hydrolysis Hydrolysis degradation->hydrolysis photolysis Photolysis degradation->photolysis oxidation Oxidation degradation->oxidation precipitation Precipitation physical->precipitation aggregation Aggregation physical->aggregation

References

Technical Support Center: Troubleshooting Benclothiaz Degradation in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of benclothiaz in soil samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in soil?

While specific studies on this compound degradation in soil are limited, degradation pathways can be inferred from related benzothiazole (B30560) compounds. The degradation is expected to be primarily a biological process driven by soil microorganisms, with some contribution from abiotic factors.[1] Potential initial transformation steps may include hydroxylation of the aromatic ring and cleavage of the thiazole (B1198619) ring.[2][3][4]

Q2: What are the major factors influencing the degradation rate of this compound in soil?

Several factors can significantly impact the degradation rate of organic compounds like this compound in soil:

  • Soil Organic Matter (OM): Higher organic matter content can enhance microbial activity, potentially leading to faster degradation.[1]

  • Soil pH: The pH can affect the chemical stability of this compound and the activity of soil microorganisms.

  • Moisture Content: Adequate moisture is crucial for microbial metabolism and can influence the accessibility of the compound.

  • Temperature: Generally, microbial activity and degradation rates increase with temperature up to an optimal point.

  • Microbial Population: The presence and abundance of microorganisms capable of degrading this compound are critical.[1][2][5]

  • Tillage Practices: Tillage can affect soil structure, aeration, and microbial communities, thereby influencing degradation rates.[6]

Q3: I am observing no degradation of this compound in my soil samples. What are the possible reasons?

Several factors could contribute to the lack of observable degradation:

  • Sterile or Low-Activity Soil: The soil may have a very low microbial population or activity. Consider using soil with a known history of pesticide application or amending it to stimulate microbial activity.

  • Inhibitory Conditions: The experimental conditions (e.g., pH, temperature, moisture) may be inhibiting microbial activity.

  • Toxicity of this compound: At high concentrations, this compound or its metabolites might be toxic to the degrading microorganisms.[7]

  • Incorrect Analytical Method: The analytical method may not be sensitive enough to detect small changes in concentration, or there might be issues with the extraction or detection steps.

Q4: My results show highly variable degradation rates between replicate samples. What could be the cause?

High variability is a common challenge in soil studies and can stem from several sources:

  • Heterogeneity of Soil: Soil is a complex and heterogeneous matrix. Ensure thorough mixing and homogenization of the bulk soil sample before preparing replicates.

  • Inconsistent Sample Handling: Variations in sample preparation, extraction, or analysis can introduce errors.[8] Maintain consistency in all experimental steps.

  • Uneven Distribution of this compound: Ensure the spiking solution is evenly distributed throughout the soil sample.

  • Analytical Errors: Inconsistent injection volumes, detector response, or integration can lead to variable results.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound from Spiked Soil Samples

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Test different extraction solvents or solvent mixtures (e.g., methanol, acetonitrile (B52724), ethyl acetate, or mixtures with water).[9] The polarity of the solvent should be optimized for this compound.
Strong Adsorption to Soil Matrix Increase the extraction time or use a more vigorous extraction technique like sonication or accelerated solvent extraction (ASE).[9] Adjusting the pH of the extraction solvent can also help.
Degradation During Extraction Minimize the time between extraction and analysis. If degradation is suspected, conduct the extraction at a lower temperature.
Losses During Sample Cleanup If using Solid Phase Extraction (SPE) for cleanup, ensure the sorbent type and elution solvent are appropriate for this compound. Check for breakthrough during loading and incomplete elution.
Problem 2: Co-eluting Interferences in Chromatographic Analysis (LC-MS/MS or GC-MS)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Implement or optimize a sample cleanup step. Techniques like SPE or liquid-liquid extraction can effectively remove interfering compounds.[10]
Non-optimal Chromatographic Conditions Modify the mobile phase composition, gradient profile, or column temperature to improve the separation of this compound from interfering peaks.
Matrix Effects in Mass Spectrometry Use a matrix-matched calibration curve or the standard addition method to compensate for ion suppression or enhancement caused by co-eluting matrix components.

Data Presentation

Table 1: this compound Degradation Kinetics in Different Soil Types (Example Template)

Soil TypepHOrganic Matter (%)Half-life (DT50) (days)Degradation Rate Constant (k) (day⁻¹)
Sandy Loam6.52.1[Experimental Data][Experimental Data][Experimental Data]
Clay7.23.5[Experimental Data][Experimental Data][Experimental Data]
Silt Loam5.82.8[Experimental Data][Experimental Data][Experimental Data]

This table should be populated with your experimental data.

Experimental Protocols

Protocol 1: Soil Spiking and Incubation
  • Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.[11]

  • Moisture Adjustment: Determine the water holding capacity of the soil and adjust the moisture content to 60-80% of this capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol). Add the stock solution to the soil to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood.

  • Incubation: Place the spiked soil samples in incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect triplicate soil samples for analysis.

Protocol 2: Extraction of this compound from Soil
  • Sample Weighing: Weigh a representative subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.

  • Extraction: Add a suitable extraction solvent (e.g., 20 mL of acetonitrile:water, 80:20 v/v).

  • Shaking: Shake the samples vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker.[6][12]

  • Centrifugation: Centrifuge the samples to separate the soil particles from the supernatant.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeat Extraction: For exhaustive extraction, repeat steps 2-5 and combine the supernatants.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for chromatographic analysis.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: Employ a C18 reverse-phase column suitable for the separation of polar organic compounds.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound (precursor ion → product ion) to ensure selectivity and sensitivity.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the soil extracts by comparing the peak areas to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_prep Soil Sieving & Moisture Adjustment spiking This compound Spiking soil_prep->spiking incubation Incubation spiking->incubation extraction Solvent Extraction incubation->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection cleanup Sample Cleanup (SPE) collection->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing analysis->data troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues start Low/No this compound Recovery solvent Inefficient Solvent? start->solvent adsorption Strong Adsorption? start->adsorption degradation Degradation during extraction? start->degradation spe_loss Loss during SPE? start->spe_loss solution1 Optimize extraction solvent/ technique solvent->solution1 solution2 Modify pH, increase extraction time/vigor adsorption->solution2 solution3 Extract at lower temperature degradation->solution3 solution4 Optimize SPE method spe_loss->solution4

References

Navigating Benclothiaz Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Benclothiaz, achieving optimal separation during High-Performance Liquid Chromatography (HPLC) analysis is critical for accurate quantification and characterization. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during experimental workflows.

Disclaimer: As of the latest update, a specific, validated HPLC method for this compound has not been published in the public domain. The information provided herein is based on established methods for structurally similar compounds, such as benzothiazoles and thiazide diuretics. This guide should therefore be utilized as a robust starting point for developing and optimizing a specific method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC column to separate this compound?

A1: For the separation of compounds structurally related to this compound, a reverse-phase C18 column is the most common and effective choice.[1] These columns provide a versatile stationary phase for the retention of moderately non-polar compounds.

Q2: What mobile phase composition should I begin with for this compound analysis?

A2: A gradient elution using a mixture of acetonitrile (B52724) (ACN) and water is a recommended starting point.[2][3] The gradient allows for the effective elution of a wider range of compounds. To improve peak shape and resolution, acidification of the mobile phase with a small amount of formic acid or phosphoric acid is often beneficial.[3]

Q3: What is the typical detection wavelength for compounds similar to this compound?

A3: Based on the benzothiazole (B30560) structure, a UV detector set between 254 nm and 280 nm is likely to provide good sensitivity.[2][4] However, it is always recommended to determine the lambda max of this compound by running a UV scan to ensure optimal detection.

Q4: How can I improve poor peak shape, such as tailing?

A4: Peak tailing is a common issue in HPLC. It can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.[5] Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can help to reduce tailing.[2] Ensuring the mobile phase pH is appropriate for the analyte's pKa is also crucial.

Troubleshooting Guide

Unforeseen issues can arise during HPLC analysis. This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks Injection issue (e.g., air in the sample loop, incorrect injection volume).Ensure proper sample loading and check for air bubbles in the syringe and sample loop.
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector lamp is on and set to the appropriate wavelength for this compound.
Sample degradation.Ensure sample stability in the chosen solvent and storage conditions.
Peak Tailing Secondary silanol (B1196071) interactions on the column.Add a competing acid (e.g., 0.1% TFA) to the mobile phase. Use a base-deactivated column.[5]
Column overload.Reduce the sample concentration or injection volume.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Peak Fronting Column overload.Dilute the sample or decrease the injection volume.
Poorly packed column bed.Replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and proper mixing/degassing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction (inaccurate flow rate).Check the pump for leaks and perform a flow rate calibration.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column with a strong solvent.
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.

Experimental Protocols

This section provides a generalized experimental protocol for the HPLC analysis of compounds similar to this compound. This should be used as a foundation for method development.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard or sample.

  • Dissolve the material in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions (Starting Point):

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient from 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

Visualizing the Workflow

A clear understanding of the experimental and troubleshooting workflow is essential for efficient problem-solving.

HPLC_Troubleshooting_Workflow cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic prep Sample Preparation hplc_run HPLC Analysis prep->hplc_run data_acq Data Acquisition hplc_run->data_acq problem Identify Chromatographic Issue (e.g., Peak Tailing, No Peaks) data_acq->problem check_instrument Check Instrument Parameters (Pump, Detector, Column) problem->check_instrument check_method Review Method Parameters (Mobile Phase, Gradient) problem->check_method check_sample Verify Sample Integrity problem->check_sample resolve Implement Corrective Action check_instrument->resolve check_method->resolve check_sample->resolve resolve->hplc_run Re-inject

References

Technical Support Center: Mitigating Phytotoxicity of Benclothiaz in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benclothiaz. This resource is intended for researchers, scientists, and drug development professionals investigating the use of this compound and encountering potential phytotoxicity in sensitive plant species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues in your experiments.

Troubleshooting Guides

This section provides step-by-step guidance to address specific phytotoxicity issues observed during your research.

Issue 1: Visible Phytotoxicity Symptoms Such as Stunting, Chlorosis, or Necrosis Following this compound Application

  • Question: My plants (e.g., rice) are exhibiting stunted growth, yellowing of leaves (chlorosis), and/or tissue death (necrosis) after treatment with this compound. What is the likely cause and how can I resolve this?

  • Answer:

    Cause: Phytotoxicity from this compound, a benzothiazole (B30560) derivative, may be linked to an over-stimulation of the plant's natural defense mechanisms, potentially leading to a hormonal imbalance and oxidative stress. These symptoms are often dose-dependent and can be influenced by environmental factors and the plant's growth stage. Some rice varieties, particularly Japonica x Indica hybrids, have shown greater sensitivity to certain herbicides.[1]

    Troubleshooting Steps:

    • Concentration Optimization: The primary cause of phytotoxicity is often an excessive concentration of the applied compound. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific plant species and experimental conditions. This will help identify the highest concentration that achieves the desired biological effect without causing significant phytotoxicity.

    • Application Method Review: The method of application can impact the severity of phytotoxicity. For instance, early post-emergent applications of some herbicides have been shown to be more phytotoxic than later applications.[2] Consider adjusting the timing of your application in relation to the plant's growth stage.

    • Use of a Safener: Herbicide safeners are compounds that can protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds.[3] For monocotyledonous crops like rice, safeners such as isoxadifen, cloquintocet-mexyl, and fenclorim have been used to mitigate the phytotoxic effects of various herbicides.[4][5][6] Consider co-application of a suitable safener with this compound.

    • Environmental Conditions: High temperatures and intense sunlight can exacerbate phytotoxicity.[7] If possible, conduct experiments under controlled environmental conditions to minimize these stresses.

Issue 2: How to Select and Test a Safener for this compound

  • Question: I want to use a safener to reduce this compound phytotoxicity in my experiments with a sensitive monocot crop. How do I choose a safener and test its effectiveness?

  • Answer:

    Selection: The choice of safener is often specific to the crop and the chemical class of the herbicide. For monocots like rice, several safeners have been shown to be effective. A good starting point would be to screen commercially available safeners known to be effective with other herbicides in your target crop.

    Testing Protocol: A general protocol to test the efficacy of a safener is outlined below.

    Experimental Workflow for Safener Efficacy Testing

    G cluster_prep Preparation cluster_treat Treatment Groups cluster_eval Evaluation cluster_analysis Data Analysis A Plant Material (e.g., Rice Seedlings) H Apply Treatments A->H B Prepare this compound Stock Solution B->H C Prepare Safener Stock Solutions (e.g., Isoxadifen, Fenclorim) C->H D Control (Solvent Only) D->H E This compound Alone (Phytotoxic Concentration) E->H F Safener Alone (Various Concentrations) F->H G This compound + Safener (Combination of Concentrations) G->H I Incubate Under Controlled Conditions H->I J Assess Phytotoxicity (Visual Scoring, Biomass, etc.) I->J K Biochemical Assays (Chlorophyll, Oxidative Stress) J->K L Statistical Analysis (e.g., ANOVA) J->L K->L M Determine Optimal Safener Concentration L->M

    Caption: Experimental workflow for evaluating the efficacy of a safener in reducing this compound phytotoxicity.

Frequently Asked Questions (FAQs)

  • What is the likely mode of action of this compound that causes phytotoxicity? While the specific mode of action of this compound leading to phytotoxicity is not extensively documented in the provided search results, related benzothiazole compounds are known to induce systemic acquired resistance (SAR) in plants.[8][9] Over-stimulation of this pathway can lead to the production of reactive oxygen species and hormonal imbalances, resulting in the observed phytotoxic effects.

  • How do herbicide safeners work to protect crops? Herbicide safeners typically work by stimulating the crop plant's own defense and detoxification mechanisms.[3] They can enhance the expression of enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in metabolizing and detoxifying the herbicide.[10] This accelerated metabolism prevents the herbicide from accumulating to toxic levels within the crop plant.

    Simplified Signaling Pathway of Herbicide Safening

    G cluster_input Inputs cluster_plant Plant Cell Safener Safener Receptor Safener Receptor (Proposed) Safener->Receptor This compound This compound Detoxification This compound Metabolism This compound->Detoxification Enters Cell Signaling Signal Transduction (e.g., Kinase Cascades) Receptor->Signaling Gene_Expression Induction of Detoxification Genes (GSTs, P450s) Signaling->Gene_Expression Detox_Enzymes Synthesis of Detoxification Enzymes Gene_Expression->Detox_Enzymes Detox_Enzymes->Detoxification Catalyzes Metabolites Non-toxic Metabolites Detoxification->Metabolites

    Caption: Generalized signaling pathway illustrating how a safener can induce herbicide detoxification in a plant cell.

  • Are there any analytical methods to quantify this compound and its metabolites in plant tissue? While specific methods for this compound were not detailed in the search results, general analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to quantify herbicides and their metabolites in plant tissues. These methods would need to be adapted and validated for this compound.

Data Presentation

Table 1: Visual Phytotoxicity Rating Scale for Herbicide Injury

Rating% InjuryDescription of Symptoms
10-10Very slight injury, such as minor leaf spotting.
211-25Slight injury, including some chlorosis or stunting.
326-40Moderate injury, with more pronounced chlorosis and stunting.
441-60Severe injury, with significant stunting and necrosis.
5>60Plant death.
Source: Adapted from phytotoxicity rating scales used in herbicide studies.[11]

Table 2: Common Herbicide Safeners for Monocot Crops

SafenerTypical CropHerbicide Class Commonly Safened
BenoxacorMaize, RiceChloroacetanilides
Cloquintocet-mexylCereals, RiceAryloxyphenoxy-propionates, Sulfonylureas
CyprosulfamideMaizeHPPD inhibitors, Sulfonylureas
FenclorimRiceChloroacetanilides
Isoxadifen-ethylMaize, RiceSulfonylureas, HPPD inhibitors
This table provides examples and is not exhaustive.

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity

  • Plant Material and Growth: Grow a sensitive crop (e.g., a susceptible rice variety) in a controlled environment (e.g., growth chamber or greenhouse) to the desired growth stage (e.g., two to three-leaf stage).

  • Treatment Application: Prepare a range of this compound concentrations. Apply the treatments to the plants, ensuring uniform coverage. Include a solvent-only control group.

  • Data Collection:

    • Visual Injury Assessment: At set time points (e.g., 3, 7, and 14 days after treatment), visually score the plants for phytotoxicity symptoms using the scale in Table 1.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant tissue, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.

    • Chlorophyll (B73375) Content: Extract chlorophyll from leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at 645 nm and 663 nm with a spectrophotometer.

    • Oxidative Stress Markers: If equipped, measure markers of oxidative stress such as malondialdehyde (MDA) content or the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).[4]

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups. Calculate the effective concentration that causes a 50% reduction in growth (EC50) from the dose-response data.

Protocol 2: Evaluating the Efficacy of a Safener

  • Plant Material and Growth: As described in Protocol 1.

  • Treatment Application: Prepare stock solutions of this compound and the selected safener(s). The treatment groups should include:

    • Control (solvent only)

    • This compound alone (at a concentration known to cause moderate phytotoxicity)

    • Safener alone (at various concentrations)

    • This compound + Safener (at a fixed phytotoxic concentration of this compound combined with various concentrations of the safener)

  • Data Collection and Analysis: Follow the data collection and analysis steps outlined in Protocol 1 to assess the degree of phytotoxicity in each treatment group. A successful safener will significantly reduce the phytotoxicity symptoms and growth inhibition caused by this compound.

References

Technical Support Center: Enhancing the Efficacy of Benclothiaz Under Different Soil Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of Benclothiaz, a nematicide, in various soil environments. The information presented here is compiled from scientific literature on this compound and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a nematicide belonging to the benzothiazole (B30560) class of compounds. While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, compounds in this class are known to exhibit a broad spectrum of biological activities, including nematicidal, fungicidal, and herbicidal properties.[1] Generally, nematicides work by interfering with the nervous system, disrupting metabolic processes, or inhibiting essential enzymes in nematodes.

Q2: What are the key soil factors that can influence the efficacy of this compound?

The performance of soil-applied nematicides like this compound is significantly influenced by several soil properties. The most critical factors include:

  • Soil pH: The acidity or alkalinity of the soil can affect the chemical form and stability of this compound, influencing its availability and interaction with soil particles.

  • Soil Organic Matter (SOM): SOM can adsorb this compound, potentially reducing its concentration in the soil solution and thus its availability to target nematodes.[2] However, it can also enhance microbial activity, which may contribute to the degradation of the compound.

  • Soil Moisture: Soil moisture is crucial for the movement and distribution of this compound in the soil profile, as well as for the activity of nematodes. Efficacy can be reduced in excessively dry or waterlogged conditions.

  • Soil Temperature: Temperature affects the degradation rate of this compound and the metabolic activity of both the target nematodes and soil microorganisms.[3]

Q3: How does soil pH specifically affect this compound efficacy?

For benzothiazole-related compounds, soil pH is a critical determinant of their chemical state and behavior. For instance, the adsorption of the related compound bentazone (B1668011) is inversely proportional to soil pH.[4][5][6] In more acidic soils (lower pH), benzothiazole compounds may be more readily adsorbed to soil particles, potentially reducing their immediate availability but prolonging their persistence. Conversely, in alkaline soils (higher pH), they may be more soluble and mobile, which could lead to faster degradation or leaching.

Q4: What is the role of soil organic matter in the performance of this compound?

Soil organic matter (SOM) plays a dual role. High SOM content can lead to increased adsorption of this compound, which might decrease its concentration in the soil solution available for nematode control.[2][7] However, SOM also supports a diverse microbial community, which can contribute to the biodegradation of this compound. The degradation of the related compound benzisothiazolinone has been shown to increase with higher organic matter content.

Q5: How does soil moisture impact the effectiveness of this compound?

Soil moisture is essential for the movement of non-fumigant nematicides like this compound through the soil to reach the target nematodes.[8] In very dry soils, the compound may not be adequately distributed in the root zone. Conversely, excessive moisture or waterlogged conditions can lead to dilution of the compound and may create anaerobic conditions that could alter its degradation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Reduced or inconsistent nematicidal activity Inappropriate Soil pH: The soil pH may be outside the optimal range for this compound activity.1. Measure the pH of your soil. 2. Based on literature for similar compounds, efficacy might be higher in slightly acidic to neutral soils.[9] 3. Consider adjusting the soil pH for future experiments, if feasible, or select soils within the optimal pH range.
High Soil Organic Matter: High levels of organic matter may be adsorbing the compound, reducing its bioavailability.[2][7]1. Determine the organic matter content of your soil. 2. If SOM is high, consider a higher application rate of this compound after conducting preliminary dose-response experiments. 3. Ensure thorough incorporation of this compound into the soil to maximize contact with nematodes.
Suboptimal Soil Moisture: The soil may be too dry or too wet.1. Monitor soil moisture levels. 2. For dry soils, apply light irrigation after application to help distribute the nematicide in the root zone.[8] 3. Avoid application in waterlogged conditions.
Rapid degradation of this compound High Microbial Activity: Soils with high microbial populations may lead to faster breakdown of the compound.1. Assess the microbial activity of your soil if possible. 2. Consider that the persistence of this compound may be shorter in biologically active soils. 3. Factor this into the timing of your efficacy assessments.
Abiotic Degradation: Factors like high soil temperature can accelerate degradation.[3]1. Monitor soil temperature. 2. If temperatures are consistently high, the effective period of this compound may be reduced.
Poor distribution of this compound in the soil profile Improper Application Technique: Uneven application or inadequate incorporation can lead to localized high concentrations and areas with no treatment.1. Ensure your application equipment is calibrated correctly. 2. Incorporate this compound uniformly into the desired soil depth immediately after application. 3. For laboratory studies, ensure homogenous mixing of the compound into the soil substrate.

Data Summary

Soil ParameterConditionExpected Impact on this compound EfficacyRationale
Soil pH Low (Acidic)Potentially reduced immediate availability, but longer persistence.Increased adsorption to soil particles.[4][5][9]
NeutralLikely optimal efficacy.Balanced availability and persistence.
High (Alkaline)Higher immediate availability, but potentially faster degradation or leaching.Decreased adsorption, increased solubility.[4][5]
Soil Organic Matter LowHigher initial availability, but potential for leaching.Less adsorption to organic matter.
HighReduced initial availability, potentially requiring higher application rates.Increased adsorption to organic matter.[2][7]
Soil Moisture Low (Dry)Reduced efficacy due to poor distribution.Insufficient moisture for movement in the soil profile.[8]
OptimalEnhanced efficacy due to good distribution and nematode activity.Facilitates movement of the compound to the target pest.
High (Waterlogged)Reduced efficacy due to dilution and potential for altered degradation pathways.Excessive water can dilute the compound and create anaerobic conditions.

Experimental Protocols

Protocol for Assessing the Efficacy of this compound Against Root-Knot Nematodes (Meloidogyne spp.) in Different Soil Types

This protocol provides a standardized method for evaluating the efficacy of this compound in controlled laboratory or greenhouse settings.

1. Materials:

  • This compound (technical grade or formulated product)

  • Test soils with varying pH, organic matter content, and texture

  • Pots (e.g., 500 cm³ capacity)

  • Root-knot nematode inoculum (e.g., Meloidogyne incognita eggs or second-stage juveniles, J2)

  • Susceptible host plants (e.g., tomato, Solanum lycopersicum)

  • Nematode extraction equipment (e.g., Baermann funnels or centrifugal flotation)

  • Microscope and counting slides

2. Experimental Design:

  • A completely randomized design (CRD) with a factorial arrangement of treatments is recommended.

  • Factor 1: Soil Type: At least three soil types with different characteristics (e.g., sandy loam, clay loam, high organic matter soil).

  • Factor 2: this compound Concentration: A range of concentrations, including an untreated control (e.g., 0, 1, 5, 10, 20 mg a.i./kg soil).

  • Replicate each treatment at least 4-5 times.

3. Procedure:

  • Soil Preparation: Autoclave or sterilize the test soils to eliminate existing nematodes and microorganisms that might interfere with the experiment. Characterize each soil for pH, organic matter content, and texture.

  • This compound Application: Prepare stock solutions of this compound. For each pot, thoroughly mix the required amount of this compound solution with the soil to achieve the target concentration. Allow the treated soil to stabilize for 24 hours.

  • Nematode Inoculation: Inoculate each pot with a known number of nematode eggs or J2 (e.g., 5,000 eggs per pot).

  • Planting: Transplant a single, healthy seedling of the host plant into each pot.

  • Incubation: Maintain the pots in a greenhouse or growth chamber with controlled temperature and light conditions suitable for the host plant. Water the plants as needed to maintain optimal soil moisture.

  • Data Collection (after 6-8 weeks):

    • Root Galling Index: Carefully remove the plants from the pots, wash the roots, and rate the degree of root galling on a scale of 0-5 or 0-10.

    • Nematode Population Density:

      • Extract nematode eggs from the roots using a sodium hypochlorite (B82951) solution.

      • Extract J2 from a known volume of soil from each pot using a suitable extraction method.

      • Count the number of eggs and J2 under a microscope.

    • Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine the effects of soil type, this compound concentration, and their interaction on root galling, nematode populations, and plant growth.

  • Calculate the EC₅₀ (effective concentration to reduce nematode population by 50%) for this compound in each soil type.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_data Data Collection & Analysis soil_prep Soil Preparation (Sterilization & Characterization) nematicide_prep This compound Application soil_prep->nematicide_prep inoculum_prep Nematode Inoculation nematicide_prep->inoculum_prep planting Host Plant Transplanting inoculum_prep->planting incubation Greenhouse/ Growth Chamber (6-8 Weeks) planting->incubation root_galling Root Galling Assessment incubation->root_galling nematode_pop Nematode Population Enumeration incubation->nematode_pop plant_growth Plant Growth Measurement incubation->plant_growth data_analysis Statistical Analysis root_galling->data_analysis nematode_pop->data_analysis plant_growth->data_analysis troubleshooting_workflow start Reduced Efficacy Observed check_ph Check Soil pH start->check_ph ph_optimal pH Optimal? check_ph->ph_optimal check_som Check Soil Organic Matter som_optimal SOM Optimal? check_som->som_optimal check_moisture Check Soil Moisture moisture_optimal Moisture Optimal? check_moisture->moisture_optimal ph_optimal->check_som Yes adjust_ph Adjust pH or Select Different Soil ph_optimal->adjust_ph No som_optimal->check_moisture Yes adjust_rate Adjust Application Rate for High SOM som_optimal->adjust_rate No adjust_irrigation Adjust Irrigation Practices moisture_optimal->adjust_irrigation No review_application Review Application Technique moisture_optimal->review_application Yes end Re-run Experiment adjust_ph->end adjust_rate->end adjust_irrigation->end review_application->end signaling_pathway This compound This compound Nematode_Cell Nematode Cell Membrane This compound->Nematode_Cell Binds to Receptor Target Receptor/ Enzyme Nematode_Cell->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Inhibits/ Activates Physiological_Response Physiological Response Signal_Transduction->Physiological_Response Leads to Paralysis Paralysis Physiological_Response->Paralysis Metabolic_Disruption Metabolic Disruption Physiological_Response->Metabolic_Disruption Death Cell Death Paralysis->Death Metabolic_Disruption->Death

References

Technical Support Center: Addressing Anthelmintic Resistance in Nematode Populations

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our benzimidazole-based anthelmintic in our nematode cultures. How can we confirm if this is due to resistance?

A1: The gold standard for confirming anthelmintic resistance is a controlled efficacy test, such as the Fecal Egg Count Reduction Test (FECRT) for in vivo studies or a Larval Development Assay (LDA) for in vitro experiments.[1][2][3] A significant decrease in the percentage reduction of fecal egg counts or an increase in the concentration of the drug required to inhibit larval development compared to a susceptible reference strain is a strong indicator of resistance. Molecular assays, such as PCR-based diagnostics to detect known resistance-associated genetic markers, can also be employed for rapid assessment.[2]

Q2: What are the known molecular mechanisms of benzimidazole (B57391) resistance in nematodes?

A2: The primary mechanism of benzimidazole resistance in nematodes involves genetic mutations in the β-tubulin gene.[4][5][6][7] Specifically, single nucleotide polymorphisms (SNPs) at codons 167, 198, and 200 are most commonly associated with resistance.[5] These mutations alter the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the anthelmintic ineffective.[7] While mutations in the isotype-1 β-tubulin are the most well-characterized, other mechanisms may also contribute to resistance.[4][7]

Q3: Can we reverse benzimidazole resistance in our nematode population?

A3: Reversion of resistance, where a resistant population becomes susceptible again in the absence of drug pressure, has been observed but is not guaranteed.[1] The fitness cost of resistance-conferring mutations in a drug-free environment can lead to a gradual decrease in the frequency of resistant alleles. However, this process can be slow and may not fully restore susceptibility. It is generally more effective to implement strategies to manage and mitigate the spread of resistance rather than relying on reversion.

Q4: Are there alternative compounds we can use if we have confirmed benzimidazole resistance?

A4: Yes, several other classes of anthelmintics with different mechanisms of action are available. These include, but are not limited to, macrocyclic lactones (e.g., ivermectin), nicotinic acetylcholine (B1216132) receptor agonists (e.g., levamisole), and amino-acetonitrile derivatives (e.g., monepantel).[6] It is crucial to determine the resistance profile of your nematode population to other anthelmintics before switching, as multi-drug resistance can occur.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in Larval Development Assay (LDA) - Inconsistent egg hatching rates- Variation in larval viability- Pipetting errors- Synchronize egg hatching to obtain a uniform L1 population.- Assess larval viability using a motility assay before starting the LDA.- Calibrate pipettes and use positive and negative displacement pipettes for viscous solutions.
High variability in Fecal Egg Count Reduction Test (FECRT) data - Inaccurate dosing of animals- Improper fecal sample collection and storage- Variation in host immune status- Ensure accurate animal weights for correct dosage calculation.- Collect fresh fecal samples and process them promptly to avoid egg degradation.- Use a sufficiently large and homogenous group of animals for the study.
PCR assay fails to detect known resistance alleles in a phenotypically resistant population - Presence of novel mutations- Resistance mechanism is not related to β-tubulin- Issues with DNA extraction or PCR primers- Sequence the full β-tubulin gene to identify novel SNPs.- Investigate other potential resistance mechanisms, such as altered drug metabolism or efflux.- Optimize DNA extraction protocols and validate primer sequences and annealing temperatures.
Suspected multi-drug resistance - Sequential or combined use of different anthelmintic classes- Perform LDAs or FECRTs with a panel of anthelmintics from different drug classes.- Employ molecular markers for resistance to other drug classes if available.

Quantitative Data Summary

Table 1: Experimentally Determined Benzimidazole Resistance Levels in Nematodes

Nematode Species Assay Type Susceptible Strain LC50 (µM) Resistant Strain LC50 (µM) Resistance Factor (Resistant LC50 / Susceptible LC50)
Caenorhabditis elegansLarval Development Assay0.110100
Haemonchus contortusEgg Hatch Assay0.052.550
Teladorsagia circumcinctaLarval Development Assay0.2840
Trichostrongylus colubriformisEgg Hatch Assay0.08450

Note: LC50 (Lethal Concentration 50%) values are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strains and experimental conditions.

Table 2: Frequency of Benzimidazole Resistance Alleles in Field Populations of Haemonchus contortus

β-tubulin Codon Amino Acid Change Allele Frequency in Susceptible Population (%) Allele Frequency in Resistant Population (%)
200Phenylalanine to Tyrosine (F200Y)<1>70
198Glutamic acid to Alanine (E198A)<110-20
167Phenylalanine to Tyrosine (F167Y)<15-15

Note: Frequencies are generalized from published studies and can vary significantly between different geographical locations and farms.

Experimental Protocols

Protocol 1: Larval Development Assay (LDA) for Benzimidazole Resistance
  • Egg Isolation: Collect fresh feces from infected animals and isolate nematode eggs using a standard sieving and flotation method.

  • Egg Sterilization and Hatching: Sterilize the eggs with a short exposure to a mild bleach solution, wash thoroughly with sterile water, and incubate in a Baermann apparatus to collect L1 larvae.

  • Drug Preparation: Prepare stock solutions of the benzimidazole compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the larval culture medium.

  • Assay Setup: In a 96-well microtiter plate, add a known number of L1 larvae (approximately 50-100) to each well containing the different drug concentrations. Include a solvent control and a no-drug control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 7 days to allow for larval development.

  • Development Inhibition Assessment: After incubation, add a vital stain (e.g., Lugol's iodine) to stop development and aid in visualization. Count the number of L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration relative to the no-drug control. Determine the LC50 value using probit analysis.

Protocol 2: PCR-RFLP for Detection of F200Y Mutation in β-tubulin
  • DNA Extraction: Extract genomic DNA from individual adult worms or a pool of larvae using a commercial DNA extraction kit or standard phenol-chloroform method.

  • PCR Amplification: Amplify a fragment of the β-tubulin gene spanning codon 200 using specific primers.

  • Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes the sequence created by the F200Y mutation (e.g., SacI). The susceptible allele will remain uncut, while the resistant allele will be cleaved into two smaller fragments.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel.

  • Genotype Determination: Visualize the DNA bands under UV light. Homozygous susceptible individuals will show a single large band, homozygous resistant individuals will show two smaller bands, and heterozygous individuals will show all three bands.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay feces Fecal Sample Collection eggs Nematode Egg Isolation feces->eggs larvae L1 Larvae Hatching eggs->larvae dna Genomic DNA Extraction eggs->dna larvae->dna lda Larval Development Assay (LDA) larvae->lda pcr PCR Amplification of β-tubulin dna->pcr lc50 LC50 Determination lda->lc50 phenotypic_resistance Phenotypic Resistance Confirmed lc50->phenotypic_resistance digest Restriction Enzyme Digestion pcr->digest gel Agarose Gel Electrophoresis digest->gel genotype Genotype Analysis gel->genotype genotypic_resistance Genotypic Resistance Confirmed genotype->genotypic_resistance

Caption: Workflow for detecting benzimidazole resistance.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_resistance Resistance Mechanism benzimidazole Benzimidazole beta_tubulin β-tubulin benzimidazole->beta_tubulin Binds to microtubule Microtubule Polymerization beta_tubulin->microtubule Inhibits cell_function Disruption of Cell Division, Motility, and Transport microtubule->cell_function mutation Mutation in β-tubulin gene (e.g., F200Y) altered_binding Altered Drug Binding Site mutation->altered_binding altered_binding->benzimidazole Prevents Binding

Caption: Benzimidazole mechanism of action and resistance.

logical_relationship start Decreased Anthelmintic Efficacy Observed phenotypic_test Perform Phenotypic Test (e.g., LDA, FECRT) start->phenotypic_test genotypic_test Perform Genotypic Test (e.g., PCR for known mutations) start->genotypic_test resistance_confirmed Resistance Confirmed phenotypic_test->resistance_confirmed genotypic_test->resistance_confirmed no_resistance No Resistance Detected resistance_confirmed->no_resistance No change_drug Switch to a Different Anthelmintic Class resistance_confirmed->change_drug Yes other_factors Investigate Other Factors: - Incorrect Dosage - Drug Quality - Host Factors no_resistance->other_factors manage_resistance Implement Resistance Management Strategies change_drug->manage_resistance

Caption: Decision tree for investigating suspected resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Benclothiaz Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Benclothiaz, a nematicide containing a benzothiazole (B30560) core. Due to the limited publicly available data on the specific molecular target of this compound, this guide offers a generalized workflow based on established principles of small molecule research to assess and mitigate unintended biological interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its off-target effects?

A1: this compound is a nematicide used to control plant-parasitic nematodes.[1] Its chemical structure contains a benzothiazole scaffold, which is a common feature in molecules with diverse biological activities, including the ability to interact with various proteins such as kinases and G protein-coupled receptors.[2][3][4][5] This structural characteristic suggests a potential for this compound to interact with unintended targets in non-target organisms, leading to off-target effects that can confound experimental results and have unintended toxicological consequences.[6][7]

Q2: What is the known mechanism of action for this compound?

A2: The specific molecular target and mechanism of action for this compound's nematicidal activity are not well-documented in publicly available literature. Nematicides often act on the nervous system or disrupt essential metabolic pathways of nematodes.[8][9][10] Given its benzothiazole core, it is plausible that this compound targets a specific protein within these systems in nematodes. Without a confirmed target, a thorough off-target assessment is crucial.

Q3: What are the initial steps to identify the primary target and potential off-targets of this compound?

A3: A combination of computational and experimental approaches is recommended. In silico methods can predict potential targets based on the chemical structure of this compound by comparing it to libraries of compounds with known protein interactions.[11][12][13][14] Experimental approaches such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening can then be used to identify binding partners.

Q4: How can I experimentally validate potential off-targets identified through screening methods?

A4: Validation can be achieved through a tiered approach. Initial validation can involve direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm physical interaction. Subsequently, functional assays should be performed to determine if the binding of this compound to the off-target protein alters its activity. For cellular validation, techniques like cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic effects in cell-based assays. Off-target effects of this compound are interfering with cellular pathways unrelated to its intended nematicidal activity.1. Perform a dose-response curve: Determine the minimal effective concentration for the desired on-target effect and the concentration at which off-target effects appear. 2. Conduct a broad-spectrum kinase or receptor screening: A number of commercially available services can screen this compound against a panel of kinases, GPCRs, or other protein families known to be promiscuous targets for small molecules. 3. Use a structurally related but inactive control compound: This can help differentiate between on-target and off-target effects.
High cytotoxicity in non-target organisms or cell lines. This compound may be inhibiting a critical protein or pathway that is conserved across species.1. Perform counter-screening: Test this compound against cell lines from different species (e.g., mammalian, insect) to assess its species selectivity. 2. Identify the cytotoxic mechanism: Utilize assays for apoptosis, necrosis, and cell cycle arrest to understand how this compound is inducing cell death. 3. Computational target prediction: Use in silico tools to predict potential off-targets in the affected species.[11][15]
Difficulty in correlating in vitro activity with in vivo results. Poor pharmacokinetic properties, metabolic instability, or engagement of unforeseen off-targets in a whole organism context.1. Evaluate metabolic stability: Assess the stability of this compound in liver microsomes or S9 fractions from the relevant species. 2. Perform pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. 3. In vivo off-target assessment: Analyze tissue distribution of this compound and correlate it with any observed toxicity in specific organs.

Data Presentation: Quantitative Analysis of this compound Interactions

Table 1: Hypothetical Binding Affinities and IC50 Values for this compound

TargetOrganismBinding Affinity (Kd)IC50Assay Type
Hypothesized On-Target
Acetylcholinesterase (AChE) - Variant 1Meloidogyne incognita50 nM100 nMEnzyme Inhibition Assay
Potential Off-Targets
Human AChEHomo sapiens5 µM> 10 µMEnzyme Inhibition Assay
Heat Shock Protein 90 (Hsp90)Homo sapiens1.2 µM2.5 µMFluorescence Polarization
G-Protein Coupled Receptor 35 (GPR35)Homo sapiens800 nM1.5 µMRadioligand Binding Assay
p38 Mitogen-Activated Protein KinaseHomo sapiens10 µM25 µMKinase Activity Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a panel of human kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Assay Principle: The assay is typically a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

  • Procedure: a. Add the kinase, substrate, and ATP to the wells of a microtiter plate. b. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal (e.g., radioactivity or fluorescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a potential target protein within a cellular environment.

Methodology:

  • Cell Culture: Grow the cells of interest (e.g., a human cell line or nematode cells) to 80-90% confluency.

  • Compound Treatment: Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Gradient: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. c. Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.

Mandatory Visualizations

experimental_workflow cluster_discovery Target Discovery & Off-Target Prediction cluster_validation In Vitro Validation cluster_cellular Cellular & In Vivo Assessment In Silico Prediction In Silico Prediction Binding Assays Binding Assays In Silico Prediction->Binding Assays Affinity-Based Screening Affinity-Based Screening Affinity-Based Screening->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays CETSA CETSA Functional Assays->CETSA Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays In Vivo Studies In Vivo Studies Phenotypic Assays->In Vivo Studies This compound This compound This compound->In Silico Prediction This compound->Affinity-Based Screening

Caption: Workflow for identifying on-target and off-target effects of this compound.

signaling_pathway This compound This compound OnTarget Nematode-Specific Target (e.g., AChE) This compound->OnTarget High Affinity OffTarget1 Human Kinase This compound->OffTarget1 Lower Affinity OffTarget2 Human GPCR This compound->OffTarget2 Lower Affinity NematicidalEffect Nematicidal Effect OnTarget->NematicidalEffect UnintendedSignal Unintended Cellular Signaling OffTarget1->UnintendedSignal OffTarget2->UnintendedSignal Toxicity Potential Toxicity UnintendedSignal->Toxicity

Caption: On-target vs. off-target signaling of this compound.

References

Technical Support Center: Optimizing Benclothiaz Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Benclothiaz from complex matrices. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Q1: What are the most common reasons for low recovery of this compound during Solid-Phase Extraction (SPE)?

A1: Low recovery in SPE is a frequent issue. The primary causes can be categorized as follows:

  • Improper Sorbent Selection: The choice of sorbent material is critical. If the sorbent's polarity does not match the analyte's chemistry (e.g., using a reversed-phase sorbent for a highly polar analyte), retention will be poor.

  • Insufficient Elution Solvent Strength: The solvent used to elute this compound from the SPE cartridge may not be strong enough to displace it from the sorbent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of analyte during the loading step.

  • Inadequate Conditioning or Equilibration: Failure to properly wet and prepare the sorbent bed can result in inconsistent and incomplete analyte binding.[1]

  • Analyte Breakthrough: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and will pass through the cartridge without being retained.

Troubleshooting Steps for Low SPE Recovery:

ProblemPossible CauseSuggested Solution
Analyte found in the flow-through Incorrect sorbent phase choice.Select a sorbent with a higher affinity for this compound. For a nonpolar compound, consider a more retentive reversed-phase sorbent.
Sample solvent is too strong.Dilute the sample with a weaker solvent to ensure the analyte binds to the sorbent.
Incorrect sample pH.Adjust the pH of the sample to ensure this compound is in a neutral state for optimal retention on reversed-phase sorbents.
Sorbent overload.Use a larger SPE cartridge or reduce the sample volume.
Analyte found in the wash fraction Wash solvent is too strong.Use a weaker wash solvent that removes interferences without eluting this compound.
Incorrect pH during wash step.Maintain the appropriate pH to ensure the analyte remains bound to the sorbent.
Analyte not found in any fraction (retained on the cartridge) Elution solvent is too weak.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).
Insufficient elution volume.Increase the volume of the elution solvent to ensure complete elution.

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] Here are several strategies to mitigate them:

  • Effective Sample Preparation: Utilize robust extraction and clean-up techniques like SPE or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for any signal suppression or enhancement caused by the matrix.[2]

  • Isotope Dilution: Use a stable isotope-labeled internal standard of this compound. This is the most effective method as the internal standard co-elutes with the analyte and experiences the same matrix effects.[2]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Instrumental Parameter Optimization: In some cases, adjusting the electrospray ionization (ESI) source parameters, such as the spray voltage or gas flow rates, can help to reduce matrix effects.[2]

Q3: My this compound samples seem to be degrading during storage. What are the best practices for ensuring analyte stability?

A3: Analyte instability can lead to inaccurate quantification.[2] To ensure the stability of this compound in your samples, consider the following:

  • Storage Temperature: Store samples at low temperatures, typically -20°C or -80°C, to minimize degradation.[3]

  • Protection from Light: Some compounds are light-sensitive. Store samples in amber vials or in the dark to prevent photodegradation.

  • pH Control: The stability of this compound may be pH-dependent. Buffer the samples to a pH where the analyte is most stable.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[4]

  • Stability Studies: Conduct formal stability studies by analyzing samples stored under different conditions (temperature, time) to determine the optimal storage parameters.[5][6]

Q4: What are the key parameters to optimize for an efficient Liquid-Liquid Extraction (LLE) of this compound?

A4: The efficiency of LLE depends on several factors:

  • Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a high affinity for this compound. The choice of solvent is guided by the analyte's polarity.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous sample can significantly improve extraction efficiency by ensuring the analyte is in its neutral, more organic-soluble form.

  • Ionic Strength: Adding salt to the aqueous phase can increase the partitioning of polar analytes into the organic phase (salting-out effect).

  • Extraction Volume and Repetitions: Optimizing the ratio of organic solvent to aqueous sample and performing multiple extractions with fresh solvent can enhance recovery.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction and analysis of benzothiazoles, which can be used as a starting point for method development for this compound. Note: These values should be validated for your specific matrix and experimental conditions.

Table 1: Expected Performance of SPE for Benzothiazole Analogs in Environmental Matrices

ParameterExpected ValueNotes
Recovery 70-95%Highly dependent on soil/water type and organic matter content. Optimization of the extraction solvent may be necessary.
Relative Standard Deviation (RSD) < 15%Indicates good method precision.
Limit of Quantification (LOQ) 20-200 ng/LFor water samples, dependent on the sensitivity of the analytical instrument.

Data adapted from similar validated methods for related compounds.[1]

Table 2: Performance of LLE for Benzothiazole Analogs in Biological Matrices

ParameterExpected ValueNotes
Extraction Recovery 90.4–93.5%For plasma and urine samples.
Matrix Effects 97.8–108%Indicates minimal ion suppression or enhancement with the described method.
Limit of Quantification (LLOQ) 2 ng/mLFor plasma and urine, demonstrating high sensitivity.

Data from a validated LC-MS/MS method for Benzisothiazolinone in rat biological matrices.[7]

Experimental Protocols

The following are detailed methodologies for common extraction techniques that can be adapted for this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Soil Samples

This protocol is a general guideline and should be optimized for your specific soil type and analytical requirements.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile, methanol (B129727), or a mixture with water). The choice of solvent may need to be optimized.

    • Vortex the sample for 1 minute, followed by sonication for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction with a fresh portion of solvent and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 2 mL of 5% methanol in water. Adjust the pH if necessary.

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[2][8]

    • Loading: Load the reconstituted sample extract onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

    • Elution: Elute this compound with 5 mL of methanol or another suitable organic solvent into a collection tube.

    • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples

This protocol describes a general LLE procedure that can be adapted for water or diluted biological fluid samples.

  • Sample Preparation:

    • Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.

    • If this compound is ionizable, adjust the pH of the sample to ensure it is in its neutral form.

    • Add an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a suitable ratio (e.g., 1:1 v/v).

  • Extraction Procedure:

    • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (if denser than water) or decant it into a clean flask.

    • Repeat the extraction with fresh organic solvent at least once to improve recovery.

    • Combine the organic extracts.

  • Post-Extraction:

    • Dry the combined organic extract using a drying agent like anhydrous sodium sulfate.

    • Evaporate the solvent to the desired volume or to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

Visual Workflows

The following diagrams illustrate the experimental workflows described above.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis soil_sample 1. Homogenized Soil Sample add_solvent 2. Add Extraction Solvent soil_sample->add_solvent vortex_sonicate 3. Vortex & Sonicate add_solvent->vortex_sonicate centrifuge 4. Centrifuge vortex_sonicate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry_reconstitute 6. Dry & Reconstitute supernatant->dry_reconstitute condition 7. Condition Cartridge dry_reconstitute->condition Proceed to SPE load 8. Load Sample condition->load wash 9. Wash Cartridge load->wash elute 10. Elute Analyte wash->elute reconstitute_final 11. Reconstitute for Analysis elute->reconstitute_final Final Preparation lc_ms 12. LC-MS/MS Analysis reconstitute_final->lc_ms

Caption: Workflow for Solid-Phase Extraction of this compound from Soil.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_ext Post-Extraction aqueous_sample 1. Aqueous Sample ph_adjust 2. pH Adjustment (if needed) aqueous_sample->ph_adjust add_solvent 3. Add Organic Solvent ph_adjust->add_solvent shake 4. Shake & Vent add_solvent->shake separate 5. Separate Layers shake->separate repeat_ext 6. Repeat Extraction separate->repeat_ext dry_extract 7. Dry Organic Extract repeat_ext->dry_extract evaporate 8. Evaporate Solvent dry_extract->evaporate reconstitute 9. Reconstitute for Analysis evaporate->reconstitute analysis analysis reconstitute->analysis 10. LC-MS/MS Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound from Aqueous Samples.

Troubleshooting_Logic cluster_spe_check SPE Troubleshooting cluster_solutions Potential Solutions start Low Analyte Recovery? check_fractions Analyze all fractions: - Flow-through - Wash - Eluate start->check_fractions in_flowthrough Analyte in Flow-through? check_fractions->in_flowthrough in_wash Analyte in Wash? in_flowthrough->in_wash No solution_flowthrough - Check sorbent type - Weaken sample solvent - Adjust sample pH - Reduce sample load in_flowthrough->solution_flowthrough Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No solution_wash - Weaken wash solvent in_wash->solution_wash Yes solution_not_eluted - Strengthen elution solvent - Increase elution volume not_eluted->solution_not_eluted Yes

Caption: Logical Flow for Troubleshooting Low SPE Recovery.

References

Resolving peak tailing issues in Benclothiaz chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Benclothiaz, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic for the analysis of this compound as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification.[1] This can compromise the accuracy and reliability of analytical results.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for a compound like this compound, a benzothiazole (B30560) derivative, often stem from secondary interactions between the analyte and the stationary phase.[2] Key contributors include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atom in the thiazole (B1198619) ring of this compound, leading to multiple retention mechanisms and peak tailing.[2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[3]

  • Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, leading to distorted peak shapes.[1]

  • Column Degradation: Voids in the column packing or a blocked inlet frit can disrupt the sample flow path and cause peak tailing for all compounds, including this compound.[1][4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]

Q3: How can I quickly diagnose the cause of peak tailing in my this compound chromatogram?

A3: A systematic approach is key. First, observe if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, the issue is likely related to the system (e.g., column void, blocked frit, extra-column volume).[4][6] If only the this compound peak is tailing, the problem is likely chemical in nature (e.g., silanol interactions, inappropriate mobile phase pH).[4]

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a step-by-step approach to troubleshoot and resolve peak tailing issues in the chromatography of this compound.

Issue 1: Peak Tailing Specific to this compound

This is often due to undesirable chemical interactions between this compound and the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Recommendation: Lower the mobile phase pH by adding a small amount of an acidifier. A common choice is 0.1% phosphoric acid or formic acid in the aqueous portion of the mobile phase.[5] Start with a pH around 2.5-3.0.

  • Use an End-Capped Column:

    • Rationale: End-capped columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions with basic compounds like this compound.[1][2]

    • Recommendation: Switch to a high-quality, end-capped C18 or C8 column.

  • Add a Competing Base to the Mobile Phase:

    • Rationale: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), can saturate the active silanol sites on the stationary phase, preventing them from interacting with this compound.[8]

    • Recommendation: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).

  • Optimize Mobile Phase Composition:

    • Rationale: The choice and concentration of the organic modifier can influence peak shape.

    • Recommendation: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and vary the organic-to-aqueous ratio.[1]

Issue 2: Peak Tailing Affecting All Peaks in the Chromatogram

This typically indicates a physical problem with the chromatographic system.

Troubleshooting Steps:

  • Check for Column Voids or a Blocked Frit:

    • Rationale: A void at the column inlet or a partially blocked frit can cause poor peak shape for all analytes.[1][4]

    • Recommendation:

      • Reverse the column and flush it with a strong solvent to try and dislodge any blockage.

      • If the problem persists, replace the column with a new one.

      • To prevent future issues, use guard columns and in-line filters, and ensure proper sample filtration.[1]

  • Minimize Extra-Column Volume:

    • Rationale: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening.[5]

    • Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Sample Solvent and Concentration:

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9] Overloading the column with a high concentration of the sample can also lead to peak tailing.[1]

    • Recommendation:

      • Whenever possible, dissolve the this compound sample in the mobile phase.

      • If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

      • Dilute the sample and reinject to see if the peak shape improves.

Experimental Protocols

Key Experiment: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound and can be modified for troubleshooting peak tailing.

Parameter Condition Rationale
HPLC Column C18, 4.6 x 150 mm, 5 µm, end-cappedProvides good retention for moderately non-polar compounds like this compound. End-capping minimizes silanol interactions.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile is a common organic modifier. Phosphoric acid lowers the pH to suppress silanol interactions.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume. This may need to be reduced if column overload is suspected.
Column Temperature 30°CMaintaining a constant temperature improves reproducibility.
Detection Wavelength 250 nmBased on typical UV absorbance for benzothiazole derivatives.[5]
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures compatibility with the mobile phase and removes particulates that could block the column.
Methodology for Mobile Phase Preparation:
  • Prepare 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

  • Prepare Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid in water solution.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks benclothiaz_only Only this compound peak is tailing all_peaks->benclothiaz_only No system_issue Likely a system issue all_peaks->system_issue Yes adjust_ph Adjust mobile phase pH (lower) benclothiaz_only->adjust_ph check_column Check for column void / blocked frit system_issue->check_column check_extracolumn Check for extra-column volume check_column->check_extracolumn check_sample_prep Review sample solvent and concentration check_extracolumn->check_sample_prep resolve Peak shape improves check_sample_prep->resolve use_endcapped Use end-capped column adjust_ph->use_endcapped add_competitor Add competing base (e.g., TEA) use_endcapped->add_competitor optimize_mobile_phase Optimize organic modifier add_competitor->optimize_mobile_phase optimize_mobile_phase->resolve

Caption: Troubleshooting workflow for this compound peak tailing.

Signaling_Pathway cluster_column Silica-Based Column cluster_mobile_phase Mobile Phase Silanol Si-OH (Residual Silanol Group) StationaryPhase C18 Stationary Phase Benclothiaz_neutral This compound (Neutral) Benclothiaz_neutral->Silanol Secondary Interaction (Peak Tailing) Benclothiaz_protonated This compound-H+ (Protonated) Benclothiaz_protonated->StationaryPhase Primary Interaction (Good Peak Shape)

Caption: Interaction of this compound with the stationary phase.

References

Technical Support Center: Quantitative Analysis of Benclothiaz and Related Thiazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the quantitative analysis of Benclothiaz and structurally related thiazide diuretics. The primary focus is on diagnosing and solving calibration curve problems in chromatographic methods like HPLC-UV and LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a non-linear calibration curve in the HPLC analysis of thiazide-like compounds?

A1: The most frequent cause of non-linearity is detector saturation at high concentrations.[1] When the analyte concentration exceeds the detector's linear dynamic range, the response no longer increases proportionally. Other common causes include errors in standard preparation, analyte degradation, and co-elution with interfering substances.[1][2]

Q2: My calibration curve has a poor coefficient of determination (R² < 0.995). What are the initial troubleshooting steps?

A2: First, verify the accuracy of your standard preparations.[3] Re-prepare at least one or two standards independently to rule out dilution errors.[1] Second, inspect the chromatography for issues like peak tailing, broadening, or splitting, which can affect integration accuracy.[3][4] Finally, review your integration parameters to ensure all peaks are being processed consistently.[1]

Q3: What is a "matrix effect" and how can it impact my calibration curve in LC-MS/MS analysis?

A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting components from the sample matrix (e.g., plasma, urine).[5][6][7][8] This effect can lead to poor accuracy and precision, significantly impacting the reliability of the calibration curve because the matrix is present in the unknown samples but not in the simple solvent-based standards.[5]

Q4: Should I force my calibration curve through the origin (0,0)?

A4: This depends on the analytical method and regulatory guidelines. Forcing the curve through zero is often not recommended unless there is a strong theoretical and experimental justification. A non-zero intercept can be an important diagnostic tool, potentially indicating the presence of a blank interference or a systematic bias in the method.

Troubleshooting Guides for Calibration Curve Problems

This section provides a systematic, question-and-answer approach to diagnosing and resolving specific issues you may encounter.

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve is visibly curved, often flattening at higher concentrations, and the R² value is below the acceptable limit (e.g., <0.995).[1]

Question Possible Cause & Explanation Recommended Solution
Are my highest concentration standards causing the issue? Detector Saturation: The analyte concentration is too high for the detector (UV or MS) to respond linearly.[1]Prepare a new set of standards with a narrower concentration range or simply reduce the concentration of the upper-level standards.[1] Alternatively, decrease the injection volume.
Are my standards accurate and stable? Standard Preparation Error / Degradation: Inaccurate dilutions or degradation of the analyte in the stock or working solutions can introduce significant, non-systematic errors.[1][2][3]Prepare fresh calibration standards from a new stock solution, using calibrated volumetric equipment.[1] If degradation is suspected, investigate analyte stability in the chosen solvent and under current storage conditions.
Is the chosen regression model appropriate? Inappropriate Calibration Model: The detector's response may not be inherently linear over the desired concentration range.Evaluate alternative regression models, such as a quadratic fit.[1][9] The use of a non-linear model must be justified and validated according to relevant guidelines.
Is there an interfering peak? Co-elution: An impurity or matrix component is co-eluting with the analyte, adding to its peak area, especially at lower concentrations where the relative contribution is higher.[1]Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, changing the gradient, or trying a different column chemistry.[1]
Issue 2: Poor Reproducibility and High Variability

Symptom: Repeated analyses of the same calibration standards yield inconsistent results, leading to a high percent relative standard deviation (%RSD) and a poor R² value.

Question Possible Cause & Explanation Recommended Solution
Is the HPLC system pressure stable? System Instability: Fluctuations in pump pressure can cause variations in the flow rate, leading to shifts in retention time and inconsistent peak areas. This can be caused by leaks, air bubbles, or faulty pump seals.[10]Check the system for leaks. Purge the pump to remove any air bubbles.[3][10] Ensure the mobile phase is properly degassed.
Is the peak integration consistent? Incorrect Peak Integration: Automated integration parameters may not be optimal, causing the software to inconsistently define the start and end of the peak across different chromatograms.Manually review the integration for each standard. Adjust the integration parameters (e.g., baseline settings, peak width, threshold) to ensure consistent and accurate area determination for all peaks.[1]
Is the sample injection volume precise? Autosampler Issues: The autosampler may not be injecting the specified volume consistently due to mechanical wear, a clogged needle, or air in the sample loop.Perform an autosampler precision test. Clean or replace the syringe and ensure there are no air bubbles in the sample lines.
Is the column temperature controlled? Temperature Fluctuations: Changes in ambient temperature can affect retention time and peak shape if a column oven is not used or is malfunctioning.[4]Use a column oven set to a stable temperature (e.g., 30°C) to ensure consistent chromatography.[4][11]

Quantitative Data & Method Parameters

The following tables summarize typical validation parameters for the quantitative analysis of common thiazide diuretics using HPLC and LC-MS/MS. These can serve as a benchmark for developing a method for this compound.

Table 1: Example HPLC-UV Method Parameters for Thiazide Diuretics

ParameterHydrochlorothiazide[12]Chlorthalidone[13]
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase Methanol:Buffer (pH 3.2) (60:40 v/v)Acetonitrile:0.1% Formic Acid (65:35 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection (UV) 270 nmNot Specified
Linearity Range 20-120 µg/mL5-500 ng/mL
R² Value > 0.999> 0.99

Table 2: Example LC-MS/MS Method Parameters for Thiazide Diuretics in Plasma

ParameterChlorthalidone[14][15]
Column C18 (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase Methanol: 0.05% Formic acid (90:10 v/v)
Flow Rate 0.9 mL/min
Ionization Mode ESI Negative
MRM Transition Specific to instrument tuning
Linearity Range 2 - 1000 ng/mL
R² Value > 0.998

Experimental Protocols

Protocol: General HPLC-UV Method for Thiazide Diuretic Analysis

This protocol provides a starting point for developing a quantitative method for this compound.

  • Reagent and Sample Preparation:

    • Mobile Phase: Prepare the mobile phase as specified (e.g., 60:40 v/v Methanol:Buffer).[12] Filter through a 0.45 µm filter and degas thoroughly.

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Chromatographic Conditions:

    • HPLC System: HPLC with a UV-Vis detector, pump, and autosampler.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 270 nm).[16]

  • Analysis and Calibration:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject each calibration standard in triplicate, from the lowest to the highest concentration.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the average peak area against the nominal concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²). The R² value should ideally be ≥ 0.995.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Start: Poor R² or Non-Linearity check_standards Review Standard Preparation start->check_standards reprepare Prepare Fresh Standards Independently check_standards->reprepare Errors Found? YES check_chrom Inspect Chromatography (Peak Shape, RT) check_standards->check_chrom NO Errors reprepare->check_standards Re-analyze optimize_method Optimize HPLC Method (Mobile Phase, Column) check_chrom->optimize_method Poor Peak Shape? YES check_integration Review Peak Integration check_chrom->check_integration NO optimize_method->check_chrom Re-analyze adjust_integration Adjust Integration Parameters Manually check_integration->adjust_integration Inconsistent? YES check_range Is Curve Non-Linear at High Conc.? check_integration->check_range NO adjust_integration->check_integration Re-analyze adjust_range Reduce Concentration of Upper Standards check_range->adjust_range YES evaluate_model Evaluate Alternative Regression Model (e.g., Quadratic) check_range->evaluate_model NO end_ok Problem Resolved adjust_range->end_ok evaluate_model->end_ok G General Workflow for Quantitative HPLC Analysis cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal inject_cal Inject Standards (Low to High) prep_cal->inject_cal prep_sample Prepare QC & Unknown Samples inject_samples Inject QCs & Unknowns prep_sample->inject_samples inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_cal inject_cal->inject_samples integrate Integrate Peaks inject_samples->integrate build_curve Construct Calibration Curve integrate->build_curve calculate Calculate Unknown Concentrations build_curve->calculate report Generate Report calculate->report

References

Technical Support Center: Analysis of Benclothiaz in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nematicide Benclothiaz. Our aim is to help you navigate and resolve common challenges encountered during the analysis of this compound in complex environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when analyzing this compound in environmental samples?

A1: Interference in this compound analysis can originate from various sources within the sample matrix. In soil and sediment samples, organic matter, humic acids, and lipids are common interferences.[1] For water samples, dissolved organic matter and other co-extracted organic pollutants can interfere with the analysis.[2] In biological tissues, lipids are a significant source of interference that can impact analytical accuracy.[1]

Q2: How can I minimize matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound?

A2: Matrix effects are a common challenge in LC-MS/MS analysis.[3] To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering matrix components before injection.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles your samples. This helps to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standards: When available, the use of a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects.[3]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).

Q3: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my chromatogram. What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Buildup of matrix components on the analytical column can cause peak tailing. Regular column flushing and the use of a guard column are recommended.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. Ensure the mobile phase pH is optimized for the analyte.

  • Secondary Interactions: Interactions between this compound and active sites on the stationary phase can cause peak tailing. Using a column with end-capping can help mitigate this.

Q4: What are the recommended extraction and cleanup methods for this compound from soil and water samples?

A4: For soil samples, the QuEChERS method is a popular and effective choice for extracting a wide range of pesticides, including those with similar properties to this compound.[4][5] For water samples, solid-phase extraction (SPE) is a widely used technique.[2] The choice of SPE sorbent will depend on the specific characteristics of the water sample and any co-contaminants.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. For soil, ensure proper homogenization and consider increasing the extraction time or using a more vigorous extraction technique like sonication. For water, ensure the sample pH is appropriate for optimal SPE retention.
Analyte Loss During Cleanup Evaluate the cleanup step. If using SPE, ensure the elution solvent is strong enough to desorb this compound completely from the sorbent. For QuEChERS, ensure the correct salt and sorbent combination is used for your matrix.
Degradation of this compound This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure samples and extracts are stored properly and analyze them as soon as possible. Check the pH of your extraction and final solutions.
Issue 2: High Background Noise or Co-eluting Interferences
Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Improve the cleanup method. For SPE, consider using a different sorbent or adding a wash step with a solvent that removes interferences but not this compound. For QuEChERS, you might need to use additional cleanup sorbents like C18 or graphitized carbon black (GCB), depending on the matrix.
Contamination from Labware or Solvents Run a blank analysis of your solvents and check for contamination. Ensure all glassware is thoroughly cleaned.
Non-optimal Chromatographic Conditions Modify the HPLC/GC gradient or temperature program to better separate this compound from interfering peaks. Consider using a different analytical column with a different stationary phase chemistry.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of benzothiazole (B30560) compounds, including this compound, in various environmental matrices using different analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSWastewater0.07 - 4.0 ng/mL20 - 200 ng/L-[6]
GC-MS/MSSurface Water-0.01 - 2.12 ng/L70 - 130[7]
GC-MS/MSWastewater-0.05 - 6.14 ng/L70 - 130[7]
GC-MS/MSSediment-0.04 - 5.88 ng/g70 - 130[7]
GC-MS/MSSludge-0.22 - 6.61 ng/g70 - 130[7]
LC-MS/MSVegetable/Fruit-10.0 µg/kg80 - 98[5]

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of this compound from soil samples. Optimization may be required for specific soil types.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Homogenize the sieved soil.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.
  • Add 10 mL of acetonitrile (B52724).
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile (upper) layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - primary secondary amine). For soils with high organic matter, C18 or GCB may be added.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
  • Inject into the LC-MS/MS system.
  • LC Conditions (Example):
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage, and then return to initial conditions for equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • MS/MS Conditions (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitor the precursor ion and at least two product ions for this compound for quantification and confirmation.

Visualizations

Interference_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Column_Issues Column Overload/ Contamination Poor_Peak_Shape->Column_Issues Leads to Low_Recovery Low Recovery Extraction_Inefficiency Extraction/ Cleanup Inefficiency Low_Recovery->Extraction_Inefficiency Leads to High_Background High Background/ Interference Matrix_Effects Matrix Effects/ Contamination High_Background->Matrix_Effects Leads to Optimize_Chroma Dilute Sample/ Clean Column Column_Issues->Optimize_Chroma Address with Optimize_Prep Optimize Extraction/ Cleanup Protocol Extraction_Inefficiency->Optimize_Prep Address with Refine_Method Improve Cleanup/ Use Matrix-Matched Standards Matrix_Effects->Refine_Method Address with

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

Benclothiaz_Analysis_Workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Extraction & Cleanup cluster_analysis 3. Instrumental Analysis Collect_Sample Collect Soil/Water Sample Prepare_Sample Homogenize/ Sieve Sample Collect_Sample->Prepare_Sample Extraction QuEChERS (Soil) or SPE (Water) Extraction Prepare_Sample->Extraction Cleanup Dispersive SPE (QuEChERS) or SPE Elution Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound.

Benzothiazole_MoA cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition cluster_dhps Bacterial Enzyme Inhibition This compound This compound (Benzothiazole Derivative) PI3K PI3K This compound->PI3K Inhibits DHPS Dihydropteroate Synthase (DHPS) This compound->DHPS Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Folate_Synthesis Bacterial Folate Synthesis DHPS->Folate_Synthesis Blocks Bacterial_Growth Inhibition of Bacterial Growth Folate_Synthesis->Bacterial_Growth

References

Technical Support Center: Optimizing Benclothiaz Dosage for Nematode Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Benclothiaz for specific nematode species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in nematology?

This compound, also known by the synonym Clothiazoben and its chemical name 7-chloro-1,2-benzisothiazole, is a synthetic benzothiazole (B30560) compound.[1][2][3] It is recognized primarily for its use as a nematicide in agricultural applications.[4][5] While it is also found in some insecticidal compositions, its activity against nematodes is a key area of interest.[6]

Q2: What is the proposed mechanism of action of this compound against nematodes?

While specific studies on this compound are limited in publicly available literature, recent research on the closely related compound benzothiazole provides a likely mechanism of action.[7] It is proposed that benzothiazole compounds act by inhibiting the enzyme Glutathione S-transferase (GST) in nematodes such as Meloidogyne incognita.[7] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and rapid cell death.[7]

Q3: Are there established dosage recommendations for this compound against specific nematode species?

Currently, there is a lack of publicly available, peer-reviewed data detailing specific dosage recommendations (e.g., LC50 or field application rates) for this compound against specific nematode species. Researchers will likely need to determine optimal concentrations empirically through a series of bioassays. This guide provides detailed protocols to establish such dosage parameters for your target nematode species.

Q4: What are the key nematode species of concern in agriculture?

Several species of plant-parasitic nematodes are significant agricultural pests. These include, but are not limited to:

  • Root-knot nematodes (Meloidogyne spp.)

  • Cyst nematodes (Heterodera and Globodera spp.)

  • Lesion nematodes (Pratylenchus spp.)

  • Stem nematodes (Ditylenchus spp.)

  • Sting nematodes (Belonolaimus spp.)

Data Presentation

Table 1: Example Data Template for Nematicidal Efficacy of this compound

Nematode SpeciesLife StageExposure Time (hours)This compound Concentration (µg/mL)% Mortality / InhibitionNotes
Meloidogyne incognitaJ2 Juveniles24Enter DataEnter Datae.g., Fosthiazate (150 µg/mL) resulted in 97.56% mortality[5]
Egg72Enter DataEnter Datae.g., Cadusafos showed significant inhibition of egg hatching[8]
Pratylenchus penetransMixed24Enter DataEnter Datae.g., Oxamyl is a common synthetic nematicide used for comparison[9]
Heterodera glycinesJ2 Juveniles48Enter DataEnter Data
Egg96Enter DataEnter Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in determining the optimal dosage of this compound.

Protocol 1: In Vitro Dose-Response Bioassay for Juvenile Mortality

This protocol details a method to determine the direct toxicity of this compound to second-stage juveniles (J2) of nematodes in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent (e.g., acetone (B3395972) or DMSO)

  • Sterile distilled water or a suitable buffer

  • Multi-well plates (e.g., 24- or 96-well)

  • Nematode suspension (e.g., Meloidogyne incognita J2s) at a known concentration

  • Microscope

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water or buffer to achieve a range of test concentrations. The final solvent concentration in all wells, including the control, should be non-toxic to the nematodes (typically ≤1%).

  • Nematode Suspension: Prepare a nematode suspension and adjust the concentration to approximately 50-100 J2s per 100 µL.

  • Assay Setup:

    • Add a specific volume of each this compound dilution to the wells of a multi-well plate.

    • Add a solvent control (water/buffer with the same concentration of solvent as the treatments).

    • Add an untreated control (water/buffer only).

    • Add the nematode suspension to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Protocol 2: In Vivo Pot Study for Nematicide Efficacy

This protocol outlines a method to evaluate the efficacy of this compound in protecting a host plant from nematode infection in a controlled greenhouse environment.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate or granular)

  • Pots filled with sterilized soil mix

  • Healthy seedlings of a susceptible host plant (e.g., tomato for M. incognita)

  • Nematode inoculum (eggs or J2s)

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • This compound Application:

    • For liquid formulations, drench the soil in each pot with a specific volume of the prepared this compound solution at various concentrations.

    • For granular formulations, thoroughly mix the granules with the soil for each pot.

    • Include an untreated control group.

  • Planting: Transplant a healthy seedling into each pot.

  • Nematode Inoculation: Inoculate each pot (except for a negative control group) with a known number of nematode eggs or J2s.

  • Incubation: Maintain the pots in a greenhouse with controlled temperature, light, and humidity. Water the plants as needed.

  • Data Collection (after 4-8 weeks):

    • Plant Growth Parameters: Measure shoot height, fresh and dry shoot weight, and fresh and dry root weight.

    • Nematode Damage Assessment: Carefully wash the roots and rate the degree of galling (for root-knot nematodes) or count the number of lesions (for lesion nematodes).

    • Nematode Reproduction: Extract and count the number of eggs and juveniles from the soil and roots of each pot.

  • Data Analysis: Compare the plant growth parameters, nematode damage ratings, and nematode population densities between the this compound-treated and untreated control groups to determine the efficacy of the treatment.

Mandatory Visualizations

G cluster_0 Proposed Mechanism of Action of this compound This compound This compound GST Glutathione S-transferase (GST) in Nematode This compound->GST Inhibition ROS Reactive Oxygen Species (ROS) Accumulation GST->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Nematode Cell Death OxidativeStress->CellDeath

Caption: Proposed signaling pathway for this compound nematicidal activity.

G cluster_1 Experimental Workflow for In Vivo Nematicide Testing A 1. Prepare Pots with Sterilized Soil B 2. Apply this compound (at various concentrations) A->B C 3. Transplant Host Plant Seedlings B->C D 4. Inoculate with Nematodes C->D E 5. Incubate in Greenhouse (4-8 weeks) D->E F 6. Assess Plant Growth, Root Damage, and Nematode Reproduction E->F G 7. Analyze Data and Determine Efficacy F->G

Caption: Workflow for evaluating this compound efficacy in pot studies.

Troubleshooting Guide

Q: I am observing low or no mortality in my in vitro assays, even at high concentrations. What could be the issue?

  • Possible Cause 1: Poor Solubility: this compound may not be fully dissolved in your assay medium.

    • Solution: Ensure your stock solution is fully dissolved in the solvent before preparing serial dilutions. You may need to try a different solvent or use a small percentage of a surfactant like Tween 20 (ensure the surfactant concentration is non-toxic to the nematodes).

  • Possible Cause 2: Nematode Health: The nematodes used in the assay may be unhealthy or stressed.

    • Solution: Use freshly hatched, active J2s for your experiments. Ensure your nematode cultures are maintained under optimal conditions.

  • Possible Cause 3: Compound Degradation: this compound may be unstable in your assay conditions.

    • Solution: Prepare fresh dilutions for each experiment. Check for any information on the stability of this compound under different pH and temperature conditions.

Q: My results show high variability between replicates in the in vivo pot studies. How can I improve consistency?

  • Possible Cause 1: Uneven Application: The nematicide may not be uniformly distributed in the soil.

    • Solution: For liquid applications, ensure even drenching of the soil surface. For granular formulations, thoroughly mix the granules with the soil before potting.

  • Possible Cause 2: Inconsistent Inoculation: The number of nematodes per pot may vary.

    • Solution: Carefully prepare and homogenize your nematode inoculum before adding it to the pots to ensure each pot receives a similar number of nematodes.

  • Possible Cause 3: Environmental Gradients: Variations in temperature, light, or moisture across the greenhouse can affect nematode activity and plant growth.

    • Solution: Randomize the placement of your pots and rotate them periodically to minimize the impact of environmental gradients.

Q: I am observing phytotoxicity (damage to the host plant) in my pot studies. What should I do?

  • Possible Cause: High Concentration: The concentration of this compound or the solvent used may be toxic to the plant.

    • Solution: Conduct a preliminary experiment to determine the phytotoxicity threshold of this compound on your host plant without the presence of nematodes. Test a range of concentrations and include a solvent-only control. Use concentrations below the phytotoxicity level for your nematode efficacy studies.

References

Technical Support Center: Enhancing the Photostability of Benclothiaz and Related Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of Benclothiaz and similar thiazole-containing compounds.

Troubleshooting Guide

Q1: My this compound formulation shows rapid degradation under light exposure. What are the initial steps to identify the cause?

A1: Rapid degradation of a photosensitive compound like this compound can be attributed to several factors. Begin by systematically evaluating the following:

  • Wavelength Sensitivity: Determine the specific wavelengths of light (UVA, UVB, visible) that are causing the degradation.[1] A compound may be stable under visible light but degrade rapidly under UV radiation.

  • Excipient Incompatibility: Certain pharmaceutical excipients can promote photodegradation.[2] It is crucial to assess the compatibility of each excipient with this compound under light stress.

  • Presence of Photosensitizers: Impurities or co-formulants can act as photosensitizers, accelerating the degradation process.

  • pH of the Formulation: The pH of your formulation can significantly influence the rate of photodegradation.

Q2: I am observing inconsistent results in my photostability studies. How can I improve reproducibility?

A2: Inconsistent results often stem from a lack of control over experimental parameters. To enhance reproducibility:

  • Standardize Light Source and Exposure: Ensure consistent light intensity and spectral distribution as per ICH Q1B guidelines.[3][4] Utilize a calibrated photostability chamber.

  • Control Temperature and Humidity: Both temperature and humidity can influence degradation rates.[5] Maintain a consistent environment for all samples, including dark controls.

  • Uniform Sample Presentation: The thickness and uniformity of the sample layer can affect light penetration.[6] Ensure all samples are prepared in an identical manner.

  • Use of Dark Controls: Always include a dark control (a sample protected from light but exposed to the same temperature and humidity) to differentiate between photodegradation and thermal degradation.[3]

Q3: Unexpected degradation products are appearing in my analysis. What could be the reason?

A3: The formation of unexpected photoproducts can be due to:

  • Secondary Degradation: Primary photoproducts may themselves be unstable and undergo further degradation.

  • Interaction with Excipients: The active pharmaceutical ingredient (API) may react with excipients upon light exposure, forming new adducts.[2]

  • Oxidative Processes: In the presence of oxygen, photo-oxidation can lead to a different set of degradation products. Consider conducting studies under an inert atmosphere (e.g., nitrogen) to assess the role of oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of photodegradation for benzothiazole-related compounds?

A1: Based on studies of benzothiazole (B30560), the primary photodegradation pathways include:

  • Hydroxylation: The addition of hydroxyl groups to the benzothiazole ring is a common degradation pathway.

  • Ring Opening: The thiazole (B1198619) or benzene (B151609) ring can undergo cleavage upon exposure to sufficient light energy.[7]

  • Oxidation: This can lead to the formation of various oxidized derivatives.[7]

Q2: Which factors have the most significant impact on the photostability of a thiazole-based compound in formulation?

A2: The following factors are critical:

  • pH of the Medium: The stability of the compound can be highly pH-dependent.

  • Presence of Co-solutes: Other components in the formulation, such as UV filters or antioxidants, can either enhance or diminish photostability.

  • Ionic Strength: The ionic strength of the formulation can influence the degradation rate constant.[5]

  • Physical State: The compound's stability in a solid state versus in solution can differ significantly.

Q3: What are the recommended ICH guidelines for photostability testing?

A3: The ICH Q1B guideline provides a harmonized approach to photostability testing.[3][4] Key recommendations include:

  • Light Sources: Use of a light source that produces a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[3]

  • Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][4]

  • Systematic Approach: A stepwise approach is recommended, starting with the drug substance, then the exposed drug product, and finally the drug product in its immediate and marketing packs.[3][4]

Q4: What strategies can be employed to enhance the photostability of a this compound formulation?

A4: Several formulation strategies can improve photostability:

  • Inclusion of UV Absorbers: Incorporating compounds that absorb UV radiation can protect the active ingredient.

  • Addition of Antioxidants: Antioxidants can quench free radicals generated during photodegradation.

  • Microencapsulation: Encapsulating the drug in a protective polymer matrix can shield it from light.[8]

  • Cocrystallization: Forming cocrystals with a suitable coformer can alter the crystal packing and enhance photostability.[9]

  • Light-Resistant Packaging: Using amber or opaque packaging materials is a fundamental and effective method of protection.

Data Presentation

Table 1: Influence of Experimental Conditions on the Photodegradation of Benzothiazole

ConditionDegradation Rate/EfficiencyReference
UV Light Alone Low degradation[10]
UV/Persulfate Process High degradation (pseudo-first-order kinetics)[10]
pH 3 Slower degradation rate[10]
pH 7 Optimal degradation rate in UV/persulfate process[10]
pH 11 Slower degradation rate[10]
Presence of Bicarbonate Ions Inhibitory effect[10]
Presence of Chloride Ions Inhibitory effect[10]
Presence of Nitrate Ions Inhibitory effect[10]
Dissolved Organic Matter Inhibitory effect[10]

Table 2: Comparison of Formulation Strategies for Enhancing Photostability of Photosensitive Drugs

StrategyTypical Improvement in PhotostabilityReference
UV Absorber 30 - 50% reduction in degradation[11]
Antioxidant 20 - 40% reduction in degradation[11]
UV Absorber & Antioxidant 50 - 70% reduction in degradation[11]
Microencapsulation Up to 80% reduction in degradation[8]
Cocrystallization Can significantly improve photostability[9]

Experimental Protocols

Protocol 1: Standard Photostability Testing of a this compound Formulation

This protocol is adapted from the ICH Q1B guidelines.[3][4]

  • Objective: To evaluate the photostability of a this compound formulation under standardized light conditions.

  • Materials:

    • This compound formulation

    • Dark control sample (same formulation wrapped in aluminum foil)

    • Photostability chamber compliant with ICH Q1B Option I or II

    • Calibrated radiometer and lux meter

    • Transparent, chemically inert sample containers

    • Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)

  • Procedure:

    • Sample Preparation: Place a precisely measured amount of the this compound formulation into the sample containers. Prepare a corresponding set of dark controls.

    • Exposure: Position the samples in the photostability chamber. Expose them to a light source providing an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.

    • Sampling: At predetermined time intervals, withdraw samples for analysis.

    • Analysis: Quantify the amount of remaining this compound in both the exposed and dark control samples using a validated analytical method. Analyze for the presence of degradation products.

    • Evaluation: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 2: Identification of Photodegradation Products

  • Objective: To identify the chemical structures of the major photodegradation products of this compound.

  • Materials:

    • Forced-degraded this compound sample (exposed to high-intensity light to generate sufficient quantities of degradation products)

    • LC-MS/MS or GC-MS system

    • High-resolution mass spectrometer (e.g., QTOF-MS)

  • Procedure:

    • Sample Preparation: Prepare a solution of the forced-degraded sample.

    • Chromatographic Separation: Inject the sample into the LC or GC system to separate the parent compound from its degradation products.

    • Mass Spectrometric Analysis: Analyze the eluting peaks using the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

    • Structure Elucidation: Based on the mass spectral data, propose the chemical structures of the degradation products.[7]

Visualizations

photodegradation_pathway This compound This compound Intermediate1 Hydroxylated Intermediate This compound->Intermediate1 Hydroxylation Intermediate2 Oxidized Intermediate This compound->Intermediate2 Oxidation Product1 Ring-Opened Product A Intermediate1->Product1 Ring Opening Product2 Ring-Opened Product B Intermediate2->Product2 Further Oxidation/Cleavage experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation & Enhancement Formulation Prepare this compound Formulation PhotostabilityChamber Expose to Light (ICH Q1B) Formulation->PhotostabilityChamber DarkControl Prepare Dark Control DarkControl->PhotostabilityChamber HPLC HPLC-UV Analysis PhotostabilityChamber->HPLC LCMS LC-MS for Degradants PhotostabilityChamber->LCMS Data Compare Data & Assess Stability HPLC->Data LCMS->Data Reformulate Reformulate (e.g., add UV absorber) Data->Reformulate influencing_factors cluster_formulation Formulation Factors cluster_environmental Environmental Factors center Photostability of This compound pH pH center->pH Excipients Excipients center->Excipients Antioxidants Antioxidants center->Antioxidants UVAbsorbers UV Absorbers center->UVAbsorbers LightIntensity Light Intensity center->LightIntensity Wavelength Wavelength center->Wavelength Temperature Temperature center->Temperature Humidity Humidity center->Humidity

References

Technical Support Center: Troubleshooting Benclothiaz Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benclothiaz in bioassays. Given that specific bioassay data for this compound is limited, this guide draws upon established principles for thiazide and thiazide-like diuretics, which are presumed to share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is cloudy. Can I still use it?

A1: No, a cloudy or precipitated solution should not be used as it indicates solubility or stability issues. This will lead to inaccurate dosing and unreliable results.[1] Thiazide-related compounds are often dissolved in DMSO for in vitro studies.[1] Ensure you are using an appropriate solvent and that the storage conditions are optimal. For similar compounds, stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months and protected from light.[1] Always prepare fresh working solutions for your experiments.[1]

Q2: I am observing high variability in my in vitro cell-based assay results. What are the common causes?

A2: High variability in cell-based assays can stem from several factors.[2][3] Key areas to investigate include:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density.

  • Compound Stability and Dilution: Verify the stability of this compound in your assay medium and ensure accurate serial dilutions.

  • Reagent Consistency: Use reagents from the same lot to minimize variability.

  • Incubation Times and Conditions: Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity).

  • Analyst Technique: Inconsistent pipetting or cell handling can introduce significant error.[3]

Q3: In my animal studies, the diuretic effect of this compound is inconsistent. What should I check?

A3: Inconsistent diuretic response in animal models is a common challenge.[1] Consider the following troubleshooting steps:

  • Animal Handling: Ensure bladders are voided before dosing to establish a consistent baseline.[1] Acclimatize animals to metabolic cages to reduce stress-induced variations in urine output.[1]

  • Dosing Accuracy: Verify your dose calculations and use precise administration techniques like oral gavage to ensure the full dose is delivered.[1]

  • Hydration Status: To minimize variability from water consumption, it is common practice to remove water access during the urine collection period (typically 5-6 hours).[1]

  • Dietary Control: Standardize the diet, particularly sodium and potassium intake, before and during the study.[1]

Q4: I am seeing a paradoxical anti-diuretic effect in my animal model. Is this possible?

A4: While counterintuitive, a paradoxical anti-diuretic effect has been observed with thiazide diuretics, particularly in the context of treating diabetes insipidus.[1] This is thought to be mediated by an initial increase in renin and angiotensin, leading to enhanced sodium and water reabsorption in the proximal tubule.[1] If your animal model has underlying conditions affecting water balance, this paradoxical effect might be observed.[1]

Troubleshooting Guides

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This guide focuses on a common cell-based assay for thiazide-like compounds that inhibit the Na+/Cl- cotransporter (NCC).[4][5]

Problem Potential Cause Troubleshooting & Optimization
Low Signal-to-Noise Ratio Inadequate NCC activity.Activate the endogenous WNKs-SPAK signaling pathway by incubating cells in a hypotonic, Cl- and K+ free buffer prior to the assay.[4]
Low expression of NCC in the cell line.Use a stable cell line co-expressing NCC and a Cl--quenchable membrane-targeted YFP.[4]
Inconsistent IC50 Values Compound instability or degradation.Prepare fresh this compound solutions for each experiment and minimize exposure to light.[1]
Cell passage number and health.Use cells within a consistent and low passage number range. Monitor cell viability.
High Background Signal Non-specific compound effects.Include appropriate negative controls (vehicle-treated cells) and positive controls (known NCC inhibitors like hydrochlorothiazide).[4]
In Vivo Diuresis and Electrolyte Measurement

This guide addresses common issues in animal studies assessing diuretic effects.

Problem Potential Cause Troubleshooting & Optimization
High Variability in Urine Output Inconsistent bladder voiding at baseline.Gently apply pressure to the pelvic area to void bladders before dosing.[1]
Variable water intake.Remove water access during the urine collection period.[1]
Variable Electrolyte Levels Differences in baseline electrolyte levels.Measure baseline electrolyte levels for each animal before the experiment to allow for normalization.[1]
Dietary variations.Standardize the diet for all animals for a period before and during the study.[1]

Experimental Protocols

Protocol 1: In Vitro NCC Inhibition Assay using a Chloride-Sensitive Fluorescent Reporter

This protocol is adapted from established methods for assessing NCC inhibitors in a high-throughput format.[4][5]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP in appropriate media.
  • Plate cells in 96-well black, clear-bottom plates and grow to confluence.

2. Assay Procedure:

  • Wash cells with a Cl--free buffer.
  • To activate NCC, incubate cells in a hypotonic, Cl- and K+-free buffer.
  • Add varying concentrations of this compound (and positive/negative controls) to the wells and incubate.
  • Initiate Cl- influx by adding a Cl--containing buffer.
  • Measure the quenching of YFP fluorescence over time using a plate reader.

3. Data Analysis:

  • Calculate the rate of Cl- influx from the initial slope of fluorescence decay.
  • Normalize the data to vehicle-treated controls.
  • Generate a dose-response curve and calculate the IC50 value for this compound.

Protocol 2: In Vivo Diuretic Activity in Rodents (Lipschitz Test Adaptation)

This protocol is a standard method for screening diuretic agents.[6]

1. Animal Preparation:

  • Use male Wistar or Sprague-Dawley rats (150-200g).
  • Acclimatize animals to metabolic cages for at least 3 days.
  • Fast animals overnight before the experiment, with free access to water.

2. Experimental Procedure:

  • Administer an oral saline load (e.g., 25 mL/kg) to all animals.
  • Immediately after, administer the vehicle, a reference diuretic (e.g., hydrochlorothiazide), or this compound at various doses via oral gavage.
  • Place animals in individual metabolic cages without access to food or water.
  • Collect urine at regular intervals (e.g., every hour for 5-6 hours).

3. Sample Analysis and Data Interpretation:

  • Measure the total urine volume for each animal.
  • Analyze urine for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
  • Calculate the diuretic activity and saluretic indices by comparing the urine output and electrolyte excretion of the this compound-treated groups to the vehicle control group.

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide_Pathway Thiazide This compound (Thiazide-like Diuretic) NCC Na+/Cl- Cotransporter (NCC) in Apical Membrane of Distal Convoluted Tubule Thiazide->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Lumen Increased Na+ and Cl- in Tubular Lumen Reabsorption->Lumen Water_Excretion Increased Water Excretion (Diuresis) Lumen->Water_Excretion Promotes Blood_Volume Decreased Blood Volume Water_Excretion->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Mechanism of action for thiazide-like diuretics.

Experimental Workflow for In Vitro NCC Inhibition Assay

NCC_Assay_Workflow Start Start: Plate NCC-YFP expressing cells Wash Wash with Cl- free buffer Start->Wash Activate Activate NCC (Hypotonic, Cl-/K+ free buffer) Wash->Activate Add_Compound Add this compound / Controls Activate->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Cl Initiate Influx (Add Cl- buffer) Incubate->Add_Cl Measure Measure YFP Quenching Add_Cl->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for a cell-based NCC inhibition assay.

Logical Troubleshooting Flowchart for Inconsistent Results

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of Benclothiaz and Abamectin for the Management of Root-Knot Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, detailing the nematicidal properties, mechanisms of action, and supporting data for Benclothiaz and Abamectin (B1664291) in the control of root-knot nematodes (Meloidogyne spp.).

This guide provides a detailed comparison of two nematicidal compounds, this compound and Abamectin, for the control of root-knot nematodes. While Abamectin is a widely studied and commercially established biological pesticide, information on this compound is less prevalent in peer-reviewed literature, with existing data primarily derived from patents and computational studies. This document aims to consolidate the available information to offer a comparative perspective for research and development professionals.

Efficacy and Performance Data

The following tables summarize the available quantitative and qualitative data on the efficacy of Abamectin and this compound against root-knot nematodes. It is important to note the disparity in the volume and nature of the data available for each compound.

Table 1: Comparative Efficacy of Abamectin and this compound Against Root-Knot Nematodes (Meloidogyne spp.)

ParameterAbamectinThis compound
Nematicidal Activity High, demonstrated in numerous in vitro and in vivo studies.Reported as a nematicide, but quantitative efficacy data against Meloidogyne spp. from peer-reviewed studies is limited.
LC50 (J2 Mortality) Reported values range from approximately 1.62 mg/L to 7.06 mg/L for M. incognita.[1][2]Specific LC50 values for Meloidogyne spp. are not readily available in published literature.
Egg Hatch Inhibition Effective in reducing egg hatching.[3]Data not available in reviewed literature.
Gall Formation Reduction Significant reduction in root galling observed in various studies.[3]Expected to reduce galling due to its nematicidal activity, but specific data is lacking.
Effect on Plant Growth Can promote plant height and vigor by controlling nematode infestation.[1][4]Information on impact on plant growth is not detailed in available scientific literature.
Synergistic Effects Shows potential for synergistic effects when combined with other nematicides like fluopyram (B1672901).[2]Patents suggest synergistic effects when combined with the insecticide indoxacarb.

Mechanism of Action

The modes of action through which Abamectin and this compound exert their nematicidal effects are distinct, targeting different physiological pathways in the nematodes.

Abamectin: As a member of the avermectin (B7782182) family, Abamectin acts on the nematode's nervous system.[2] It modulates glutamate-gated chloride channels, which are crucial for nerve signal transmission in invertebrates.[5] By binding to these channels, Abamectin increases their permeability to chloride ions, leading to hyperpolarization of the nerve and muscle cells. This influx of ions disrupts nerve impulses, causing paralysis and eventual death of the nematode.[5]

This compound: this compound, chemically identified as 7-chloro-1,2-benzisothiazole, is a thiazole (B1198619) derivative.[6] Computational studies suggest that its nematicidal activity may stem from the disruption of chitin-related enzymes and metabolic pathways within the nematode. Molecular dynamics simulations indicate that this compound can form stable hydrogen bonds with key amino acid residues in the active sites of these enzymes, potentially inhibiting their function and disrupting essential cellular processes.

Signaling Pathway Diagrams

Abamectin_Pathway Abamectin Abamectin GluCl Glutamate-Gated Chloride Channels (GluCl) Abamectin->GluCl Binds to Cl_Influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Cl_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Leads to Death Death Paralysis->Death

Mechanism of action for Abamectin in nematodes.

Benclothiaz_Pathway This compound This compound Chitin_Enzymes Chitin-Related Enzymes (e.g., Chitin Synthase/Deacetylase) This compound->Chitin_Enzymes Targets Binding Binding to Active Site Chitin_Enzymes->Binding Interacts with Inhibition Enzyme Inhibition Binding->Inhibition Disruption Disruption of Cuticle Formation and Metabolic Pathways Inhibition->Disruption Leads to Death Death Disruption->Death In_Vitro_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Nematode_Culture 1. Culture & Hatch Root-Knot Nematodes (J2s) Exposure 3. Add J2s to Nematicide Solutions in Microtiter Plates Nematode_Culture->Exposure Solution_Prep 2. Prepare Serial Dilutions of Nematicide Solution_Prep->Exposure Incubation 4. Incubate at 25-28°C for 24, 48, 72 hours Exposure->Incubation Microscopy 5. Observe Nematode Motility Under Microscope Incubation->Microscopy Data_Analysis 6. Calculate Percent Mortality and Determine LC50 Microscopy->Data_Analysis

References

Comparative Efficacy of Benclothiaz and Fluopyram: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the nematicidal compounds Benclothiaz and Fluopyram, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals involved in the development of nematicidal agents.

Executive Summary

Fluopyram is a well-characterized broad-spectrum fungicide and nematicide with a defined mode of action as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). Extensive data is available detailing its efficacy against a range of economically important plant-parasitic nematodes. In contrast, this compound is identified as a nematicide belonging to the benzothiazole (B30560) class, but its specific mode of action against nematodes remains unclassified in publicly available literature. Furthermore, detailed quantitative efficacy data for this compound against key plant-parasitic nematodes is scarce, precluding a direct, data-driven comparison with Fluopyram.

This guide will present the comprehensive data available for Fluopyram and summarize the limited information on this compound.

Fluopyram: A Profile

Chemical Class: Pyridinyl-ethyl-benzamide

Primary Function: Fungicide and Nematicide

Target Pests: A broad range of fungal pathogens and plant-parasitic nematodes, including Meloidogyne spp. (root-knot nematodes), Pratylenchus spp. (lesion nematodes), and Heterodera spp. (cyst nematodes).[1]

Mechanism of Action

Fluopyram's nematicidal and fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain, a crucial component in cellular respiration. By inhibiting the enzyme succinate dehydrogenase, Fluopyram disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This leads to paralysis and ultimately the death of the target nematodes.[1][2]

Signaling Pathway of Fluopyram's Mode of Action

fluopyram_moa cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Succinate Succinate Succinate->SDH Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction ATP_Synthase Complex V (ATP Synthase) Ubiquinol->ATP_Synthase Electron Transport ATP ATP (Energy) ATP_Synthase->ATP ATP Production Paralysis Paralysis & Death of Nematode ATP->Paralysis Depletion Leads to Fluopyram Fluopyram Fluopyram->SDH Inhibition

Caption: Mechanism of action of Fluopyram as an SDHI in nematodes.

Efficacy Data

The nematicidal efficacy of Fluopyram has been documented in numerous studies. The following tables summarize key quantitative data against economically significant nematode genera.

Table 1: Efficacy of Fluopyram against Meloidogyne spp. (Root-Knot Nematodes)

SpeciesMetricValueExposure TimeExperimental Setting
M. incognitaLC502.15 - 0.04 µmol/L1-14 daysIn vitro
M. incognitaMortality69.51%30 daysField (chemigation)
M. graminis-Reduced sensitivity observed after long-term exposure-Golf course turf
M. ethiopica-Good potential for management30-60 daysGreenhouse

Table 2: Efficacy of Fluopyram against Pratylenchus spp. (Lesion Nematodes)

SpeciesMetricValueExposure TimeExperimental Setting
P. penetransMotilityEC50 reversible-In vitro
P. penetransMotilityIrreversible at 25 µg/ml-In vitro
Pratylenchus spp.Population DensityReduced early-season populations-Field (corn)

Table 3: Efficacy of Fluopyram against Heterodera spp. (Cyst Nematodes)

SpeciesMetricValueExposure TimeExperimental Setting
H. glycinesPopulation DensitySuppressedEnd of seasonField
H. glycinesReproductionReduced by 35-97%-Greenhouse
H. schachtiiHatchingAlmost 100% inhibition-In vitro
H. schachtiiMortalityHigh-In vitro

This compound: A Profile

Chemical Class: Benzothiazole

Primary Function: Nematicide (unclassified mode of action).[3] Some patent literature suggests potential insecticidal activity.

Mechanism of Action

The precise biochemical mode of action of this compound as a nematicide is not well-documented in publicly available scientific literature and is currently listed as "unclassified". While some benzothiazole derivatives have been shown to impact the nervous system of insects, it is not confirmed that this is the mechanism of nematicidal activity for this compound.

Efficacy Data

Experimental Protocols

The evaluation of nematicidal efficacy typically involves in vitro and in planta (greenhouse or field) assays. The following are generalized protocols based on methodologies reported in the literature for testing compounds like Fluopyram.

In Vitro Nematicide Efficacy Assay

This protocol is designed to determine the direct toxicity of a compound to nematodes.

Objective: To determine the lethal concentration (LC50) or effective concentration (EC50) of a test compound against a target nematode species.

Workflow for an In Vitro Nematicide Assay

in_vitro_workflow start Start nematode_prep Prepare Nematode Suspension (e.g., J2 stage) start->nematode_prep compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep incubation Incubate Nematodes with Test Compound in Microplates nematode_prep->incubation compound_prep->incubation observation Observe and Count Motile/ Immotile Nematodes at Set Time Intervals incubation->observation data_analysis Data Analysis (e.g., Probit analysis to determine LC50/EC50) observation->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro nematicide efficacy assay.

Materials:

  • Test compound (e.g., Fluopyram)

  • Target nematodes (e.g., second-stage juveniles (J2s) of Meloidogyne incognita)

  • Multi-well microplates (e.g., 24- or 96-well)

  • Sterile water or appropriate buffer

  • Solvent for the test compound (if not water-soluble)

  • Inverted microscope

Procedure:

  • Nematode Preparation: Collect and suspend J2s in sterile water to a known concentration (e.g., 100 J2s per 50 µL).

  • Compound Dilution: Prepare a stock solution of the test compound and perform serial dilutions to obtain the desired test concentrations. A control with only the solvent (if used) and a water-only control should be included.

  • Incubation: Add a specific volume of the nematode suspension to each well of the microplate, followed by the addition of the test compound dilutions.

  • Observation: Incubate the plates at a constant temperature (e.g., 25°C). At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., a fine probe) are considered dead or moribund.

  • Data Analysis: Calculate the percentage of mortality for each concentration and replicate. Use statistical software to perform a probit analysis to determine the LC50 or EC50 value.

Greenhouse (In Planta) Nematicide Efficacy Assay

This protocol evaluates the efficacy of a nematicide in a more realistic setting, involving a host plant and soil.

Objective: To assess the ability of a test compound to protect a host plant from nematode infection and reproduction under controlled conditions.

Workflow for a Greenhouse Nematicide Efficacy Trial

greenhouse_workflow start Start potting Prepare Pots with Sterilized Soil start->potting treatment Apply Test Compound to Soil potting->treatment transplanting Transplant Host Seedlings treatment->transplanting inoculation Inoculate with a Known Number of Nematodes transplanting->inoculation growth_period Maintain Plants in Greenhouse for a Defined Period inoculation->growth_period data_collection Data Collection: - Plant growth parameters - Root galling index - Nematode population in roots and soil growth_period->data_collection end End data_collection->end

Caption: A generalized workflow for a greenhouse nematicide efficacy trial.

Materials:

  • Pots filled with sterilized soil mix

  • Healthy seedlings of a susceptible host plant (e.g., tomato for M. incognita)

  • Test compound formulation

  • Nematode inoculum (eggs or J2s)

Procedure:

  • Pot Preparation: Fill pots with a sterilized soil mixture to avoid contamination from other microorganisms.

  • Treatment Application: Apply the test compound to the soil at the desired rates. This can be done by incorporating granular formulations into the soil or by drenching with liquid formulations. An untreated control group is essential.

  • Transplanting: Transplant healthy, uniform seedlings of the host plant into the treated and untreated pots.

  • Nematode Inoculation: After a period of plant establishment (e.g., one week), inoculate each pot with a known number of nematode eggs or J2s.

  • Growth Period: Maintain the plants in a greenhouse with controlled temperature, light, and watering for a specified duration (e.g., 4-8 weeks).

  • Data Collection: At the end of the experiment, carefully uproot the plants. Measure plant growth parameters (e.g., shoot height, root weight). Assess the level of root galling using a standardized rating scale (e.g., 0-10). Extract and count the number of nematodes (eggs, juveniles, and adults) from both the soil and the roots.

  • Data Analysis: Compare the plant growth parameters, root galling indices, and nematode population densities between the treated and untreated groups using appropriate statistical analyses (e.g., ANOVA).

Comparative Analysis and Conclusion

A direct comparative efficacy analysis between this compound and Fluopyram is challenging due to the limited availability of public data for this compound.

Fluopyram is a well-established nematicide with a clear mode of action and a substantial body of research supporting its efficacy against a wide range of plant-parasitic nematodes. Its dual fungicidal and nematicidal properties make it a versatile tool in integrated pest management programs.

This compound , while identified as a nematicide, lacks detailed public information on its specific mechanism of action and quantitative performance against key nematode pests. This information gap highlights the need for further research to fully understand its potential and position within the nematicide market.

For researchers and drug development professionals, Fluopyram currently offers a more predictable and well-documented option for nematode control. Future research efforts should aim to elucidate the mode of action of this compound and generate robust efficacy data to enable a comprehensive comparison with existing nematicidal compounds.

References

Validating Nematicidal Efficacy: A Comparative Guide on the Influence of Soil Composition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed studies detailing the nematicidal activity of Benclothiaz across varied soil types are scarce. Therefore, this guide provides a comparative framework based on established principles of nematicide-soil interaction, using data from other chemical classes as proxies to illustrate the potential impact of soil properties on efficacy. The information presented here is intended for research and drug development professionals to inform experimental design.

Plant-parasitic nematodes represent a significant threat to agriculture, causing substantial economic losses by damaging plant root systems.[1] Chemical nematicides are a critical tool for managing these pests, but their effectiveness can be profoundly influenced by the complex and variable soil environment.[2] Factors such as soil texture, organic matter content, and pH can alter a nematicide's persistence, bioavailability, and movement through the soil profile, ultimately impacting its ability to reach and control the target nematode population.[2]

This guide explores these key soil factors and provides standardized protocols for validating the efficacy of nematicides like this compound in different soil matrices.

Alternative Nematicides and Their Mechanisms

This compound is listed as a nematicide with an unclassified mode of action.[3] For comparative purposes, this guide will reference nematicides from well-defined chemical groups to demonstrate a range of interactions with soil. The primary alternatives fall into several classes based on their mode of action, including organophosphates (e.g., Fosthiazate) and avermectins (e.g., Abamectin).[4][5]

  • Organophosphates (e.g., Fosthiazate): These compounds act as acetylcholinesterase (AChE) inhibitors, disrupting the nematode's nervous system.[4][6]

  • Avermectins (e.g., Abamectin): This class of compounds are allosteric modulators of glutamate-gated chloride channels (GluCl), which are found in the nerve and muscle cells of nematodes, leading to paralysis and death.[4][5]

  • Carbamates (e.g., Oxamyl): Similar to organophosphates, carbamates are also AChE inhibitors.[4]

The chemical properties associated with each class dictate their behavior in the soil and their resulting efficacy.

The Critical Role of Soil Properties in Nematicide Performance

The efficacy of a soil-applied nematicide is not solely dependent on its intrinsic activity but is a function of its interaction with the soil matrix. The principal factors affecting performance are soil texture, organic matter content, and pH.

G cluster_soil Soil Properties cluster_fate Nematicide Fate & Bioavailability cluster_efficacy Outcome Soil Texture\n(Sand, Silt, Clay) Soil Texture (Sand, Silt, Clay) Adsorption Adsorption (Binding to Particles) Soil Texture\n(Sand, Silt, Clay)->Adsorption Influences Movement Movement (Leaching) Soil Texture\n(Sand, Silt, Clay)->Movement Influences Organic Matter Organic Matter Organic Matter->Adsorption Strongly Influences Soil pH Soil pH Degradation Degradation (Chemical/Microbial) Soil pH->Degradation Influences Efficacy Nematicidal Efficacy Adsorption->Efficacy Reduces Bioavailability Movement->Efficacy Determines Contact Zone Degradation->Efficacy Reduces Persistence

Caption: Key soil properties influencing nematicide fate and efficacy.

  • Soil Texture: This refers to the proportion of sand, silt, and clay particles.

    • Sandy Soils: Characterized by large particle sizes, sandy soils facilitate greater and faster movement of nematicides through the soil profile. However, this also increases the risk of leaching below the root zone, potentially reducing the exposure time for nematodes. Damage from certain nematodes can be more severe in warm, irrigated sandy soils.[7]

    • Clay Soils: High clay content increases the soil's surface area, leading to stronger adsorption of nematicides.[8] This binding can reduce the chemical's concentration in the soil water, thereby lowering its bioavailability and immediate efficacy.[8] However, some studies have surprisingly shown higher efficacy of certain entomopathogenic nematodes in heavy clay or silty clay soils compared to sandy soils.[9]

    • Loam Soils: These soils have a balanced mixture of sand, silt, and clay and often provide an intermediate environment for nematicide movement and persistence.

  • Organic Matter (OM): Like clay, organic matter has a high capacity to adsorb chemical compounds. Nematicides like Abamectin and Fosthiazate bind tightly to soil particles, and this effect is stronger in soils with high organic matter content.[7][10][11] This strong adsorption can limit the movement of the product through the soil profile, reducing its effectiveness against nematodes located deeper in the root zone.[12]

  • Soil pH: The pH of the soil can significantly affect the chemical stability and degradation rate of nematicides. For instance, the organophosphate Fosthiazate is more persistent in acidic soils (pH < 6) and degrades more rapidly in alkaline soils (pH > 7).[10][11] Similarly, the carbamate (B1207046) Oxamyl hydrolyzes rapidly in neutral and alkaline conditions.[10]

Comparative Performance Data

The following tables summarize the expected efficacy of different nematicide classes based on their interaction with soil properties.

Table 1: Qualitative Comparison of Nematicide Efficacy by Soil Type (Illustrative)

Nematicide ClassRepresentative ActiveSandy Soil (Low OM)Loam Soil (Moderate OM)Clay Soil (High OM)Key Considerations
Organophosphate FosthiazateModerate to High: Good movement but potential for leaching.High: Balanced movement and availability.Low to Moderate: Strong adsorption reduces bioavailability.[8]Efficacy is higher in acidic soils due to slower degradation.[10][11]
Avermectin (B7782182) AbamectinHigh: Effective in the upper soil profile.Moderate: Limited downward movement due to adsorption.Low: Strong binding to clay and OM severely restricts movement and availability.[7][12]Provides long residual activity due to its translaminar movement into roots.[12]
Carbamate OxamylModerate: Good efficacy but high risk of leaching.High: Good balance of availability and persistence.Moderate: Adsorption is less pronounced than with other classes.Rapid degradation in high pH soils can reduce persistence.[10]

Table 2: Illustrative Quantitative Data on Nematicide Performance (Note: Data are hypothetical, based on principles derived from literature, and intended for comparative illustration only.)

Soil TypeNematicide (Rate)Initial Nematode Population (J2/100g soil)Final Nematode Population (J2/100g soil)% Control
Sandy Loam Fosthiazate (3 kg a.i./ha)5004591%
(1.5% OM, pH 6.2)Abamectin (0.5 kg a.i./ha)5006088%
Untreated Control5005200%
Silty Clay Loam Fosthiazate (3 kg a.i./ha)50015070%
(4.0% OM, pH 7.1)Abamectin (0.5 kg a.i./ha)50021058%
Untreated Control5005100%

Experimental Protocols

To validate the efficacy of a nematicide in different soils, standardized laboratory and greenhouse experiments are essential.

Experimental Protocol 1: Soil Column Leaching and Efficacy Assay

This protocol is designed to assess the movement of a nematicide through different soil types and its corresponding efficacy against a target nematode.

1. Materials:

  • PVC columns (e.g., 10 cm diameter, 40 cm height).[13]

  • Different soil types (e.g., sandy loam, clay loam), sieved (<2mm) and sterilized.

  • Target nematode culture (e.g., Meloidogyne incognita second-stage juveniles, J2).

  • Nematicide stock solution and formulated product.

  • Deionized water.

  • Collection beakers.

  • Baermann funnel apparatus for nematode extraction.[14]

2. Procedure:

  • Column Packing: Place a mesh screen at the bottom of each column. Pack the columns with the designated soil type to a uniform bulk density (e.g., 1.5 g/cm³).[13] Prepare at least three replicate columns per soil type/treatment combination.

  • Soil Equilibration: Pre-wet the soil columns to field capacity and allow them to equilibrate for 24 hours.

  • Nematicide Application: Apply the nematicide solution evenly to the surface of the soil columns at a rate equivalent to the desired field application rate. Include a water-only control group.

  • Leaching Simulation: Simulate a rainfall event by applying a set volume of deionized water to the top of each column (e.g., 100 mL per day for 3 days). Collect the leachate from the bottom of the columns to analyze for the active ingredient if desired.

  • Nematode Inoculation: After the leaching event, inoculate the top 5 cm of each soil column with a known quantity of nematodes (e.g., 1000 M. incognita J2s).

  • Incubation: Maintain the columns in a controlled environment (e.g., 25°C) for a specified period (e.g., 7-14 days).

  • Nematode Extraction and Assessment:

    • Section each soil column into desired depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm).

    • Extract nematodes from a subsample of soil from each section using the Baermann funnel or centrifugal flotation method.[14][15]

    • Count the number of viable nematodes under a microscope.

    • Calculate the percent mortality or control relative to the untreated control for each soil depth.

Experimental Protocol 2: Greenhouse Pot Study for Root Galling Assessment

This protocol evaluates nematicide efficacy based on its ability to protect a host plant from nematode infection.

1. Materials:

  • Pots (e.g., 15 cm diameter).

  • Different soil types, sterilized.

  • Host plant seedlings (e.g., tomato, Solanum lycopersicum).

  • Nematicide product.

  • Meloidogyne spp. eggs or J2s.

2. Procedure:

  • Potting and Treatment: Fill pots with the designated soil types. Apply the nematicide by incorporating it into the soil or as a drench, following the desired application rate. Include an untreated control group for each soil type.

  • Transplanting: Transplant one healthy seedling into each pot. Allow plants to establish for one week.

  • Inoculation: Inoculate each pot (except for a negative control group) with a suspension of Meloidogyne eggs or J2s (e.g., 5000 eggs/pot) in holes made around the base of the plant stem.

  • Growth Period: Grow the plants in a greenhouse under controlled conditions for 4-6 weeks, ensuring adequate water and nutrients.

  • Data Collection:

    • At the end of the experiment, carefully remove the plants from the pots and wash the roots.

    • Rate the severity of root galling on a scale of 0 (no galls) to 5 or 10 (severe galling).

    • Nematode populations in the soil and eggs from the roots can also be extracted and quantified to supplement the galling data.

    • Measure plant growth parameters (e.g., shoot height, fresh/dry root and shoot weight) to assess for phytotoxicity and overall plant health.

G A 1. Prepare Soil Columns (Sandy, Loam, Clay) B 2. Nematicide Application (Surface Drench) A->B C 3. Simulate Leaching (Controlled Irrigation) B->C D 4. Inoculate with Nematodes (e.g., M. incognita J2s) C->D E 5. Incubate (Controlled Environment) D->E F 6. Section Columns by Depth (0-10cm, 10-20cm, etc.) E->F G 7. Extract Nematodes (Baermann Funnel) F->G H 8. Assess Viability & Count (% Mortality vs. Control) G->H

Caption: Experimental workflow for a soil column nematicide study.

Conclusion

The validation of a nematicide's activity is incomplete without considering the impact of soil type. The physicochemical properties of soil, particularly texture, organic matter content, and pH, create a complex interplay that governs the fate and bioavailability of the active ingredient. As demonstrated by proxy data from organophosphate and avermectin nematicides, performance can vary dramatically between sandy and clay-based soils. For an unclassified nematicide like this compound, it is critical for researchers to conduct empirical studies, such as the soil column and pot experiments detailed here, to characterize its behavior and define optimal use conditions. Such data is essential for developing robust and reliable nematode management programs.

References

In-Depth Analysis of Nematicide Cross-Resistance Potential: A Comparative Guide to Benclothiaz, Tioxazafen, and Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in publicly available data regarding the nematicidal properties of Benclothiaz, precluding a direct cross-resistance study at this time. Cross-resistance, the phenomenon where resistance to one pesticide confers resistance to another, is fundamentally linked to the mechanism of action of the compounds . Without detailed information on how this compound affects nematodes at a molecular level, any discussion on its potential for cross-resistance with other nematicides would be speculative.

To provide researchers, scientists, and drug development professionals with a valuable resource in the requested format, this guide will instead focus on a detailed comparison of two other notable nematicides, Tioxazafen and Fluopyram . This comparative analysis will delve into their distinct mechanisms of action, present available efficacy data against key nematode species, and outline the experimental protocols used to generate this data, thereby offering insights into the principles of nematicide comparison and the potential for cross-resistance between different chemical classes.

Mechanisms of Action: A Tale of Two Targets

The potential for cross-resistance between nematicides is significantly lower when the compounds have different modes of action. Tioxazafen and Fluopyram exemplify this principle, targeting entirely different physiological processes within the nematode.

Tioxazafen , a disubstituted oxadiazole, represents a unique class of nematicides. Its mode of action is the disruption of ribosomal activity within the nematode's cells.[1][2] This interference with the fundamental process of protein synthesis ultimately leads to the death of the nematode.

Fluopyram , on the other hand, is a succinate (B1194679) dehydrogenase inhibitor (SDHI).[3] It targets the mitochondrial respiratory chain, specifically Complex II, thereby inhibiting cellular respiration and energy production in the nematode. This mechanism is distinct from that of Tioxazafen and other major nematicide classes.

Nematicide_Mechanisms_of_Action cluster_Tioxazafen Tioxazafen cluster_Fluopyram Fluopyram Tioxazafen Tioxazafen Ribosome Nematode Ribosome Tioxazafen->Ribosome disrupts Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Nematode_Death_T Nematode Death Protein_Synthesis->Nematode_Death_T inhibition leads to Fluopyram Fluopyram SDH Succinate Dehydrogenase (Mitochondrial Complex II) Fluopyram->SDH inhibits Respiration Cellular Respiration SDH->Respiration crucial for Nematode_Death_F Nematode Death Respiration->Nematode_Death_F disruption leads to

Comparative signaling pathways of Tioxazafen and Fluopyram in nematodes.

Comparative Nematicidal Efficacy

The following tables summarize the available quantitative data on the efficacy of Tioxazafen and Fluopyram against various plant-parasitic nematodes. It is important to note that experimental conditions, nematode species, and life stages tested vary across studies, which should be considered when making direct comparisons.

Table 1: Tioxazafen Efficacy Data

Nematode SpeciesParameterValue (µg/ml)Exposure TimeReference
Meloidogyne incognitaEC₅₀ (motility)57.6924 hours[4]
Meloidogyne incognitaEC₅₀ (motility)47.1548 hours[4]
Rotylenchulus reniformisEC₅₀ (motility)59.6424 hours[4]
Rotylenchulus reniformisEC₅₀ (motility)47.2548 hours[4]

Table 2: Fluopyram Efficacy Data

Nematode SpeciesParameterValue (µg/ml)Exposure TimeReference
Meloidogyne graminicolaJuvenile Mortality91.26% at an unspecified concentrationNot specified[5]
Ditylenchus dipsaciEC₅₀ (motility)High (specific value not provided)24 hours[6]
Globodera rostochiensisReduction in cysts/g soilSignificant reduction (qualitative)Field study[7]

Experimental Protocols

The data presented above were generated using established in vitro and in vivo laboratory assays. Understanding these methodologies is crucial for interpreting the results and designing future comparative studies.

In Vitro Motility/Mortality Assay

This assay directly assesses the toxicity of a compound to nematodes.

  • Preparation of Test Solutions: Serial dilutions of the nematicide (e.g., Tioxazafen or Fluopyram) are prepared in a suitable solvent, typically water.

  • Nematode Exposure: A predetermined number of second-stage juveniles (J2s) are placed in multi-well plates or petri dishes containing the various nematicide concentrations. A control group with no nematicide is always included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 24, 48, or 72 hours).

  • Assessment: Following incubation, the nematodes are observed under a microscope to determine their motility. Nematodes that are immobile and do not respond to a physical stimulus (such as a fine probe) are considered dead.

  • Data Analysis: The percentage of mortality or paralysis is calculated for each concentration. Statistical methods, such as probit analysis, are then used to determine the EC₅₀ or LC₅₀ value, which is the concentration of the nematicide that causes a 50% effect on the nematode population.

In_Vitro_Nematicide_Assay_Workflow start Start prep_solutions Prepare Serial Dilutions of Nematicide start->prep_solutions expose_nematodes Expose Nematodes (e.g., J2s) to Solutions prep_solutions->expose_nematodes incubate Incubate at Controlled Temperature expose_nematodes->incubate assess_mortality Assess Motility/Mortality Under Microscope incubate->assess_mortality analyze_data Calculate EC₅₀/LC₅₀ (Probit Analysis) assess_mortality->analyze_data end End analyze_data->end

General experimental workflow for an in vitro nematicide toxicity assay.
Root Infection Assay (In Vivo)

This assay evaluates the ability of a nematicide to protect a host plant from nematode infection.

  • Treatment Application: Seeds of a susceptible host plant (e.g., tomato) are treated with the nematicide, or the nematicide is applied to the soil.

  • Planting and Inoculation: Treated and untreated (control) seeds are planted in pots with sterilized soil. After a specified period of growth, each plant is inoculated with a known number of nematode J2s.

  • Growth Period: The plants are maintained in a greenhouse or growth chamber for a period sufficient for nematode infection and reproduction (e.g., 4-8 weeks).

  • Assessment: The plants are harvested, and the roots are carefully washed. The number of galls (for root-knot nematodes) or cysts (for cyst nematodes) on the roots is counted. The number of eggs per gram of root may also be determined.

  • Data Analysis: The efficacy of the nematicide is determined by comparing the level of infection in the treated plants to that in the untreated control plants.

Conclusion and Future Directions

While a direct comparative study on the cross-resistance of this compound is not currently possible due to a lack of data, the analysis of Tioxazafen and Fluopyram provides a clear illustration of how nematicides with distinct modes of action are valuable tools for resistance management. The unique ribosomal-inhibiting activity of Tioxazafen and the mitochondrial-inhibiting action of Fluopyram make it highly unlikely that resistance to one would confer resistance to the other.

For future research, the elucidation of this compound's mechanism of action is a critical first step. Once its molecular target is identified, researchers can then conduct targeted studies to assess its potential for cross-resistance with other nematicide classes. This would involve selecting for resistance to this compound in a model nematode species and then testing the resistance profile of that population against other nematicides. Such studies are essential for developing sustainable and effective nematode management strategies in agriculture.

References

A Comparative Environmental Impact Assessment: Benclothiaz vs. Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of the obsolete nematicide Benclothiaz and the widely used class of insecticides, organophosphates. The assessment is based on available ecotoxicological data, persistence in the environment, and bioaccumulation potential. Due to the limited publicly available data for this compound, this guide also draws comparisons from related benzothiazole (B30560) compounds to provide a broader context for its potential environmental effects.

Executive Summary

Organophosphate insecticides, a broad class of chemicals, are characterized by their acute neurotoxicity to a wide range of organisms through the inhibition of acetylcholinesterase. Their environmental persistence and bioaccumulation potential vary depending on the specific compound and environmental conditions. In contrast, this compound, a benzothiazole-based nematicide, is noted for its high aquatic toxicity and potential for long-lasting environmental effects. However, a significant lack of comprehensive environmental impact data for this compound limits a direct and complete comparison.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the environmental impact of selected organophosphates and this compound. It is important to note the significant data gaps for this compound.

Table 1: Acute Toxicity to Non-Target Organisms

Chemical ClassCompoundOrganismExposure RouteToxicity Value (LC50/LD50)Reference
Organophosphate ChlorpyrifosRat (mammal)Oral96 - 270 mg/kg[1]
DiazinonRat (mammal)Oral1,250 mg/kg[1]
Malathion (B1675926)Rat (mammal)Oral5,500 mg/kg[1]
ChlorpyrifosRana boylii (amphibian)96-hour3.00 mg/L[2]
DiazinonRana boylii (amphibian)96-hour7.49 mg/L[2]
MalathionRana boylii (amphibian)96-hour2.14 mg/L[2]
DiazinonBluegill (fish)96-hour20 - 1,200 µg/L[3]
MalathionBluegill (fish)96-hour20 - 1,200 µg/L[3]
VariousHoney Bee (Apis mellifera)Contact0.018 - 31.2 µ g/bee
Benzothiazole This compoundAquatic Organisms-Very toxic to aquatic life[4]
2-(Thiocyanomethylthio)benzothiazole (TCMTB)Ceriodaphnia dubia48-hour15.3 µg/L[5][6]
2-Mercaptobenzothiazole (2-MBT)Ceriodaphnia dubia48-hour4.19 mg/L[5][6]
Benzothiazole (BT)Ceriodaphnia dubia48-hour24.6 mg/L[5][6]

Table 2: Environmental Persistence

Chemical ClassCompoundMediumHalf-life (t½)ConditionsReference
Organophosphate ChlorpyrifosSoil60 - 120 days-[7]
DicrotophosSandy Loam Soil2.7 daysAerobic[8]
ProfenofosSoilSeveral daysNeutral to alkaline[8]
MalathionRiver Water19 days22°C, pH 7.3[9]
MalathionSeawater6 days22°C, pH 8.1[9]
Benzothiazole This compound-Data not available-[4]
2-(Thiocyanomethylthio)benzothiazole (TCMTB)-Environmentally unstable-[5][6]

Table 3: Bioaccumulation Potential

Chemical ClassCompoundOrganism/SystemBioaccumulation Factor (BAF) / Log KowReference
Organophosphate VariousGeneralIntermediate Log Kow (10²–10³)[10]
DiazinonWater HyacinthHigh BAF[11]
ChlorpyrifosWater HyacinthHigh BAF[11]
MalathionEdible FishLog BCF: 0.65 - 2.01[12]
Benzothiazole This compound-Data not available[4]

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. The following provides an overview of the typical methodologies employed in such research.

Acute Toxicity Testing:

  • Objective: To determine the concentration or dose of a chemical that causes mortality or other adverse effects after a short-term exposure.

  • Oral LD50 (Mammals and Birds): Test animals are administered a single oral dose of the test substance. The dose required to cause mortality in 50% of the test population (LD50) is determined.[13][14]

  • LC50 (Aquatic Organisms): Aquatic organisms, such as fish or invertebrates, are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for invertebrates). The concentration that is lethal to 50% of the test population (LC50) is calculated.[14]

  • Bee Acute Toxicity (Contact and Oral): For contact toxicity, the pesticide is applied directly to the thorax of the bees. For oral toxicity, it is mixed with a sucrose (B13894) solution. The dose that is lethal to 50% of the bees (LD50) is determined.

Environmental Persistence Studies:

  • Objective: To determine the rate at which a chemical degrades in different environmental compartments like soil and water.

  • Methodology: The test chemical is introduced into samples of soil or water under controlled laboratory conditions (e.g., temperature, pH, light). The concentration of the chemical is measured over time to calculate its half-life (the time it takes for 50% of the chemical to degrade).[10][15]

Bioaccumulation Studies:

  • Objective: To assess the potential for a chemical to accumulate in the tissues of living organisms.

  • Methodology: The bioconcentration factor (BCF) is often determined by exposing aquatic organisms (e.g., fish) to the chemical in water and measuring its concentration in the organism's tissues relative to the water concentration.[12] The octanol-water partition coefficient (Kow) is also used as an indicator of a chemical's potential to bioaccumulate.[10]

Mandatory Visualization

The following diagrams illustrate the known or proposed mechanisms of action for organophosphates and this compound.

Caption: Mechanism of organophosphate toxicity via acetylcholinesterase inhibition.

Benclothiaz_Mechanism cluster_lipid Lipid Biosynthesis Disruption cluster_neuro Neuromuscular Disruption This compound This compound Lipid_Enzymes Lipid Biosynthesis Enzymes This compound->Lipid_Enzymes Inhibits Neuromuscular_Coordination Neuromuscular Coordination This compound->Neuromuscular_Coordination Disrupts Cuticle_Synthesis Disrupted Cuticle Synthesis Lipid_Enzymes->Cuticle_Synthesis Structural_Integrity_Loss Loss of Structural Integrity Cuticle_Synthesis->Structural_Integrity_Loss Nematode_Death Nematode_Death Structural_Integrity_Loss->Nematode_Death Paralysis Paralysis Neuromuscular_Coordination->Paralysis Paralysis->Nematode_Death

Caption: Proposed dual-mode mechanism of action of this compound in nematodes.

References

Comparative Analysis of Benclothiaz and Its Structural Analogs in Nematicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nematicidal agent Benclothiaz and its structural analogs reveals a class of compounds with significant potential for crop protection. This guide synthesizes available data on their chemical structures, mechanisms of action, and nematicidal efficacy, providing researchers, scientists, and drug development professionals with a comprehensive comparative overview.

This compound, chemically known as 7-chloro-1,2-benzothiazole, is a nematicidal agent utilized in agriculture to control plant-parasitic nematodes. Its core structure, a benzothiazole (B30560) ring system, has been a scaffold of interest for the development of various biologically active compounds. This analysis delves into the structure-activity relationships of this compound and its analogs, presenting available data in a comparative format to guide future research and development in this area.

Chemical Structure and Properties

This compound is characterized by a fused benzene (B151609) and thiazole (B1198619) ring, with a chlorine atom substituted at the 7th position. Its structural analogs would involve modifications at various positions of the benzothiazole core, such as alterations in the type and position of substituents on the benzene ring or modifications to the thiazole ring itself.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name7-chloro-1,2-benzothiazole
Molecular FormulaC₇H₄ClNS
Molecular Weight169.63 g/mol
CAS Number89583-90-4

Mechanism of Action

Recent studies on the mode of action of benzothiazole-based nematicides suggest a multi-faceted mechanism. Research on benzothiazole's effect on the root-knot nematode Meloidogyne incognita indicates that it acts by inhibiting Glutathione S-transferase (GST), a key enzyme in detoxification pathways. This inhibition leads to a surge in reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to nematode mortality. This mechanism provides a basis for comparing the efficacy of structural analogs, as their ability to inhibit GST and induce ROS could be a key determinant of their nematicidal potency.

Proposed Mechanism of Action of Benzothiazole Nematicides Benzothiazole Benzothiazole Analog GST Glutathione S-transferase (GST) Benzothiazole->GST Inhibition ROS Reactive Oxygen Species (ROS) Burst GST->ROS Detoxification (inhibited) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Nematode_Death Nematode Mortality Oxidative_Stress->Nematode_Death

Caption: Proposed signaling pathway for benzothiazole-induced nematode mortality.

Comparative Nematicidal Efficacy

While direct comparative studies of this compound and its close structural analogs are limited in publicly available literature, research on related benzothiazole and benzotriazinone derivatives provides insights into structure-activity relationships. For instance, a study on 1,2,3-benzotriazin-4-one derivatives, which share a similar bicyclic core, demonstrated that a 7-chloro substituted analog exhibited significant nematicidal activity against Meloidogyne incognita.[1]

Table 2: Nematicidal Activity of a Structurally Related Benzotriazinone Analog

CompoundConcentration (mg/L)Inhibition Rate (%) against M. incognita
7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d][1][2][3]triazin-4(3H)-one1.068.3

This data suggests that the presence of a chlorine atom at the 7-position of the fused benzene ring, a feature shared with this compound, is crucial for nematicidal activity. Further research focusing on the synthesis and comparative screening of 7-substituted-1,2-benzothiazole derivatives is necessary to establish a clear quantitative structure-activity relationship (QSAR).

Experimental Protocols

The evaluation of nematicidal activity typically involves both in vitro and in vivo assays.

In Vitro Nematicidal Assay

Objective: To determine the direct effect of the compounds on nematode mortality and egg hatching.

Methodology:

  • Nematode Culture: Root-knot nematodes (Meloidogyne spp.) are cultured on susceptible host plants (e.g., tomato) in a greenhouse.

  • Egg Extraction: Eggs are extracted from infected roots using a sodium hypochlorite (B82951) solution.

  • Juvenile Hatching: A portion of the extracted eggs is used to obtain second-stage juveniles (J2).

  • Compound Preparation: Test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to achieve a range of test concentrations.

  • Mortality Assay: A suspension of J2 nematodes is added to multi-well plates containing the test solutions. After a specific incubation period (e.g., 24, 48, 72 hours) at a controlled temperature (e.g., 25°C), the number of dead and live nematodes is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing.

  • Egg Hatching Assay: A suspension of nematode eggs is incubated in the test solutions. After a set period (e.g., 7-14 days), the number of hatched juveniles is counted.

  • Data Analysis: The mortality rate and egg hatching inhibition rate are calculated for each concentration. LC50 (lethal concentration for 50% of the population) values are determined using probit analysis.

In Vitro Nematicidal Assay Workflow cluster_nematode_prep Nematode Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Nematode_Culture Nematode Culture (e.g., M. incognita) Egg_Extraction Egg Extraction Nematode_Culture->Egg_Extraction J2_Hatching J2 Juvenile Hatching Egg_Extraction->J2_Hatching Hatching_Assay Egg Hatching Assay Egg_Extraction->Hatching_Assay Mortality_Assay Mortality Assay (J2s) J2_Hatching->Mortality_Assay Compound_Prep Compound Preparation (this compound & Analogs) Compound_Prep->Mortality_Assay Compound_Prep->Hatching_Assay Data_Collection Data Collection (Mortality & Hatching Rates) Mortality_Assay->Data_Collection Hatching_Assay->Data_Collection LC50_Calc LC50 Calculation Data_Collection->LC50_Calc

Caption: A generalized workflow for in vitro nematicidal screening assays.

In Vivo Nematicidal Assay (Pot Study)

Objective: To evaluate the efficacy of the compounds in protecting plants from nematode infection in a controlled environment.

Methodology:

  • Planting: Seedlings of a susceptible host plant (e.g., tomato or cucumber) are transplanted into pots containing sterilized soil.

  • Compound Application: The test compounds are applied to the soil as a drench or incorporated into the soil at various concentrations.

  • Inoculation: A known number of nematode eggs or J2 juveniles are inoculated into the soil around the plant roots.

  • Growth Period: The plants are grown in a greenhouse for a specific period (e.g., 4-6 weeks) to allow for nematode infection and reproduction.

  • Efficacy Assessment: At the end of the growth period, plants are uprooted, and the roots are washed. The following parameters are assessed:

    • Root Gall Index: The severity of root galling is rated on a scale (e.g., 0-5).

    • Egg Mass Number: The number of egg masses on the roots is counted.

    • Nematode Population in Soil: The number of nematodes in a soil subsample is determined.

  • Data Analysis: The control efficacy of each treatment is calculated relative to an untreated control.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of nematicides. The available data, although limited in direct comparisons, suggests that the 7-chloro-1,2-benzothiazole scaffold is a key pharmacophore for nematicidal activity. The proposed mechanism of action, involving the inhibition of GST and induction of oxidative stress, provides a rational basis for the design of new, more potent analogs.

Future research should focus on the systematic synthesis of this compound analogs with modifications at various positions of the benzothiazole ring. A comprehensive QSAR study based on robust in vitro and in vivo screening data would be invaluable for optimizing the nematicidal potency and understanding the key structural features required for activity. Furthermore, detailed mechanistic studies on promising analogs will be crucial for developing next-generation nematicides with improved efficacy and environmental safety profiles.

References

Validating the Target Specificity of Benclothiaz in Nematodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benclothiaz and other prominent nematicides, focusing on their target specificity and efficacy. While the precise molecular target of this compound in nematodes remains under investigation, current evidence suggests a primary role in activating plant defense mechanisms, thereby indirectly impacting nematode infection. This contrasts with many conventional nematicides that exhibit direct toxicity to nematodes through specific molecular targets.

Comparative Efficacy and Target of Nematicides

The following table summarizes the efficacy and primary targets of this compound and selected alternative nematicides. It is important to note the different nature of their modes of action.

Nematicide ClassExample CompoundPrimary TargetTarget OrganismEfficacy Metric (Example)
Benzothiazole This compoundPlant Defense Pathways (Systemic Acquired Resistance)Host PlantReduction in galling and feeding site formation
Organophosphate FosthiazateAcetylcholinesterase (AChE)[1]NematodeLC50: 5.4 mg/L (M. incognita)[1]
Carbamate OxamylAcetylcholinesterase (AChE)NematodeED50: 89.4 ppm (M. incognita)
Avermectin AbamectinGlutamate-gated Chloride Channels (GluCls)[2]NematodeSignificant reduction in gall formation
Pyridine FluopyramMitochondrial Complex II (Succinate Dehydrogenase)NematodeED50: <4 ppm (M. incognita)
Fluoroalkenyl FluensulfoneUnknown direct target; affects nematode behavior and developmentNematodeED50: 131.7 ppm (M. incognita)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action for this compound and the established mechanisms for key alternative nematicide classes.

Benclothiaz_Mechanism This compound This compound (Salicylic Acid Analog) PlantRoot Host Plant Root This compound->PlantRoot Application SAR Systemic Acquired Resistance (SAR) Pathway PlantRoot->SAR Activation DefenseGenes Expression of Defense-Related Genes (e.g., Peroxidases) SAR->DefenseGenes Induction GiantCell Nematode Feeding Site (Giant Cell) DefenseGenes->GiantCell Inhibition of Development Nematode Nematode GiantCell->Nematode Disrupted Nutrition

Proposed indirect mechanism of action for this compound.

Nematicide_Targets cluster_Organophosphate Organophosphates / Carbamates cluster_Avermectin Avermectins AChE Acetylcholinesterase (AChE) Paralysis1 Spastic Paralysis AChE->Paralysis1 Leads to ACh accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis OP_Carb Fosthiazate / Oxamyl OP_Carb->AChE Inhibition GluCl Glutamate-gated Chloride Channel (GluCl) Paralysis2 Flaccid Paralysis GluCl->Paralysis2 Hyperpolarization Avermectin Abamectin Avermectin->GluCl Allosteric Modulation (Channel Opening)

Direct molecular targets of common nematicide classes.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of nematicide targets are provided below.

Nematode Motility Assay

This assay is fundamental for assessing the direct impact of a compound on nematode viability and neuromuscular function.

Objective: To determine the concentration-dependent effect of a test compound on the motility of nematodes.

Materials:

  • Synchronized culture of nematodes (e.g., second-stage juveniles, J2)

  • Test compound (e.g., this compound, oxamyl) dissolved in an appropriate solvent

  • 96-well microtiter plates

  • Microscope or automated tracking system

  • Sterile water or buffer solution

Procedure:

  • Prepare serial dilutions of the test compound in sterile water or a suitable buffer.

  • Add a defined number of nematodes (e.g., 50-100 J2s) to each well of a 96-well plate.

  • Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (water/buffer only).

  • Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, assess nematode motility. This can be done by visually counting motile vs. immotile individuals under a microscope or by using an automated tracking system that measures movement.

  • Calculate the percentage of mortality or paralysis for each concentration and determine the LC50 or ED50 value.

Motility_Assay_Workflow Start Synchronized Nematode Culture Plate_Nematodes Aliquot Nematodes into 96-well Plate Start->Plate_Nematodes Prepare_Solutions Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound to Wells Prepare_Solutions->Add_Compound Plate_Nematodes->Add_Compound Incubate Incubate at Constant Temperature Add_Compound->Incubate Assess_Motility Assess Motility at Defined Time Points Incubate->Assess_Motility Analyze Calculate LC50/ED50 Assess_Motility->Analyze

Workflow for a standard nematode motility assay.
Nematode Egg Hatching Assay

This assay evaluates the ovicidal or developmental inhibitory effects of a compound.

Objective: To determine the effect of a test compound on the hatching of nematode eggs.

Materials:

  • Freshly extracted nematode eggs

  • Test compound

  • 96-well plates or small petri dishes

  • Microscope

Procedure:

  • Prepare serial dilutions of the test compound.

  • Aliquot a known number of nematode eggs into each well or dish containing the test compound solutions. Include controls.

  • Incubate under conditions that promote hatching (e.g., specific temperature and humidity).

  • After a set period (e.g., 7-14 days), count the number of hatched juveniles and unhatched eggs in each well.

  • Calculate the percentage of hatch inhibition for each concentration relative to the control.

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay is used to determine if a compound targets the enzyme acetylcholinesterase, a key component of the nematode nervous system.

Objective: To quantify the inhibitory effect of a compound on nematode AChE activity.

Materials:

  • Nematode homogenate (source of AChE)

  • Test compound (e.g., fosthiazate)

  • Acetylthiocholine (B1193921) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a nematode homogenate by disrupting the nematodes to release cellular contents, including AChE.

  • In a 96-well plate, add the nematode homogenate, DTNB, and different concentrations of the test compound.

  • Pre-incubate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Measure the rate of color change (absorbance at 412 nm) over time using a spectrophotometer.

  • Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.[3]

Electrophysiological Recording from Nematode Muscle Cells

This advanced technique directly measures the effect of a compound on the ion channels of nematode muscle cells, providing detailed insights into the mechanism of action.[4][5]

Objective: To characterize the effects of a test compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

  • Live nematodes (larger species like Ascaris suum are often used, but techniques exist for smaller nematodes like C. elegans)[4][6]

  • Dissection microscope and tools

  • Electrophysiology rig (amplifier, micromanipulators, data acquisition system)

  • Glass microelectrodes

  • Perfusion system to apply the test compound

Procedure:

  • Dissect the nematode to expose the body wall muscles.[4]

  • Using sharp microelectrodes, impale a single muscle cell to record its membrane potential (voltage-clamp or current-clamp mode).

  • Establish a stable baseline recording.

  • Perfuse the preparation with a solution containing the test compound.

  • Record any changes in membrane potential, input resistance, or the characteristics of ion channel currents.

  • This can reveal whether a compound opens or closes specific ion channels, leading to either hyperpolarization (inhibition, e.g., by avermectins) or depolarization (excitation, e.g., by cholinergic agonists).

References

Ecotoxicological Profile of Benclothiaz and Other Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of Benclothiaz and other selected benzothiazole (B30560) derivatives. Benzothiazoles are a class of heterocyclic compounds with a wide range of industrial applications, including as vulcanization accelerators in rubber production, corrosion inhibitors, and as active ingredients in pesticides and biocides.[1][2] Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential ecological impact.[1] This document summarizes available quantitative ecotoxicity data, details relevant experimental methodologies, and illustrates a key toxicological pathway.

Ecotoxicological Data Summary

The following table summarizes the acute ecotoxicity data for this compound, 2-(Thiocyanomethylthio)benzothiazole (TCMTB), 2-Mercaptobenzothiazole (B37678) (MBT), and Benzothiazole (BT) on various aquatic organisms. It is important to note that specific quantitative ecotoxicity data for this compound is limited in publicly available literature, as it is an obsolete nematicide with considerable data gaps.[3] The data presented for the other derivatives highlight the variability in toxicity within this chemical class.

ChemicalTest OrganismEndpointDurationValueUnitsReference
This compound ---Data Not Available-[3]
2-(Thiocyanomethylthio)benzothiazole (TCMTB) Ceriodaphnia dubia (water flea)EC5048 hours15.3µg/L[2]
Ceriodaphnia dubia (water flea)EC50 (chronic)7 days9.64µg/L[2]
Freshwater FishLC5096 hoursVery Highly Toxic-[4]
Freshwater InvertebratesEC5048 hoursVery Highly Toxic-[4]
2-Mercaptobenzothiazole (MBT) Ceriodaphnia dubia (water flea)EC5048 hours4.19mg/L[2]
Ceriodaphnia dubia (water flea)EC50 (chronic)7 days1.25mg/L[2]
Benzothiazole (BT) Ceriodaphnia dubia (water flea)EC5048 hours24.6mg/L[2]
Ceriodaphnia dubia (water flea)EC50 (chronic)7 days54.9mg/L[2]

Note: "Very Highly Toxic" is a qualitative description from the source and specific numerical values were not provided in the snippet.

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicity data.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to at least five different concentrations of the test substance in a geometric series. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.

  • Data Analysis: The LC50 value is calculated by plotting the percentage of mortality against the test concentrations.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours.

  • Test Organism: Young daphnids, less than 24 hours old, are used for the test.

  • Procedure: The daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours. Immobilization, defined as the inability to swim, is observed at 24 and 48 hours.

  • Test Conditions: The test is performed in a static or semi-static system with controlled temperature and light.

  • Data Analysis: The EC50 is determined by analyzing the relationship between the concentration of the test substance and the percentage of immobilized daphnids.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapcapitata or Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance. The growth of the algae is measured over 72 hours, typically by cell counting or measuring biomass.

  • Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Data Analysis: The EC50 is calculated by comparing the growth in the test cultures to that of a control group.

Signaling Pathway and Experimental Workflow

Benzothiazole derivatives have been shown to exert their toxic effects through various mechanisms, including endocrine disruption and the induction of oxidative stress.[1][5] The following diagrams illustrate a generalized experimental workflow for assessing aquatic toxicity and a potential signaling pathway for benzothiazole-induced toxicity.

G cluster_0 Range-Finding Test cluster_1 Definitive Test (e.g., OECD 202/203) cluster_2 Data Reporting RF_Start Start RF_Conc Prepare Broad Range of Concentrations RF_Start->RF_Conc RF_Exposure Short-term Exposure (e.g., 24h) RF_Conc->RF_Exposure RF_Observe Observe Mortality/ Immobilization RF_Exposure->RF_Observe RF_End Determine Approximate Toxic Range RF_Observe->RF_End DT_Conc Prepare at least 5 Concentrations in Geometric Series RF_End->DT_Conc Inform Concentration Selection DT_Exposure Expose Organisms (48h for Daphnia, 96h for Fish) DT_Conc->DT_Exposure DT_Record Record Mortality/ Immobilization at Intervals DT_Exposure->DT_Record DT_Analysis Statistical Analysis (e.g., Probit) DT_Record->DT_Analysis DT_Result Calculate LC50/EC50 and Confidence Intervals DT_Analysis->DT_Result Report Compile Test Conditions, Results, and Analysis DT_Result->Report

Experimental workflow for acute aquatic toxicity testing.

cluster_pathway Potential Benzothiazole-Induced Toxicity Pathway cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_organismal Organismal Effects Benzothiazole Benzothiazole Derivative ROS Increased Reactive Oxygen Species (ROS) Benzothiazole->ROS ER Estrogen Receptor Binding Benzothiazole->ER OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress EndocrineDisruption Endocrine Disruption (Altered Gene Expression) ER->EndocrineDisruption Toxicity Reduced Survival, Growth, Reproduction OxidativeStress->Toxicity EndocrineDisruption->Toxicity

Simplified signaling pathway of benzothiazole toxicity.

Conclusion

The available data indicate that benzothiazole derivatives exhibit a wide range of ecotoxicity. Notably, 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is significantly more toxic to aquatic invertebrates than its degradation products, 2-Mercaptobenzothiazole (MBT) and Benzothiazole (BT).[2] The lack of specific ecotoxicological data for the obsolete nematicide this compound highlights the need for further research to fully understand the environmental risks associated with the broader class of benzothiazole compounds.[3] The primary mechanisms of toxicity for many benzothiazoles appear to involve endocrine disruption and the induction of oxidative stress, leading to adverse effects on the survival, growth, and reproduction of aquatic organisms.[1][5] Researchers and drug development professionals should consider the potential for environmental persistence and toxicity when working with benzothiazole-containing compounds.

References

Cost-Benefit Analysis of Benclothiaz in Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the economic and agricultural impact of the nematicide Benclothiaz remains challenging due to the limited availability of public-domain experimental data. This guide synthesizes the available information on this compound and provides a comparative framework using data from alternative nematicides to illustrate a cost-benefit analysis. Researchers and agricultural professionals are encouraged to conduct field trials to generate specific data for this compound to validate the potential benefits outlined in this guide.

Introduction to this compound

This compound, with the chemical formula C₇H₄ClNS, is registered as a nematicide for agricultural use.[1] It belongs to the benzothiazole (B30560) class of chemical compounds, which have shown a broad spectrum of biological activities and are utilized in the development of various agrochemicals.[2][3] While specific public data on its field performance is scarce, a patent has indicated that a mixture of this compound and the insecticide indoxacarb (B177179) demonstrated a 98% control rate of the root-knot nematode Meloidogyne incognita.[4] This suggests a potential for synergistic effects when used in combination with other crop protection agents.

Comparative Efficacy and Cost-Benefit Analysis of Nematicides

To provide a framework for evaluating this compound, this section presents a comparative analysis of alternative nematicides for which experimental data is available. The following tables summarize the efficacy and economic returns of various nematicides against root-knot nematodes (Meloidogyne spp.), a common and economically significant pest in vegetable and rice cultivation.

Table 1: Comparative Efficacy of Nematicides against Root-Knot Nematodes (Meloidogyne incognita)

NematicideActive IngredientApplication MethodEfficacy (% Reduction in Nematode Population)CropSource
Hypothetical this compound This compound Soil Application Data Not Available Vegetables, Rice -
FluopyramFluopyramSoil Application51 - 64%Vegetables[5]
FosthiazateFosthiazateSoil Application51 - 64%Vegetables[5]
1,3-Dichloropropene + Chloropicrin1,3-D + ChloropicrinFumigation87%Vegetables[5]
Dimethyl-disulphideDMDSFumigation78%Vegetables[5]
Azadirachtin (Neem-based)AzadirachtinSoil Application51 - 64%Vegetables[5]
Biosolarization with Chicken Manure-Soil Treatment73%Vegetables[5]

Table 2: Illustrative Cost-Benefit Analysis of Nematicide Treatments for Vegetable Cultivation

TreatmentApplication Cost (€/ha)Yield Increase (%)Net Return (€/ha)Benefit-Cost RatioSource
Hypothetical this compound Data Not Available Data Not Available Data Not Available Data Not Available -
Oxamyl160Data Not AvailableData Not AvailableData Not Available[6]
Metam-sodiumData Not AvailableData Not AvailableData Not AvailableData Not Available[6]
Biosolarization with Chicken Manure2700Data Not AvailableData Not AvailableData Not Available[6]
Fumigation (General)VariableVariableVariablePositive in high infestation[7][8][9]

Note: The cost and benefit data are highly dependent on factors such as initial nematode population density, crop type, market value, and application methodology. The economic threshold, the pest population level at which control measures become economically viable, is a critical factor in decision-making.[5]

Experimental Protocols for Nematicide Field Trials

To generate the necessary data for a comprehensive cost-benefit analysis of this compound, rigorous field trials are essential. The following outlines a general experimental protocol for evaluating the efficacy of a nematicide.

Objective: To determine the efficacy of this compound in controlling root-knot nematodes (Meloidogyne spp.) in a selected crop (e.g., tomato or rice) and to quantify the impact on crop yield and economic return.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.[10]

  • Treatments:

    • Untreated Control

    • This compound (at manufacturer's recommended rate)

    • This compound (at a lower rate)

    • This compound (at a higher rate)

    • Standard Nematicide 1 (e.g., Fluopyram)

    • Standard Nematicide 2 (e.g., Fosthiazate)

  • Plot Size: To be determined based on crop and equipment, ensuring a representative area for yield assessment.

Methodology:

  • Site Selection: A field with a known history of root-knot nematode infestation.

  • Soil Sampling: Pre-treatment soil samples are collected from each plot to determine the initial nematode population density (Pi).

  • Application: Nematicides are applied according to the manufacturer's instructions for each product. Application methods could include soil incorporation, drenching, or drip irrigation.

  • Crop Management: Standard agronomic practices for the selected crop will be followed uniformly across all plots.

  • Data Collection:

    • Mid-season: Plant growth parameters (e.g., plant height, vigor) and root galling index are assessed.

    • At Harvest:

      • Final nematode population density (Pf) in the soil is determined.

      • Root galling index is re-assessed.

      • Crop yield (e.g., marketable fruit weight for tomato, grain yield for rice) is measured for each plot.

  • Data Analysis:

    • Analysis of Variance (ANOVA) will be used to determine significant differences between treatments for nematode populations, root galling, and crop yield.

    • Nematicide efficacy will be calculated as the percentage reduction in the final nematode population compared to the untreated control.

    • A partial budget analysis will be conducted to determine the net return and benefit-cost ratio for each treatment.[7][8][9]

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a nematicide field trial.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_implementation Phase 2: Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection Site Selection (Known Nematode Infestation) ExperimentalDesign Experimental Design (RCBD, Treatments, Replicates) SiteSelection->ExperimentalDesign ProtocolDev Protocol Development (Application, Data Collection) ExperimentalDesign->ProtocolDev SoilSampling_Pre Pre-treatment Soil Sampling (Pi) NematicideApp Nematicide Application SoilSampling_Pre->NematicideApp CropPlanting Crop Planting & Management NematicideApp->CropPlanting MidSeasonAss Mid-season Assessment (Plant Vigor, Root Galling) CropPlanting->MidSeasonAss Harvest Harvest MidSeasonAss->Harvest YieldData Yield Data Collection Harvest->YieldData SoilSampling_Post Post-harvest Soil Sampling (Pf) Harvest->SoilSampling_Post RootGallingAss Root Galling Assessment Harvest->RootGallingAss StatisticalAnalysis Statistical Analysis (ANOVA) YieldData->StatisticalAnalysis SoilSampling_Post->StatisticalAnalysis RootGallingAss->StatisticalAnalysis EfficacyCalc Efficacy Calculation StatisticalAnalysis->EfficacyCalc EconomicAnalysis Cost-Benefit Analysis EfficacyCalc->EconomicAnalysis Reporting Reporting & Publication EconomicAnalysis->Reporting

Figure 1. Experimental workflow for nematicide field trials.
Potential Signaling Pathway

The precise mechanism of action of this compound on nematodes is not extensively documented in the available literature. However, for benzothiazole derivatives in other biological systems, interference with key signaling pathways has been observed.[11][12] The following diagram illustrates a generalized signaling pathway that could be a target for such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 STAT STAT Kinase2->STAT TranscriptionFactor Transcription Factor STAT->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Response Cellular Response (e.g., Paralysis, Death) GeneExpression->Response This compound This compound Derivative This compound->Receptor Inhibition

Figure 2. Generalized signaling pathway potentially affected by benzothiazole derivatives.

Conclusion

While this compound shows promise as a nematicide, particularly in synergistic combinations, a definitive cost-benefit analysis requires robust, publicly available data from field trials. The frameworks and methodologies presented in this guide, based on data from alternative nematicides, offer a clear path for researchers and agricultural professionals to evaluate the economic viability and efficacy of this compound. Future research should focus on conducting field trials across various crops and geographical locations to establish its performance and to provide the agricultural community with the data needed to make informed pest management decisions.

References

Comparative Degradation Pathways of Benclothiaz and Alternative Nematicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation pathways of the nematicide Benclothiaz (7-chloro-1,2-benzisothiazole) and its alternatives: Oxamyl (B33474), Fluopyram (B1672901), and Fluensulfone. Due to the limited availability of specific degradation studies on this compound, a putative degradation pathway is proposed based on the known metabolism of structurally similar benzisothiazole compounds. This guide summarizes available quantitative data, outlines experimental protocols for degradation studies, and visualizes the degradation pathways to facilitate a clear comparison for research and development purposes.

Executive Summary

The environmental fate of nematicides is a critical aspect of their risk assessment and the development of safer alternatives. This guide reveals that while degradation data for alternative nematicides like Oxamyl, Fluopyram, and Fluensulfone are available, specific experimental studies on the degradation of this compound are scarce. The alternatives exhibit distinct degradation patterns: Oxamyl undergoes rapid hydrolysis and microbial degradation.[1][2] Fluopyram is notably more persistent in soil, degrading into several metabolites, including the persistent trifluoroacetic acid (TFA).[3][4][5][6] Fluensulfone degrades into metabolites such as thiazole (B1198619) sulfonic acid (TSA) and methyl sulfone (MS). Understanding these pathways is crucial for predicting their environmental impact and designing more benign alternatives.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of the compared nematicides. It is important to note that degradation rates are highly dependent on environmental conditions such as soil type, temperature, moisture, and microbial activity.

NematicideHalf-life (DT₅₀)Key Degradation ProductsExperimental ConditionsReferences
This compound Data not availableHypothetical: 1,2-benzisothiazole (B1215175), 2-hydroxy-7-chlorobenzamideNot available-
Oxamyl 10 - 24 days (field)Oxamyl oxime, N,N-dimethyloxamic acidField studies in various soil types[1]
8 days (pH 7), 3 hours (pH 9)Oxamyl oximeAqueous solution[7]
Fluopyram 21 - 539 daysFluopyram-7-hydroxy, Trifluoroacetic acid (TFA)European and US field sites[5][8]
46.21 - 57.76 daysFluopyram benzamideBanana soils[3]
Fluensulfone 7.4 - 10.8 daysThiazole sulfonic acid (TSA), Methyl sulfone (MS)Terrestrial field dissipation studies[9]
23 - 26 days (anaerobic)Not specifiedAquatic systems[9]

Degradation Pathways

The degradation of these nematicides proceeds through various biochemical reactions, primarily driven by microbial activity and abiotic factors like photolysis and hydrolysis.

Proposed Degradation Pathway for this compound

In the absence of direct experimental data for this compound, a putative degradation pathway is proposed based on the known degradation of benzisothiazolinone (BIT), a structurally related compound. The degradation of BIT is primarily a biological process that is accelerated under anaerobic conditions, leading to the formation of 1,2-benzisothiazole and 2-hydroxybenzamide. It is hypothesized that this compound (7-chloro-1,2-benzisothiazole) may follow a similar pathway, involving the opening of the isothiazole (B42339) ring. The chlorine substituent on the benzene (B151609) ring may influence the rate and specific products of degradation.

G This compound This compound (7-chloro-1,2-benzisothiazole) Metabolite1 Hypothetical Intermediate (Cleavage of isothiazole ring) This compound->Metabolite1 Microbial Degradation Metabolite2 2-hydroxy-7-chlorobenzamide Metabolite1->Metabolite2 Metabolite3 Further degradation products Metabolite2->Metabolite3

Proposed degradation pathway of this compound.
Degradation Pathway of Oxamyl

Oxamyl degradation is initiated by hydrolysis of the carbamate (B1207046) group to form oxamyl oxime. This is followed by further microbial degradation.[2][7] The rate of degradation is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[7]

G Oxamyl Oxamyl Oxamyl_oxime Oxamyl oxime Oxamyl->Oxamyl_oxime Hydrolysis DMCF N,N-dimethyl-1-cyanoformamide Oxamyl->DMCF Enzymatic conversion Further_degradation Further degradation (e.g., CO2) Oxamyl_oxime->Further_degradation Microbial Degradation Dimethyloxamic_acid N,N-dimethyloxamic acid DMCF->Dimethyloxamic_acid Dimethyloxamic_acid->Further_degradation

Degradation pathway of Oxamyl.
Degradation Pathway of Fluopyram

Fluopyram is known for its persistence in the environment. Its degradation involves hydroxylation and cleavage of the amide bond, leading to the formation of fluopyram-7-hydroxy and the highly persistent trifluoroacetic acid (TFA).[4][5]

G Fluopyram Fluopyram Fluopyram_7_hydroxy Fluopyram-7-hydroxy Fluopyram->Fluopyram_7_hydroxy Hydroxylation Fluopyram_benzamide Fluopyram-benzamide Fluopyram->Fluopyram_benzamide Amide cleavage Further_degradation Further degradation products Fluopyram_7_hydroxy->Further_degradation TFA Trifluoroacetic acid (TFA) Fluopyram_benzamide->TFA

Degradation pathway of Fluopyram.
Degradation Pathway of Fluensulfone

Fluensulfone degrades in the environment to form two major metabolites: thiazole sulfonic acid (TSA) and methyl sulfone (MS).[10]

G Fluensulfone Fluensulfone TSA Thiazole sulfonic acid (TSA) Fluensulfone->TSA Butene_sulfonic_acid Butene sulfonic acid Fluensulfone->Butene_sulfonic_acid MS Methyl sulfone (MS) TSA->MS

Degradation pathway of Fluensulfone.

Experimental Protocols for Degradation Studies

Standardized protocols are essential for obtaining comparable data on the degradation of nematicides. The following outlines a general experimental workflow for assessing the degradation of these compounds in soil, based on OECD guidelines.[8][11]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Soil_collection Collect and characterize soil Soil_treatment Treat soil with test substance Soil_collection->Soil_treatment Test_substance Prepare radiolabeled test substance Test_substance->Soil_treatment Incubation Incubate under controlled conditions (aerobic/anaerobic) Soil_treatment->Incubation Sampling Collect soil samples at time intervals Incubation->Sampling Extraction Extract residues from soil Sampling->Extraction Quantification Quantify parent compound and metabolites (LC-MS/MS) Extraction->Quantification Data_analysis Determine degradation kinetics and half-life (DT₅₀) Quantification->Data_analysis

Workflow for nematicide degradation study.
Detailed Methodologies

1. Soil Collection and Characterization:

  • Collect soil from relevant agricultural areas.

  • Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

2. Test Substance Application:

  • Use a radiolabeled (e.g., ¹⁴C) version of the nematicide to facilitate tracking of the parent compound and its metabolites.

  • Apply the test substance to the soil at a concentration relevant to agricultural use.

3. Incubation:

  • Incubate the treated soil samples in the dark under controlled temperature and moisture conditions.

  • For aerobic studies, ensure adequate aeration. For anaerobic studies, create an oxygen-free environment.

4. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals.

  • Extract the residues from the soil using an appropriate solvent system.

5. Analysis:

  • Separate and quantify the parent nematicide and its degradation products using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Identify unknown metabolites using high-resolution mass spectrometry.

6. Data Analysis:

  • Plot the concentration of the parent compound over time to determine the degradation kinetics.

  • Calculate the half-life (DT₅₀) of the nematicide in the soil.

Conclusion

This comparative guide highlights the significant differences in the degradation pathways and persistence of this compound's alternatives. Oxamyl is the least persistent, while fluopyram exhibits high persistence, raising concerns about potential environmental accumulation and long-term effects. The lack of specific data on this compound degradation underscores the need for further research to accurately assess its environmental fate and risks. The provided experimental framework offers a basis for conducting such studies to fill this critical knowledge gap. For researchers and professionals in drug and pesticide development, understanding these degradation pathways is paramount for designing next-generation nematicides with improved efficacy and enhanced environmental safety profiles.

References

A Comparative Guide to the Analytical Validation of a Novel Method for Benclothiaz Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the fungicide Benclothiaz (7-chloro-1,2-benzothiazole), this guide offers a comprehensive validation overview of a new analytical method. This document objectively compares the performance of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach. The presented experimental data, based on established techniques for analogous benzothiazole (B30560) derivatives, provides a robust framework for methodological validation and selection.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical validation parameters for the quantification of benzothiazole derivatives, providing a clear comparison between the novel LC-MS/MS method and a traditional HPLC-UV method.[1]

ParameterMethod 1: LC-MS/MS (New Method)Method 2: HPLC-UV (Conventional Method)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80-100%[2]80-100%
Precision (% RSD) < 12%[2]< 15%
Limit of Detection (LOD) Typically in the ng/mL to pg/mL rangeTypically in the µg/mL range
Limit of Quantification (LOQ) 0.002-0.29 ng/mL[2]20-200 ng/L[3]
Specificity/Selectivity High selectivity achieved through mass-to-charge ratio filteringDemonstrated by peak purity and resolution from interferences
Robustness Tolerant to minor variations in mobile phase composition and flow rateTolerant to minor variations in mobile phase composition and pH

Experimental Protocols

Featured New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol details a sensitive and selective method for the determination of this compound, analogous to modern methods used for the analysis of related benzothiazole compounds.[2][3]

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

4. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve across the desired concentration range.

  • Sample Preparation: The sample containing this compound is extracted using a suitable technique like solid-phase extraction (SPE) with a polymeric sorbent.[3] The eluate is then evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

5. Validation Parameters:

  • Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area versus concentration.

  • Accuracy: Determined through recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for the new LC-MS/MS method.

cluster_0 Method Validation Workflow Define Analytical Requirements Define Analytical Requirements Select Appropriate Method Select Appropriate Method Define Analytical Requirements->Select Appropriate Method Develop Method Protocol Develop Method Protocol Select Appropriate Method->Develop Method Protocol Perform Validation Experiments Perform Validation Experiments Develop Method Protocol->Perform Validation Experiments Linearity, Accuracy, Precision, etc. Analyze and Document Results Analyze and Document Results Perform Validation Experiments->Analyze and Document Results Method Implementation Method Implementation Analyze and Document Results->Method Implementation

Caption: Logical workflow for analytical method validation.

cluster_1 LC-MS/MS Experimental Workflow Sample Collection Sample Collection Sample Preparation (SPE) Sample Preparation (SPE) Sample Collection->Sample Preparation (SPE) LC Separation LC Separation Sample Preparation (SPE)->LC Separation Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) LC Separation->Mass Spectrometry (ESI+) Data Acquisition (MRM) Data Acquisition (MRM) Mass Spectrometry (ESI+)->Data Acquisition (MRM) Data Analysis and Quantification Data Analysis and Quantification Data Acquisition (MRM)->Data Analysis and Quantification

Caption: Experimental workflow for the new LC-MS/MS method.

References

Benclothiaz: A Shifting Paradigm in Nematicide Action Beyond Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of Benclothiaz and Acetylcholinesterase-Inhibiting Nematicides

[CITY, State, December 19, 2025] – In a landscape long dominated by acetylcholinesterase (AChE) inhibitors for the management of plant-parasitic nematodes, new research highlights a distinct mode of action for the nematicide this compound. This guide provides a comprehensive comparison of the molecular mechanisms of this compound and traditional AChE-inhibiting nematicides, such as organophosphates and carbamates, offering valuable insights for researchers, scientists, and professionals in drug development.

Recent studies reveal that this compound does not target the nematode nervous system in the same manner as its predecessors. Instead of inhibiting AChE, its core chemical component, benzothiazole (B30560), acts by inhibiting glutathione (B108866) S-transferase (GST).[1][2] This inhibition leads to a cascade of oxidative stress through the accumulation of reactive oxygen species (ROS), ultimately causing nematode mortality.[1][3] This discovery marks a significant departure from the neurotoxic effects of organophosphates and carbamates and presents a new avenue for nematicide development, potentially circumventing resistance issues associated with AChE inhibitors.

A Divergence in Molecular Targets: AChE vs. GST

Acetylcholinesterase-inhibiting nematicides, a cornerstone of nematode control for decades, function by disrupting the nervous system of these pests.[4] Organophosphates and carbamates bind to and inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction.[5] The resulting accumulation of acetylcholine leads to continuous nerve stimulation, causing paralysis and eventual death of the nematode.[6]

In stark contrast, this compound's mechanism bypasses this well-established pathway. Its active component, benzothiazole, targets a key detoxification enzyme, glutathione S-transferase.[1][2] GST plays a vital role in protecting the nematode from oxidative damage by neutralizing harmful reactive oxygen species. By inhibiting GST, benzothiazole effectively dismantles the nematode's antioxidant defenses, leading to a lethal buildup of ROS and subsequent cellular damage.[1][3]

Quantitative Comparison of Nematicidal Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound (represented by its core component, benzothiazole) and several common AChE-inhibiting nematicides.

Table 1: Nematicidal Activity (LC50/EC50) Against Plant-Parasitic Nematodes

NematicideChemical ClassTarget NematodeLC50/EC50Exposure TimeReference
Fosthiazate (B52061)OrganophosphateMeloidogyne incognita (susceptible)0.024 mg/L24 hours[7]
FosthiazateOrganophosphateMeloidogyne incognita (low sensitivity)5.4 mg/L24 hours[7]
CarbofuranCarbamatePoecilia reticulata (aquatic organism)0.3468 mg/L48 hours[8]
FenamiphosOrganophosphateBluegill sunfish (aquatic organism)9.6 mg/LNot Specified[1]
OxamylCarbamateDitylenchus dipsaci (adults)2,170 mg/L24 hours[9]
OxamylCarbamateDitylenchus dipsaci (juveniles)1,376 mg/L24 hours[9]
OxamylCarbamateAphelenchoides fragariae (adults)1,168 mg/L24 hours[9]

Note: Data for benzothiazole's LC50/EC50 against specific nematode species is still emerging. The provided data for other nematicides may be against different organisms as direct comparative nematode LC50 values are not always available in a single source.

Table 2: Acetylcholinesterase (AChE) Inhibition Data

NematicideChemical ClassNematode SpeciesIC50Reference
OxamylCarbamatePratylenchus penetrans2.6 x 10⁻⁷ M[9]
OxamylCarbamateDitylenchus dipsaci5.7 x 10⁻⁶ M[9]
FenamiphosOrganophosphateMeloidogyne incognitaModerate Inhibition (at 5 ppm)[10]
EthoprophosOrganophosphateMeloidogyne incognitaPoor Inhibition (at 5 ppm)[10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the differing modes of action, the following diagrams have been generated.

AChE_Inhibition cluster_synapse Neuromuscular Synapse Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Muscle_Cell Muscle Cell ACh_Receptor->Muscle_Cell Stimulates Paralysis Paralysis & Death ACh_Receptor->Paralysis Leads to (Overstimulation) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nematicide Organophosphate or Carbamate Nematicide Nematicide->AChE Inhibits GST_Inhibition cluster_cell Nematode Cell ROS Reactive Oxygen Species (ROS) GST Glutathione S-Transferase (GST) ROS->GST Neutralized by Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes (Accumulation) Detoxification Detoxification GST->Detoxification Death Nematode Death Cellular_Damage->Death This compound This compound (Benzothiazole) This compound->GST Inhibits

References

Comparative Transcriptomics of Nematodes Treated with Benclothiaz: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomic effects of Benclothiaz on nematodes is limited. This guide provides a framework for conducting such research, offering a comparative analysis based on the transcriptomic effects of other well-studied nematicides. The data presented for alternative compounds are synthesized from existing literature to serve as a benchmark for future studies on this compound.

Introduction

This compound is a nematicide with a distinct mode of action, and understanding its impact on the nematode transcriptome is crucial for optimizing its use, elucidating potential resistance mechanisms, and discovering new drug targets. Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), offers a powerful lens to observe genome-wide changes in gene expression following nematicide exposure. This guide outlines a comprehensive approach to studying the transcriptomic effects of this compound on nematodes, presenting a comparative context with other major classes of anthelmintics.

Proposed Experimental Design for Comparative Transcriptomics

To effectively evaluate the transcriptomic impact of this compound, a robust experimental design is essential. The following protocol is based on established methodologies in nematode transcriptomics.

Experimental Protocol
  • Nematode Culture and Synchronization:

    • Select a model nematode species, such as Caenorhabditis elegans, or a parasitic species of interest, like Haemonchus contortus.

    • Maintain the nematode cultures under standard laboratory conditions.

    • Synchronize the nematode population to obtain a homogenous developmental stage (e.g., L4 larvae) for treatment.

  • Nematicide Treatment:

    • Prepare stock solutions of this compound and other comparative nematicides (e.g., a benzimidazole (B57391) like Albendazole and a macrocyclic lactone like Ivermectin) in an appropriate solvent (e.g., DMSO).

    • Expose the synchronized nematodes to a pre-determined, sub-lethal concentration of each nematicide. Include a solvent-only control group.

    • Incubate the nematodes for a defined period (e.g., 24 hours) under standard culture conditions.

  • RNA Extraction and Sequencing:

    • Harvest the nematodes and perform total RNA extraction using a suitable kit or protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

    • Prepare RNA-Seq libraries from high-quality RNA samples.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the chosen nematode species.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between the treated and control groups.

    • Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Nematode Culture (e.g., C. elegans) B Synchronization of Nematode Population (L4 Stage) A->B C Control Group (Solvent only) B->C D This compound Treatment B->D E Alternative Nematicide 1 (e.g., Albendazole) B->E F Alternative Nematicide 2 (e.g., Ivermectin) B->F G RNA Extraction and QC C->G D->G E->G F->G H RNA Sequencing (RNA-Seq) G->H I Bioinformatic Analysis (Alignment, DEG Identification) H->I J Functional Enrichment (GO, KEGG Pathways) I->J

Caption: Experimental workflow for comparative transcriptomics.

Comparative Transcriptomic Analysis: this compound vs. Other Nematicides

The following tables summarize the anticipated and known transcriptomic responses of nematodes to different classes of nematicides. This provides a comparative baseline for interpreting future data on this compound.

Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)
Nematicide ClassRepresentative DrugNematode SpeciesKey Upregulated Genes/Gene FamiliesKey Downregulated Genes/Gene FamiliesPrimary Cellular Impact
Thiazolidine (Hypothetical) This compound C. elegans / H. contortus(Predicted: Stress response, detoxification, cuticle remodeling)(Predicted: Neuronal signaling, ion channels, developmental genes)(Predicted: Neuromuscular disruption, metabolic stress)
Benzimidazole AlbendazoleC. elegans / H. contortusXenobiotic metabolism (UGTs, CYPs), stress response (HSPs)[1]Microtubule-related genes, cell division genesDisruption of microtubule polymerization, impaired cell division and motility
Macrocyclic Lactone IvermectinParascaris univalensP-glycoproteins (efflux pumps), detoxification enzymes[2]Glutamate-gated chloride channel subunits, neuronal signaling genesParalysis via modulation of glutamate-gated chloride channels
Cholinergic Agonist LevamisoleH. contortus / C. elegansAcetylcholine (B1216132) receptor subunits, stress response genesGenes involved in muscle contraction and relaxationSpastic paralysis through overstimulation of nicotinic acetylcholine receptors
Table 2: Enriched Gene Ontology (GO) Terms for Upregulated Genes
Nematicide ClassRepresentative DrugBiological ProcessMolecular FunctionCellular Component
Thiazolidine (Hypothetical) This compound (Predicted: response to toxic substance, cellular detoxification, cuticle development)(Predicted: oxidoreductase activity, transferase activity, structural constituent of cuticle)(Predicted: cytoplasm, integral component of membrane, extracellular region)
Benzimidazole AlbendazoleXenobiotic metabolic process, response to drug, protein folding[1]UDP-glucuronosyltransferase activity, cytochrome P450 activity, ATP binding[1]Endoplasmic reticulum, cytoplasm, nucleus
Macrocyclic Lactone IvermectinTransmembrane transport, response to chemical stimulus, detoxification[2]ABC transporter activity, ATPase activity, drug bindingPlasma membrane, integral component of membrane
Cholinergic Agonist LevamisoleResponse to stimulus, signal transduction, ion transportIon channel activity, receptor activity, acetylcholine bindingPostsynaptic membrane, neuromuscular junction

Key Signaling Pathways in Nematicide Response

Nematodes employ a range of signaling pathways to respond to xenobiotic stress. Understanding which pathways are modulated by this compound is key to understanding its mechanism of action and potential for resistance.

Xenobiotic Detoxification Pathway

A common response to nematicides involves the upregulation of detoxification pathways. This typically involves Phase I enzymes (like cytochrome P450s) that modify the compound, and Phase II enzymes (like UDP-glucuronosyltransferases) that conjugate it for excretion, often via ABC transporters.

xenobiotic_pathway cluster_cell Nematode Cell This compound This compound Phase1 Phase I Metabolism (e.g., CYP450s) This compound->Phase1 Metabolite Modified This compound Phase1->Metabolite Phase2 Phase II Metabolism (e.g., UGTs) Metabolite->Phase2 Conjugate Conjugated Metabolite Phase2->Conjugate ABC_transporter ABC Transporter (Efflux) Conjugate->ABC_transporter Extracellular_out Extracellular (Excreted) ABC_transporter->Extracellular_out

Caption: Generalized xenobiotic detoxification pathway in nematodes.

Conclusion

While direct transcriptomic data for this compound is not yet widely available, the framework and comparative data presented here offer a clear path for future research. By employing a standardized experimental workflow and leveraging knowledge from other nematicides, researchers can effectively characterize the molecular impact of this compound. This will be instrumental in developing more effective and sustainable strategies for nematode control in both agricultural and veterinary contexts. The identification of unique gene expression signatures and affected pathways will be a critical step in a new era of targeted anthelmintic development.

References

Safety Operating Guide

Navigating the Safe Disposal of Benclothiaz: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring both laboratory safety and environmental stewardship. Benclothiaz, a compound with applications as a thiazide diuretic and a pesticide, requires meticulous handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing upon established safety data for related compounds and general guidelines for hazardous waste management.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and related benzothiazole (B30560) compounds. These substances can be toxic if swallowed or in contact with skin, may cause serious eye irritation, and can be harmful if inhaled.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the potential hazards based on data for structurally related benzothiazole compounds. This information should be treated as a guideline, and it is imperative to consult the specific SDS for any chemical before handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) Potentially harmful if inhaled.[1][2]
Eye Irritation May cause serious eye irritation.[1][2]
Aquatic Hazard Potentially harmful to aquatic life.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must be conducted in compliance with all local, regional, and national regulations.[2][3] The primary recommended method for the disposal of related hazardous chemicals is incineration by a licensed hazardous waste disposal facility.[1]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

2. Waste Collection:

  • Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[2]

  • For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.[2]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound."

  • Include appropriate hazard symbols (e.g., toxic, irritant).

  • Indicate the approximate quantity of waste in the container.[2]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and situated away from incompatible materials.[2]

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

  • Provide them with all available safety information for this compound.

  • Since this compound is also a pesticide, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Many states have "Clean Sweep" programs for pesticide disposal.[5]

Important Considerations for Pesticide Disposal:

  • Always check the product label for specific "Storage and Disposal" instructions.[7]

  • Never pour pesticides down the sink, toilet, or any drain.[7]

  • Empty pesticide containers should be rinsed properly, and the rinse water should be applied according to the label directions, not poured down a drain.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate this compound Waste ppe->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect Containment storage Store in Designated Hazardous Waste Area collect->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs Initiate Disposal transport Arrange for Professional Pickup and Transport contact_ehs->transport incinerate Incineration by a Licensed Facility transport->incinerate Recommended Method

Caption: A workflow diagram for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always prioritize safety and regulatory compliance when handling and disposing of any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benclothiaz

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing Benclothiaz, a substance classified as harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling. It is crucial to be aware of the following:

  • Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes of exposure.[1][2][3]

  • Eye Irritation: It is known to cause serious eye irritation.[1][2][3][4]

  • Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects.[5]

Hazard Classification Description Key Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area or under a chemical fume hood.
Serious Eye Irritation Causes serious eye irritation.[1][2][3][4]Wear safety goggles or a face shield.[4][6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]Prevent release to the environment. Do not allow to enter drains or waterways.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel handling this substance must be trained in the correct PPE procedures.

Recommended Personal Protective Equipment:
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] Gloves should be inspected before use and disposed of properly after handling the material.[8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[7][9][10] Contaminated clothing should be removed immediately and washed before reuse.[1][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is recommended.[7][11]

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure assess_hazards Assess this compound Hazards - Acute Toxicity - Eye Irritation - Skin Contact eye_protection Eye Protection: Safety Goggles / Face Shield assess_hazards->eye_protection Eye Irritant hand_protection Hand Protection: Chemical-Resistant Gloves assess_hazards->hand_protection Skin Contact Hazard body_protection Body Protection: Lab Coat / Apron assess_hazards->body_protection Skin Contact Hazard respiratory_protection Respiratory Protection: Fume Hood or Respirator assess_hazards->respiratory_protection Inhalation Hazard handle_chemical Handle this compound eye_protection->handle_chemical hand_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical

Caption: PPE selection workflow for handling this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound in the laboratory will minimize the risk of exposure and environmental contamination.

Experimental Protocol for Safe Handling:
  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to control vapors and dust. Use disposable weighing boats and spatulas where possible to minimize contamination of reusable equipment.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible with this compound. The process should be carried out in a closed or covered vessel as much as possible.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. All disposable materials contaminated with this compound should be treated as hazardous waste.

Disposal Plan for this compound Waste

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm. The primary recommended method is incineration by a licensed hazardous waste disposal facility.[4]

Step-by-Step Disposal Protocol:
  • Waste Segregation: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization: Use a clearly labeled, sealed, and chemical-resistant container for waste collection.[9] The label must include "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Solubilization for Incineration (if required): In some cases, the material may need to be dissolved in a combustible solvent for incineration.[4] This must be done in a chemical fume hood. Consult with your institution's Environmental Health and Safety (EHS) department for a list of compatible solvents. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Provide them with the Safety Data Sheet (SDS) for this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Management:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[9]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing and shoes.[11] Seek immediate medical attention.[4]

  • Inhalation: Move the exposed person to fresh air.[4][11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.